Technical Documentation Center

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid
  • CAS: 201207-66-1

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics and Applications of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid: A Comprehensive Guide

Executive Summary In the landscape of modern drug discovery and advanced materials science, heterocyclic scaffolds with highly tunable electronic and steric properties are indispensable. 1,3,5-Trimethyl-1H-pyrazole-4-sul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, heterocyclic scaffolds with highly tunable electronic and steric properties are indispensable. 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMP-SA) represents a premier building block that merges the stability of a fully substituted pyrazole ring with the versatile reactivity of a sulfonic acid moiety. This whitepaper provides an in-depth technical analysis of TMP-SA, exploring its physicochemical profile, mechanistic rationale in synthetic workflows, and its critical role in developing novel therapeutics and coordination polymers.

Structural and Physicochemical Profiling

The architectural uniqueness of TMP-SA lies in its substitution pattern. The pyrazole core is fully methylated at the 1, 3, and 5 positions, while the 4-position is occupied by a strongly electron-withdrawing sulfonic acid group.

Causality in Molecular Design
  • Absence of Tautomerism: Unlike unsubstituted pyrazoles which rapidly interconvert between tautomeric forms, the N-methylation at the 1-position of TMP-SA locks the molecule into a single, defined geometry. This structural rigidity is critical for predictable Structure-Activity Relationships (SAR) in rational drug design [1].

  • Steric Shielding & Lipophilicity: The methyl groups at C3 and C5 flank the sulfonic acid group. This steric shielding modulates the reactivity of the sulfonate headgroup and increases the overall lipophilicity of the scaffold, enhancing membrane permeability when converted into sulfonamide drug candidates.

  • Electronic Modulation: Pyrazoles are generally weak bases (conjugate acid pKa ~2.52). However, the introduction of the sulfonic acid group at C4—the most electron-rich node of the pyrazole ring—creates a highly polarized molecule with a strongly acidic proton (pKa < 1.0) [2].

Quantitative Data Summary
Physicochemical PropertyValue / Description
CAS Number 201207-66-1
Molecular Formula C6H10N2O3S
Molecular Weight 190.22 g/mol
Exact Mass 190.0412 Da
XLogP3-AA -0.2 (Predicted)
Conjugate Acid pKa (Ring) ~2.52 (Reference for pyrazole core)
Sulfonic Acid pKa < 1.0 (Strong Acid)
Physical State Pale yellow to white crystalline solid

Table 1: Key physicochemical parameters of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid [3][4].

Synthetic Methodologies and Workflows

Direct sulfonation of pyrazoles is mechanistically challenging. In highly acidic media, the pyrazole ring is rapidly protonated to form a pyrazolium ion. This positive charge severely deactivates the aromatic ring toward electrophilic aromatic substitution.

To bypass this, modern synthetic protocols utilize chlorosulfonic acid acting as both the solvent and the electrophile, combined with thermal activation, to force the substitution at the C4 position. The resulting intermediate, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is a highly versatile hub for downstream drug synthesis [5].

SynthesisWorkflow A 1,3,5-Trimethyl- 1H-pyrazole B Chlorosulfonic Acid (0 °C to 100 °C) A->B Electrophilic Addition C 1,3,5-Trimethyl-1H-pyrazole- 4-sulfonyl chloride B->C Sulfonylation (C4 Position) D Hydrolysis (H2O, 60 °C) C->D Mild Hydrolysis F Amidation (R-NH2, TEA, THF) C->F Drug Synthesis E 1,3,5-Trimethyl-1H-pyrazole- 4-sulfonic acid D->E Final Product G Sulfonamide Therapeutics F->G Target Libraries

Figure 1: Synthetic workflow from 1,3,5-trimethylpyrazole to functionalized sulfonamides.

Experimental Protocol: Synthesis of TMP-Sulfonyl Chloride and TMP-SA

This protocol is designed as a self-validating system, ensuring high yield and purity through built-in analytical checkpoints.

Step 1: Chlorosulfonation (Formation of Sulfonyl Chloride)

  • Preparation: Charge a dry, nitrogen-flushed 100 mL round-bottom flask with 1,3,5-trimethyl-1H-pyrazole (1.0 equiv).

  • Electrophilic Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise, add chlorosulfonic acid (5.0 equiv).

    • Validation Check: The reaction is highly exothermic. The temperature must be strictly maintained below 10 °C during addition to prevent pyrazole ring decomposition and uncontrolled polysulfonation.

  • Thermal Activation: Remove the ice bath and heat the mixture to 100 °C for 3 hours.

    • Causality: Heating is mandatory. The highly acidic environment protonates the pyrazole ring, forming a deactivated pyrazolium ion that resists electrophilic attack at room temperature.

  • Quenching & Isolation: Cool the mixture to room temperature and carefully pour it over a vigorously stirred mixture of crushed ice and dichloromethane (DCM). Separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Analytical Check: Confirm product identity via ¹H NMR (CDCl₃). The successful formation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is validated by distinct singlet peaks at δ 3.79 (N-CH₃), 2.55 (C5-CH₃), and 2.47 (C3-CH₃) ppm [1].

Step 2: Hydrolysis (Formation of Sulfonic Acid)

  • Hydrolysis: Suspend the isolated sulfonyl chloride in distilled water and stir at 60 °C until a completely homogeneous solution is achieved (typically 2-4 hours).

  • Lyophilization: Flash-freeze the aqueous solution and lyophilize to obtain pure 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid as a crystalline solid.

    • Validation Check: The absence of the chloride leaving group can be confirmed by a negative AgNO₃ test on an aqueous aliquot.

Mechanistic Applications in Drug Development

TMP-SA is a privileged pharmacophore precursor. By converting the sulfonic acid into various sulfonamides, researchers have unlocked potent therapeutics across multiple disease indications.

Case Study A: NAAA Inhibitors (Anti-Inflammatory)

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme responsible for degrading palmitoylethanolamide (PEA), a potent endogenous anti-inflammatory and analgesic lipid. By inhibiting NAAA, PEA levels are preserved, offering a novel therapeutic avenue for inflammatory conditions.

Derivatives synthesized from TMP-SA (specifically pyrazole azabicyclo[3.2.1]octane sulfonamides) have been identified as highly potent, non-covalent NAAA inhibitors (IC₅₀ in the low nanomolar range) [5]. The trimethylated pyrazole core provides optimal steric bulk to fit precisely into the NAAA active site without forming irreversible covalent bonds.

Pathway Substrate Palmitoylethanolamide (PEA) (Endogenous Anti-inflammatory) Enzyme NAAA Enzyme (Degrades PEA) Substrate->Enzyme Binds to Active Site Effect Prolonged Anti-inflammatory & Analgesic Efficacy Substrate->Effect Accumulation (When NAAA is inhibited) Degradation Degradation Products (Loss of Efficacy) Enzyme->Degradation Hydrolysis (Normal State) Inhibitor TMP-Sulfonamide Derivative (Pharmacological Tool) Inhibitor->Enzyme Non-covalent Inhibition

Figure 2: Mechanism of action for TMP-sulfonamide derivatives in NAAA inhibition.

Case Study B: NCX Blockers (Cardiovascular)

The Sodium-Calcium Exchanger (NCX) is critical in maintaining cellular calcium homeostasis. In conditions like congestive heart failure (CHF) and atrial fibrillation, NCX dysfunction leads to irreversible arrhythmias. TMP-SA is utilized to synthesize substituted 2-(chroman-6-yloxy)-thiazole sulfonamides. These compounds act as potent NCX blockers, preventing calcium overload in cardiomyocytes and reducing arrhythmic death without acting as dangerous proarrhythmic or vasoconstrictor agents [6].

Materials Science & Coordination Chemistry

Beyond organic pharmacology, TMP-SA (often denoted as HL in inorganic chemistry) is a highly versatile ligand for the preparation of 3-D solid-state lattices and Metal-Organic Frameworks (MOFs).

When reacted with metal carbonates or hydroxides (e.g., Rb, Cs, Mg, Sr, Cu), the pyrazole-4-sulfonate anion coordinates with the metal centers via its sulfonate oxygen atoms. Simultaneously, the pyrazole nitrogen atoms and methyl groups participate in extended π–π stacking networks and hydrogen bonding. This dual-coordination capability produces unique, alternating inorganic–organic layered materials. Notably, these copper-sulfonate complexes have demonstrated significant efficacy as advanced corrosion inhibitors for metallic surfaces [2].

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega URL: [Link]

  • Cation effect on the inorganic–organic layered structure of pyrazole-4-sulfonate networks and inhibitory effects on copper corrosion SciSpace / Dalton Transactions URL: [Link]

  • 1,3,5-trimethyl-1h-pyrazole-4-sulfonic acid (C6H10N2O3S) PubChemLite / Université du Luxembourg URL: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • US8912224B2 - Substituted 2-(chroman-6-yloxy)
Exploratory

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid molecular structure and formula C6H10N2O3S

Molecular Architecture, Synthesis, and Applications in Drug Discovery[1] Part 1: Executive Summary 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) represents a critical heteroaromatic scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Applications in Drug Discovery[1]

Part 1: Executive Summary

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) represents a critical heteroaromatic scaffold in medicinal chemistry.[1] Characterized by a fully substituted pyrazole ring, this molecule offers a unique combination of steric bulk, high aqueous solubility, and defined regiochemistry. Unlike unsubstituted pyrazoles, the 1,3,5-trimethyl substitution pattern locks the tautomeric equilibrium, providing a single, stable isomer for precise structure-activity relationship (SAR) studies.

This guide details the structural properties, validated synthetic protocols, and downstream applications of this compound, specifically focusing on its role as a precursor for bioactive sulfonamides in oncology and inflammation research.

Part 2: Molecular Architecture & Properties
Structural Analysis

The core structure consists of a five-membered nitrogenous heterocycle. The 1,3,5-trimethyl pattern creates a steric environment that protects the N1 position and influences the electronic density at the C4 position, making it highly susceptible to electrophilic aromatic substitution (EAS) but resistant to nucleophilic attack.

  • Formula: C₆H₁₀N₂O₃S[2]

  • Molecular Weight: 190.22 g/mol [3][4]

  • Acidity: Strong acid (Sulfonic acid group, pKa < 1).

  • Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol); insoluble in non-polar hydrocarbons.

Spectroscopic Signature
  • ¹H NMR (DMSO-d₆): Distinct singlets for the methyl groups.

    • 
       ~2.30 ppm (C3-CH₃)[5]
      
    • 
       ~2.50 ppm (C5-CH₃)
      
    • 
       ~3.70 ppm (N1-CH₃)
      
    • Note: The absence of an aromatic proton at C4 and the presence of a broad singlet for SO₃H confirm sulfonation.

PropertyValue
Appearance White to off-white crystalline solid
Melting Point >250 °C (Decomposition)
H-Bond Donors 1 (SO₃H)
H-Bond Acceptors 3 (N2, SO₃H oxygens)
Electronic Effect Electron-rich ring (activated); Sulfonic group is electron-withdrawing
Part 3: Synthetic Strategy & Mechanism

The synthesis of 1,3,5-trimethylpyrazole-4-sulfonic acid proceeds through a logical two-stage workflow: Heterocycle Construction followed by Regioselective Functionalization .

Mechanism: Electrophilic Aromatic Substitution (EAS)

The pyrazole ring is electron-rich. The methyl groups at positions 3 and 5 further activate the ring via hyperconjugation. The C4 position is the nucleophilic center. When treated with chlorosulfonic acid (


), the reaction proceeds via a sigma-complex intermediate to yield the sulfonyl chloride, which is subsequently hydrolyzed to the sulfonic acid.

SynthesisPathway Start Acetylacetone (2,4-Pentanedione) Intermediate 1,3,5-Trimethylpyrazole (Core Scaffold) Start->Intermediate Knorr Synthesis (Condensation) Reagent1 Methylhydrazine Reagent1->Intermediate ProductCl Sulfonyl Chloride Intermediate Intermediate->ProductCl Electrophilic Substitution (0-5°C) Reagent2 Chlorosulfonic Acid (ClSO3H) Reagent2->ProductCl Final 1,3,5-Trimethylpyrazole- 4-sulfonic acid ProductCl->Final Hydrolysis (H2O, Heat)

Caption: Stepwise synthesis from acyclic precursors to the sulfonated heterocycle.

Part 4: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (1,3,5-Trimethylpyrazole)

Causality: Controlling the exotherm is critical to prevent the formation of polymeric side products.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer.

  • Reactants: Charge the flask with Methylhydrazine (0.1 mol) in Ethanol (100 mL). Cool to 0°C.

  • Addition: Dropwise add Acetylacetone (0.1 mol) over 30 minutes. Observation: The reaction is highly exothermic.

  • Reflux: Heat to reflux (78°C) for 2 hours to ensure cyclization completion.

  • Workup: Remove solvent under reduced pressure. Distill the residue (vacuum distillation) to obtain a clear, colorless liquid (Yield ~85-90%).

Protocol B: Sulfonation to 4-Sulfonic Acid

Causality: Chlorosulfonic acid acts as both solvent and reagent. Excess reagent drives the equilibrium toward the sulfonyl chloride, which is the versatile intermediate.

  • Chilling: Place Chlorosulfonic acid (5.0 equiv) in a dry flask under inert atmosphere (N₂). Cool to 0°C using an ice-salt bath.

  • Addition: Slowly add 1,3,5-Trimethylpyrazole (1.0 equiv) dropwise. Critical: Maintain temperature <5°C to avoid decomposition.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to 100°C for 3 hours. Evolution of HCl gas will be observed.

  • Quenching (Caution): Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid.

  • Hydrolysis (To Acid):

    • Collect the sulfonyl chloride precipitate.

    • Resuspend in water and heat to reflux for 1 hour.

    • Cool and concentrate. The sulfonic acid crystallizes upon cooling.

  • Purification: Recrystallize from water/ethanol.

Part 5: Applications in Drug Discovery[8][9]

The 1,3,5-trimethylpyrazole-4-sulfonic acid moiety serves as a bioisostere for phenylsulfonic acids, offering improved solubility and metabolic stability.

1. Sulfonamide Synthesis (Anticancer/Anti-inflammatory)

The primary utility lies in converting the acid (or its chloride precursor) into sulfonamides. These derivatives inhibit targets like COX-2 and Carbonic Anhydrase .

  • Workflow: Sulfonyl Chloride + Amine (R-NH₂)

    
     Sulfonamide.
    
  • Advantage: The trimethyl group prevents metabolic oxidation at the ring carbons, extending half-life.

2. Metal Ligands

The sulfonate group coordinates with transition metals (Cu, Ag), creating complexes used in catalysis or as antimicrobial agents.

Applications Core 1,3,5-Trimethylpyrazole- 4-sulfonic Acid Sub1 Sulfonyl Chloride (Activated Form) Core->Sub1 Sub2 Metal Coordination Core->Sub2 App1 COX-2 Inhibitors (Anti-inflammatory) Sub1->App1 App2 Antiproliferative Agents (U937 Cell Line) Sub1->App2 App3 Ag/Cu Complexes (Antimicrobial) Sub2->App3

Caption: Downstream utility of the scaffold in pharmaceutical and catalytic domains.

Part 6: Safety & Handling (SDS Summary)
  • Hazards: Corrosive (H314). Causes severe skin burns and eye damage.

  • PPE: Nitrile gloves, chemical splash goggles, and face shield. Work in a fume hood (especially during chlorosulfonation to manage HCl/SO₂ fumes).

  • Storage: Hygroscopic. Store in a desiccator under inert gas.

Part 7: References
  • PubChem. 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (Compound CID 3102534). National Library of Medicine. [Link]

  • Nagaraju, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.[5] ACS Omega. [Link]

Sources

Foundational

A Comprehensive Guide to the Synthesis of Substituted Pyrazoles: Strategies, Mechanisms, and Applications in Drug Discovery

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2][3] The development of efficient and vers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2][3] The development of efficient and versatile synthetic methodologies for accessing substituted pyrazoles is therefore a critical endeavor for researchers in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing the pyrazole ring, from foundational classical reactions to modern, highly efficient catalytic methods. The guide explains the causality behind experimental choices, offers detailed, field-proven protocols for key transformations, and summarizes comparative data to inform methodological selection. Visual diagrams of mechanisms and workflows are provided to enhance understanding. The content is grounded in authoritative, referenced literature to ensure scientific integrity and to empower researchers, scientists, and drug development professionals in this vital area of heterocyclic chemistry.

Introduction: The Enduring Significance of the Pyrazole Nucleus in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals.[2][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives have demonstrated a remarkable range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[3][5][6]

Prominent examples of pyrazole-containing drugs include Celecoxib, a selective COX-2 inhibitor for treating arthritis, and Rimonabant, formerly used as an anti-obesity agent.[1][7] The continued interest in this scaffold fuels the ongoing need for robust, efficient, and regioselective synthetic methods to generate novel analogs for drug discovery pipelines. This guide aims to provide a detailed exploration of the most powerful strategies available for the synthesis of this important heterocyclic system.

Foundational Synthetic Strategies: The Knorr and Paal-Knorr Syntheses

The classical methods for pyrazole synthesis remain highly relevant and widely practiced due to their reliability and use of readily available starting materials.

2.1. The Knorr Pyrazole Synthesis (1883)

The Knorr synthesis is a cornerstone of pyrazole chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.[8][9][10] This reaction was first reported by Ludwig Knorr in 1883 and represents the inaugural synthesis of a substituted pyrazole.[9]

Mechanism and Regioselectivity:

The reaction proceeds via the initial formation of a hydrazone intermediate by reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[10][11] This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A critical consideration in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[12][13] The outcome is governed by a subtle interplay of:

  • Electronic Effects: The more electrophilic carbonyl carbon is generally favored for initial attack.[13]

  • Steric Effects: Attack is favored at the less sterically hindered carbonyl group.[13]

  • Reaction Conditions: pH is a crucial factor; acidic conditions can significantly influence the product ratio.[12] Recent studies have shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically improve regioselectivity by minimizing solvent nucleophilicity and influencing the electronic environment of the carbonyls.[12][14]

Diagram: Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism start Unsymmetrical 1,3-Dicarbonyl + R-NH-NH2 pathA start->pathA Path A pathB start->pathB Path B hydrazoneA Hydrazone Intermediate A pathA->hydrazoneA hydrazoneB Hydrazone Intermediate B pathB->hydrazoneB cyclizationA Intramolecular Cyclization hydrazoneA->cyclizationA cyclizationB Intramolecular Cyclization hydrazoneB->cyclizationB dehydrationA Dehydration (-H2O) cyclizationA->dehydrationA dehydrationB Dehydration (-H2O) cyclizationB->dehydrationB productA Regioisomer A dehydrationA->productA productB Regioisomer B dehydrationB->productB

Caption: Regiochemical divergence in the Knorr synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883) [9]

  • Reactant Mixture Preparation: In a suitable reaction vessel, combine phenylhydrazine (100 g) with ethyl acetoacetate (125 g).

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily product and water.

  • Separation: Separate the layer of water from the oily condensation product.

  • Cyclization: Heat the isolated oily product on a water bath to induce cyclization.

  • Isolation and Purification: Upon completion, the product solidifies. Recrystallize the solid from hot water to yield purified 1-phenyl-3-methyl-5-pyrazolone.

2.2. The Paal-Knorr Pyrrole Synthesis

Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method for producing substituted pyrroles, furans, or thiophenes from 1,4-dicarbonyl compounds.[15][16][17] When applied to pyrazole synthesis, the starting material is a 1,4-dicarbonyl compound that reacts with hydrazine. The mechanism is analogous to the pyrrole synthesis, involving the formation of a di-imine intermediate followed by dehydration.[15][17]

Modern and Catalytic Approaches to Pyrazole Synthesis

While classical methods are robust, modern organic synthesis has driven the development of more efficient, atom-economical, and diverse strategies for constructing the pyrazole core.

3.1. [3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful and highly regioselective method for forming five-membered heterocycles.[18][19] In pyrazole synthesis, this typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, usually an alkyne or an alkene.[1][20][21]

  • Diazo Compounds with Alkynes: This is one of the most common [3+2] strategies. Diazo compounds, often generated in situ from N-tosylhydrazones, react with alkynes to form pyrazoles.[1][20] Transition-metal catalysts (e.g., copper, silver, rhodium) are frequently employed to facilitate this transformation, often proceeding through a metal-carbene intermediate.[18][19][22] This method offers excellent control over regioselectivity and tolerates a wide range of functional groups.

Diagram: General Experimental Workflow for Pyrazole Synthesis

Workflow reactants Reactants & Solvent in Reaction Vessel reaction Reaction Conditions (Heating, Stirring, Time) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion drying Dry Organic Layer (e.g., MgSO4) & Filter workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification analysis Characterization (NMR, MS, m.p.) purification->analysis

Caption: From reactants to pure product.

3.2. Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, have emerged as a highly efficient strategy in drug discovery.[6][23] MCRs adhere to the principles of green chemistry by maximizing atom economy, reducing waste, and simplifying synthetic procedures.[23]

Numerous MCRs have been developed for pyrazole synthesis, often involving the one-pot condensation of aldehydes, active methylene compounds (like malononitrile or β-ketoesters), and hydrazine derivatives.[23][24] These reactions can rapidly generate complex and diverse libraries of pyrazole-containing scaffolds, such as pyrano[2,3-c]pyrazoles, which exhibit a wide range of biological activities.[6]

Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative [6][23]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to a few hours.

  • Work-up: Upon completion, filter the precipitated solid product and wash with cold ethanol.

  • Purification: The product is often pure enough after filtration, but it can be further purified by recrystallization from ethanol if necessary.

Green and Sustainable Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on sustainability. In pyrazole synthesis, this has led to the development of greener protocols that minimize environmental impact.

4.1. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions.[25][26] By using microwave irradiation, the reaction mixture is heated directly and efficiently, leading to dramatic reductions in reaction times (from hours to minutes) and often improved yields compared to conventional heating methods.[25][27] Many classical and modern pyrazole syntheses, including Knorr-type reactions and MCRs, have been successfully adapted to microwave conditions.[5][26]

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

ProductMethodTemperature (°C)TimeYield (%)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeConventional100-1203-5 hours~70%
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMicrowave13045-120 seconds>85%[28]
3-Methyl-5-phenyl-1H-pyrazoleConventional13090 minutes85%[29]
3-Methyl-5-phenyl-1H-pyrazoleMicrowave1305 minutes92%[29]
4.2. Use of Greener Solvents and Catalysts

The replacement of volatile and hazardous organic solvents is a key goal of green chemistry.[30] Many pyrazole syntheses have been successfully performed in greener media such as water, ethanol, or under solvent-free conditions.[30][31] Furthermore, the use of heterogeneous or reusable catalysts, such as nano-catalysts or polymer-supported acids, simplifies product purification and reduces chemical waste.[5][30][31]

Strategic Application in Drug Development: A Case Study of Celecoxib

Celecoxib (Celebrex®) is a potent and selective nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7][32] Its core structure is a 1,5-diarylpyrazole, and its synthesis provides an excellent real-world example of the application of classical pyrazole chemistry.

The most common industrial synthesis of Celecoxib involves a regioselective Knorr-type condensation.[7][32][33] The key steps are:

  • Claisen Condensation: 4-methylacetophenone reacts with ethyl trifluoroacetate to form the unsymmetrical 1,3-dicarbonyl intermediate, 1-(4-tolyl)-4,4,4-trifluorobutane-1,3-dione.[32][33]

  • Cyclocondensation: The resulting dione is then condensed with 4-sulfonamidophenylhydrazine. This reaction proceeds with high regioselectivity to furnish the desired 1,5-diarylpyrazole isomer, Celecoxib.[7][32][33]

The regioselectivity in this crucial step is directed by the high electrophilicity of the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF3) group, which favors the initial attack by the terminal nitrogen of the hydrazine at this position.

Conclusion and Future Outlook

The synthesis of substituted pyrazoles is a rich and continually evolving field. While foundational methods like the Knorr synthesis remain indispensable tools, modern strategies such as [3+2] cycloadditions and multi-component reactions have significantly expanded the scope and efficiency of pyrazole construction. The increasing adoption of green chemistry principles, particularly through microwave-assisted synthesis and the use of benign solvents, is paving the way for more sustainable and environmentally friendly production of these vital heterocyclic compounds. Future research will likely focus on the development of novel catalytic systems for even greater control over selectivity, the expansion of the MCR toolkit to access unprecedented molecular diversity, and the integration of flow chemistry for safer and more scalable synthesis.[33] These advancements will continue to empower medicinal chemists to explore the vast chemical space of pyrazole derivatives in the quest for next-generation therapeutics.

References
  • Green synthesis of pyrazole derivatives by using nano-catalyst. (2023). World Journal of Pharmaceutical and Life Sciences, 5(2).
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry.
  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. National Center for Biotechnology Information.
  • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. (2025). BenchChem.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Al-Hourani, B. (2014). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online.
  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. (2025). BenchChem.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Hakimi Saryazdi, F., et al. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles. Polycyclic Aromatic Compounds.
  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024). The Journal of Organic Chemistry.
  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). Journal of Chemical Education.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2026). ResearchGate.
  • Microwave assisted synthesis of novel pyrazoles. Indian Journal of Heterocyclic Chemistry.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry.
  • Cocco, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. National Center for Biotechnology Information.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025). BenchChem.
  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). BenchChem.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
  • Synthesis of celecoxib. ResearchGate.
  • (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis Online.
  • Smith, C. J., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Publishing.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (2025). BenchChem.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information.
  • Visible-light-induced [3+2] cycloadditions of donor/donor diazo intermediates with alkenes to achieve (spiro)-pyrazolines and pyrazoles. RSC Publishing.
  • Synthesis of pyrazoles through[3+2] cycloaddition reactions of diazo compounds. ResearchGate.
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters, 32(1), 223-226.
  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu.
  • Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC.
  • Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Knorr Pyrazole Synthesis (M. Pharm). (2019). Slideshare.
  • Knorr Pyrazole Synthesis of Edaravone. RSC.org.
  • Paal–Knorr synthesis. Wikipedia.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal.
  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). MDPI.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications.

Sources

Exploratory

Potential Biological Activities of 1,3,5-Trisubstituted Pyrazole Derivatives

Executive Summary: The Scaffold of Choice In the landscape of modern medicinal chemistry, the 1,3,5-trisubstituted pyrazole scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold of Choice

In the landscape of modern medicinal chemistry, the 1,3,5-trisubstituted pyrazole scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyrazoles, the specific trisubstitution pattern allows for a unique spatial arrangement of pharmacophores, enabling simultaneous interactions with hydrophobic pockets, hydrogen bond donors, and acceptors within complex protein active sites.

This guide analyzes the pharmacological versatility of these derivatives, focusing on their dominant roles in oncology (EGFR/VEGFR inhibition) and inflammation (COX-2 selectivity) , while providing actionable insights into their structure-activity relationships (SAR) and synthesis.

Structural Perspective: The SAR Logic

The biological efficacy of 1,3,5-trisubstituted pyrazoles is governed by the electronic and steric nature of substituents at the N1, C3, and C5 positions.

The SAR Map
  • N1 Position (The Anchor): typically occupied by an aryl or heteroaryl ring. For anti-inflammatory activity, a para-sulfonamide or para-methanesulfonyl group here is critical for COX-2 selectivity (mimicking the pharmacophore of Celecoxib).

  • C3 Position (The Electronic Tuner): Substituents here often dictate potency. Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO₂ often enhance antimicrobial and cytotoxic activity by altering the acidity of the pyrazole core or participating in halogen bonding.

  • C5 Position (The Steric Gate): Bulky aryl groups at C5 can induce twisting of the molecule, allowing it to fit into non-planar binding pockets, such as the ATP-binding site of tyrosine kinases.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow of substituent selection based on the desired therapeutic outcome.

SAR_Logic Core 1,3,5-Trisubstituted Pyrazole Core N1 N1 Position (Anchor) Core->N1 C3 C3 Position (Electronic Tuner) Core->C3 C5 C5 Position (Steric Gate) Core->C5 COX2 Target: COX-2 Req: p-SO2NH2 / p-SO2Me N1->COX2 Kinase Target: EGFR/VEGFR Req: Aryl / Heteroaryl N1->Kinase Antimicrobial Target: Bacteria/Fungi Req: EWG (Cl, F, NO2) C3->Antimicrobial Cytotoxicity Target: MCF-7/A549 Req: 4-Fluorophenyl C3->Cytotoxicity Steric Hydrophobic Pocket Fit Req: Bulky Aryl / Naphthyl C5->Steric

Figure 1: Strategic substitution logic for 1,3,5-trisubstituted pyrazoles based on therapeutic targets.

Therapeutic Deep Dive

Oncology: Dual EGFR/VEGFR Kinase Inhibition

One of the most potent applications of this scaffold is in the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) .

  • Mechanism: The pyrazole ring acts as a bioisostere for the adenine ring of ATP, occupying the hinge region of the kinase domain.

  • Key Insight: Derivatives bearing a 4-fluorophenyl group at C3 and a hydrophilic moiety (like a hydroxyl or amino group) on the N1-phenyl ring have shown IC₅₀ values in the nanomolar range (e.g., 30–60 nM) against EGFR, comparable to Erlotinib [1, 6].

  • Data Summary:

Compound ClassTarget Cell LineIC₅₀ (µM)MechanismReference
Thiazolyl-PyrazolineA549 (Lung)1.54 ± 0.1EGFR Inhibition[1]
Fused Pyrazolo-pyrimidineHepG2 (Liver)0.06Dual EGFR/VEGFR[6]
4-Fluorophenyl PyrazoleMCF-7 (Breast)3.87HER-2 / EGFR[4]
Inflammation: The COX-2 Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric ulceration by inhibiting COX-1. 1,3,5-trisubstituted pyrazoles can be engineered to selectively inhibit COX-2 (inducible) over COX-1 (constitutive).

  • Structural Requirement: The presence of a rigid 1,3,5-substitution pattern positions the N1-sulfonamide group into the COX-2 secondary pocket (a side pocket absent in COX-1 due to the Ile523 residue), ensuring high selectivity [7, 8].

Experimental Ecosystem: Protocols & Synthesis

To ensure reproducibility and high yield, the synthesis of these derivatives must be controlled regioselectively.

Protocol: Regioselective Synthesis via Chalcones

While the reaction of 1,3-diketones with hydrazines is common, it often yields a mixture of regioisomers (1,3,5 vs 1,4,5). The Chalcone Route is preferred for strict control over the 1,3,5-pattern.

Workflow:

  • Claisen-Schmidt Condensation: React an acetophenone with an aldehyde in ethanolic NaOH to form the chalcone (1,3-diaryl-2-propene-1-one).

  • Cyclocondensation: React the chalcone with phenylhydrazine (or substituted hydrazine) in refluxing ethanol/acetic acid.

  • Oxidation (Optional): If a pyrazoline (dihydro-pyrazole) is formed, oxidize with iodobenzene diacetate or DDQ to obtain the fully aromatic pyrazole.

Step-by-Step Methodology:

  • Reagents: 1.0 eq Chalcone, 1.2 eq Phenylhydrazine hydrochloride, 20 mL Ethanol, 5 drops Glacial Acetic Acid.

  • Reflux: Heat the mixture at 80°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour reaction mixture into crushed ice. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation:

    • ¹H NMR: Look for the disappearance of vinylic protons of chalcone and appearance of the pyrazole C4-H singlet (typically δ 6.5–7.5 ppm).

Visualization: Synthesis Pathway

Synthesis_Workflow Start Acetophenone + Aldehyde Chalcone Chalcone (Intermediate) Start->Chalcone NaOH/EtOH Reaction Reflux with Hydrazine/H+ Chalcone->Reaction Product 1,3,5-Trisubstituted Pyrazoline Reaction->Product Cyclization Oxidation Oxidation (DDQ/Iodine) Product->Oxidation Optional Final 1,3,5-Trisubstituted Pyrazole Product->Final Direct (if oxidizing conditions) Oxidation->Final

Figure 2: Regioselective synthesis workflow from chalcone precursors.

References

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals. Available at: [Link]

  • EGFR inhibitors synthesis and biological assessment. Dove Medical Press. Available at: [Link]

  • Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. PubMed. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link][1][2][3][4][5]

  • SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

Sources

Foundational

Comprehensive Characterization Framework: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid

Topic: Solubility and Stability Studies of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid Content Type: Technical Characterization Framework & Protocol Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Stability Studies of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid Content Type: Technical Characterization Framework & Protocol Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary & Compound Profile

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) represents a specialized class of heterocyclic sulfonic acids.[1] Unlike its carboxylic acid analogs, this compound features a strongly acidic sulfonic moiety (


 to 

) attached to an electron-rich pyrazole core. In drug development, it is primarily utilized as a salt-forming agent (counter-ion) to enhance the solubility of basic API (Active Pharmaceutical Ingredient) candidates, or as a robust intermediate in the synthesis of sulfonamide-based bioactive scaffolds.

Critical Technical Insight: Publicly available quantitative solubility data for this specific CAS is virtually non-existent. Consequently, this guide does not merely list static values but provides a self-validating experimental protocol to generate high-integrity data. Researchers must approach this molecule with the understanding that its physicochemical behavior is dominated by the strong polarity of the sulfonate group, often masking the lipophilicity of the trimethyl-pyrazole core.

Physicochemical Predictions (In Silico & Structural Analysis)
PropertyPredicted/Expected TrendRationale
Acidity (

)

(Sulfonic),

(Pyrazole N)
The sulfonic group is a strong acid. The electron-withdrawing effect of

reduces the basicity of the pyrazole nitrogen.
LogP (Octanol/Water)

(Highly Polar)
The ionic nature of the sulfonic acid dominates the lipophilic methyl groups.
Hygroscopicity HighSulfonic acids are prone to hydrate formation. TGA analysis is mandatory before weighing.
UV Chromophore Weak (

nm)
Pyrazole absorption is minimal; detection requires low-UV wavelengths (e.g., 210–220 nm).

Solubility Profiling Strategy

Accurate solubility data is the cornerstone of process optimization. For this compound, a dual-approach strategy (Kinetic vs. Thermodynamic) is required.

Solvent Selection Matrix

Select solvents to cover the dielectric constant spectrum (


) and hydrogen bonding potential.
  • Group 1 (Aqueous/Buffers): Water, 0.1N HCl, 50mM Phosphate Buffer (pH 6.8). Expect high solubility.

  • Group 2 (Polar Protic): Methanol, Ethanol, Isopropyl Alcohol (IPA). Expect moderate-to-high solubility.

  • Group 3 (Polar Aprotic): DMSO, DMF.[2] Expect high solubility.

  • Group 4 (Non-Polar/Low Polarity): Dichloromethane (DCM), Toluene, n-Heptane. Expect negligible solubility.

Experimental Workflow: Thermodynamic Solubility

The Shake-Flask Method is the gold standard for generating equilibrium solubility data.

Protocol:

  • Preparation: Add excess solid compound to 2 mL of solvent in crimp-sealed HPLC vials.

  • Equilibration: Agitate at constant temperature (

    
    ) for 24–48 hours.
    
  • Separation: Centrifuge at 10,000 rpm for 10 minutes (preferred over filtration to avoid filter adsorption of the ionic species).

  • Analysis: Dilute the supernatant with Mobile Phase A and analyze via HPLC-UV.

  • pH Check: Measure the pH of the saturated aqueous solution. Note: As a strong acid, it will significantly lower the pH of unbuffered water; this "native pH" solubility is distinct from buffered solubility.

SolubilityWorkflow Start Start: Excess Solid + Solvent Agitate Agitate @ 25°C (24-48h) Start->Agitate Check Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No Centrifuge Centrifuge (10k rpm, 10 min) Check->Centrifuge Yes AddSolid->Agitate Sample Sample Supernatant Centrifuge->Sample Dilute Dilute in Mobile Phase Sample->Dilute Analyze HPLC-UV Quantification Dilute->Analyze Report Calculate Solubility (mg/mL) Analyze->Report

Figure 1: Decision-tree workflow for thermodynamic solubility determination using the Shake-Flask method.

Stability Profiling & Stress Testing

Sulfonic acids are generally thermally stable but can be susceptible to hydrolytic desulfonation under extreme conditions. The pyrazole ring is robust, but the methyl groups are potential sites for oxidative degradation.

Forced Degradation Protocol

Perform stress testing to validate the Stability Indicating Method (SIM) .

Stress ConditionConditionsTarget Degradation
Acid Hydrolysis 1N HCl,

, 24h
Desulfonation (Loss of

)
Base Hydrolysis 1N NaOH,

, 24h
Ring opening (rare) or Desulfonation
Oxidation 3%

, RT, 24h
Oxidation of methyl groups to carboxylic acid
Thermal (Solid)

, 7 days
Crystal form change, dehydration
Photolytic 1.2M Lux hours (ICH Q1B)Radical degradation of pyrazole ring

Field-Proven Insight: When analyzing the Oxidative stress sample, look for a peak shift corresponding to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. This is the most likely degradation product if the methyl group is attacked or if desulfonation/carboxylation occurs.

Analytical Method Development (HPLC)[3]

Developing a method for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid is challenging due to its high polarity (lack of retention on C18) and lack of strong chromophores.

Recommended Chromatographic Conditions
  • Mode: Ion-Pairing Reverse Phase or HILIC.

  • Column:

    • Option A (Robust): C18 column compatible with 100% aqueous (e.g., Atlantis T3 or equivalent), 3.5 µm, 4.6 x 150 mm.

    • Option B (HILIC): Amide or Zwitterionic HILIC column (better retention for sulfonates).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.[3] (TFA provides ion-pairing to retain the sulfonate).

    • B: Acetonitrile.[2]

  • Gradient: 0% B to 30% B over 10 minutes. (Keep organic low; the molecule elutes early).

  • Detection: UV at 210 nm (or PDA 200–400 nm scan).

StabilityAssay cluster_peaks Chromatogram Output Sample Stressed Sample Neutralize Neutralize (Acid/Base) Sample->Neutralize Inject Inject HPLC (C18 + TFA) Neutralize->Inject Sep Separation Inject->Sep Peak1 RT 2.5 min (Sulfonic Acid) Sep->Peak1 Peak2 RT 4.0 min (Desulfonated Impurity) Sep->Peak2 Peak3 RT 5.5 min (Oxidized Impurity) Sep->Peak3

Figure 2: Conceptual separation of the parent sulfonic acid from likely degradation products (desulfonated or oxidized forms) using Ion-Pairing HPLC.

References

  • Synthesis & Structural Context: Reddy, M. R., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. (Describes the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the direct precursor).

  • General Solubility Protocol: Baka, E., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis.

  • Stability Testing Guidelines: International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."

  • HPLC of Polar Compounds: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography A.

Sources

Exploratory

Safety, Handling, and Hazard Information for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid

[1][2][3] Executive Summary & Chemical Context[4][5][6][7][8][9] 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS 201207-66-1) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Context[4][5][6][7][8][9]

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS 201207-66-1) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, specifically pyrazole-sulfonamides which exhibit antiproliferative and bioactive properties.

While often categorized alongside general organic acids, this compound presents a distinct safety profile due to the combination of the acidic sulfonic moiety and the nitrogen-rich pyrazole core. This guide moves beyond generic SDS data to provide a field-validated protocol for safe handling, storage, and emergency response, tailored for drug development environments.

Critical Hazard Overview:

  • Biological: Acute oral toxicity and severe mucosal irritation.

  • Environmental: Classified as very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1)—a critical consideration for waste disposal often overlooked in early-stage R&D.

  • Chemical: Strong organic acid; potential for hygroscopicity and corrosivity toward base metals.

Chemical Identity & Physical Profile[1][3][5][10][11]

Understanding the physicochemical properties is the first line of defense. The sulfonic acid group (


) imparts high polarity and acidity, influencing both solubility and material compatibility.
PropertyData / DescriptionOperational Implication
CAS Number 201207-66-1Use for inventory tracking and waste labeling.
Formula

Molecular Weight 190.22 g/mol
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk.
Acidity (pKa) ~ -1 to 2 (Estimated)Behaves as a strong acid; incompatible with bases and oxidizers.
Solubility Soluble in water, polar organic solvents (DMSO, MeOH)Spills can be diluted with water; aqueous waste is acidic.
Hygroscopicity Likely hygroscopicStore under inert atmosphere (Nitrogen/Argon) to prevent caking and degradation.

Hazard Identification & Risk Assessment (GHS)[3][11]

The following classification is based on the Globally Harmonized System (GHS) and validated against supplier data (e.g., Sigma-Aldrich, Enamine).

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Harmful)
      
    • 
      (Aquatic Toxicity)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1][2] (Acute Tox. 4)[1][3][2][4][5][6]

  • H315: Causes skin irritation.[1][7] (Skin Irrit. 2)

  • H319: Causes serious eye irritation.[1][7] (Eye Irrit. 2)

  • H410: Very toxic to aquatic life with long lasting effects. (Aquatic Chronic 1)

Scientist-to-Scientist Interpretation

Unlike simple carboxylic acids, the pyrazole-sulfonic acid moiety can exhibit "zwitterionic-like" behavior but remains net acidic.

  • Skin/Eye: The acidity will cause immediate stinging and redness. Prolonged exposure without washing can lead to chemical burns, even if not classified as "Corrosive" (Category 1).

  • Aquatic Risk: The H410 classification is severe. Do not dispose of aqueous washes down the sink. All rinsates must be collected as hazardous chemical waste.

Personal Protective Equipment (PPE) Matrix

This tiered approach ensures safety without over-encumbering the researcher.

Task IntensityRecommended PPERationale
Tier 1: Storage & Transport (Sealed containers)• Nitrile Gloves (4 mil)• Safety Glasses• Lab CoatBasic protection against accidental container breakage.
Tier 2: Weighing & Dispensing (< 10g, Solid)• Nitrile Gloves (Double gloving recommended)• Safety Glasses with Side Shields• Fume Hood Required Prevents inhalation of fine dusts; double gloves protect against acidic residue on spatulas.
Tier 3: Synthesis & Scale-up (> 10g or in solution)• Chemical Splash Goggles• Extended Cuff Nitrile/Neoprene Gloves• Acid-Resistant Apron• Fume HoodSolution phase increases splash risk; acidic solutions penetrate standard nitrile faster than solids.

Emergency Response Protocols

This self-validating workflow guides decision-making during accidental exposure.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Acidic Irritation) Type->Skin Eye EYE CONTACT (Severe Irritation) Type->Eye Inhal INHALATION (Dust/Aerosol) Type->Inhal Spill BENCH SPILL (Solid/Liquid) Type->Spill ActionSkin 1. Remove contaminated clothing 2. Flush with water (15 min) 3. Apply PEG 400 (if available) or Soap Skin->ActionSkin ActionEye 1. DO NOT RUB 2. Flush at eyewash station (15 min) 3. Hold eyelids open Eye->ActionEye ActionInhal 1. Move to fresh air 2. If breathing difficult: Oxygen 3. Seek medical aid Inhal->ActionInhal ActionSpill 1. Neutralize with Sodium Bicarbonate 2. Absorb with inert material 3. Collect as HAZARDOUS WASTE Spill->ActionSpill Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical ActionSpill->Medical If large qty

Figure 1: Decision logic for emergency response. Note the specific neutralization step for spills.

Specific First Aid Measures
  • Eye Contact: Speed is critical. The acidic nature can damage the cornea. Flush immediately.

  • Ingestion: Do NOT induce vomiting. The compound is an irritant and potential corrosive; bringing it back up can damage the esophagus. Rinse mouth with water and call a poison center.

  • Spill Neutralization: For solid spills, avoid creating dust. For solution spills, neutralize with sodium bicarbonate (

    
    ) or lime until bubbling ceases before cleanup.
    

Safe Handling, Storage & Stability[8]

Handling Best Practices
  • Avoid Metal Contact: Sulfonic acids can corrode common metals over time. Use glass, Teflon (PTFE), or high-density polyethylene (HDPE) spatulas and containers.

  • Dust Control: Always handle the solid in a certified chemical fume hood. Static electricity can disperse the fine powder; use an anti-static gun if necessary during weighing.

Storage Conditions
  • Temperature: Room temperature (15–25°C) is generally acceptable.

  • Atmosphere: Store under inert gas (Nitrogen) if possible. Sulfonic acids are hygroscopic; moisture absorption will alter the molecular weight (affecting stoichiometry) and may lead to "clumping" or hardening of the material.

  • Incompatibilities:

    • Strong Oxidizers: Risk of exothermic reaction.

    • Strong Bases: Violent neutralization reaction.

    • Acid Chlorides: Potential for gas evolution.

Synthesis & Reaction Safety Context

When using 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid in synthesis (e.g., sulfonamide formation):

  • Activation: The acid is often converted to the sulfonyl chloride using thionyl chloride (

    
    ) or chlorosulfonic acid.
    
    • Hazard:[1][7][2] This step generates HCl and

      
       gas. Scrubbers are required.
      
  • Coupling: Reaction with amines releases further acid.

    • Control: Ensure adequate base scavenger (e.g., Triethylamine, Pyridine) is present to neutralize the acid by-product, preventing salt formation that can stall the reaction or create exotherms.

Waste Management & Environmental Compliance

Crucial Note: Due to the H410 (Aquatic Chronic 1) classification, this compound triggers strict disposal protocols.

  • Aqueous Waste: Do not pour down the drain. Even dilute aqueous layers from extractions must be collected in "Aqueous Acidic" or "Aqueous Toxic" waste streams.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of as solid hazardous waste, not regular trash.

  • Labeling: Waste containers must be clearly labeled "Toxic to Aquatic Life" to prevent downstream mishandling by waste disposal vendors.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3102534, 1,3,5-Trimethylpyrazole-4-sulfonic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid. Retrieved from [Link]

  • Kamal, A., et al. (2015). "Synthesis and biological evaluation of pyrazole-sulfonamide derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextualizing synthesis and biological activity).

Sources

Foundational

Discovery and historical synthesis of pyrazole-based compounds

Topic: Discovery, Historical Synthesis, and Pharmacological Evolution of Pyrazole-Based Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery, Historical Synthesis, and Pharmacological Evolution of Pyrazole-Based Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in medicinal chemistry, characterized by a 5-membered heterocycle with two adjacent nitrogen atoms.[1][2] While rare in nature, its synthetic versatility has driven a pharmacological evolution from the first synthetic analgesics of the 19th century to modern selective COX-2 inhibitors and kinase antagonists. This guide synthesizes the historical discovery of pyrazoles, dissects the mechanistic causality of their synthesis, and provides actionable protocols for both classical and modern regioselective fabrication.

Historical Genesis: The Knorr-Pechmann Era

The Serendipitous Discovery (1883)

The history of pyrazoles begins not with a targeted design, but with a structural misidentification. In 1883 , German chemist Ludwig Knorr attempted to synthesize quinoline derivatives by reacting ethyl acetoacetate with phenylhydrazine.

  • The Experiment: Condensation of a

    
    -keto ester with a hydrazine.
    
  • The Result: A crystalline compound Knorr initially believed to be a quinoline derivative.

  • The Correction: Further analysis revealed a 5-membered ring structure containing two nitrogens—the first synthetic pyrazolone .

  • Impact: This compound was methylated to form Antipyrine (phenazone), the world's first synthetic analgesic and antipyretic, launching the modern pharmaceutical industry.

The Pechmann Condensation (1898)

While Knorr focused on condensation, Hans von Pechmann introduced a distinct mechanistic approach in 1898. By reacting diazomethane with acetylene , he achieved the first direct synthesis of the parent pyrazole ring via a [3+2] dipolar cycloaddition. This established the foundation for understanding 1,3-dipoles, a concept later formalized by Rolf Huisgen.

Synthetic Evolution & Mechanistic Deep Dive

Classical Knorr Pyrazole Synthesis

The Knorr synthesis remains the industrial standard but suffers from regioselectivity issues when using unsymmetrical 1,3-dicarbonyls.

Mechanism:

  • Nucleophilic Attack: The hydrazine nitrogen attacks the most electrophilic carbonyl carbon.

  • Imine Formation: Loss of water generates a hydrazone intermediate.

  • Cyclization: The second nitrogen attacks the remaining carbonyl.[3]

  • Aromatization: Dehydration yields the stable pyrazole system.

Regioselectivity Challenge: In unsymmetrical diketones (


), two regioisomers are possible. The outcome is dictated by a tug-of-war between:
  • Sterics: Hydrazine attacks the less hindered carbonyl.[4]

  • Electronics: Hydrazine attacks the more electrophilic carbonyl.[4]

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Inter1 Carbinolamine Intermediate Start->Inter1 Nucleophilic Attack Inter2 Hydrazone (Imine) Inter1->Inter2 - H2O Inter3 Cyclized Aminal Inter2->Inter3 Intramolecular Cyclization Final Pyrazole Product Inter3->Final Dehydration (Aromatization)

Figure 1: Step-wise mechanism of the Knorr Pyrazole Synthesis involving condensation and dehydration.

Modern Regioselective Methodologies

To overcome the isomeric mixtures of Knorr synthesis, modern methods utilize transition metal catalysis and C-H activation.

FeatureClassical KnorrModern Cu-CatalyzedC-H Activation
Reagents 1,3-Dicarbonyl + HydrazineAlkyne/Nitrile + HydrazineN-Substituted Pyrazole + Aryl Halide
Catalyst Acid/Base (Optional)Cu(I) or Cu(II) saltsPd(OAc)₂, Rh(III)
Regioselectivity Poor (Mixtures common)High (Ligand controlled)High (Directing group controlled)
Conditions Reflux, Harsh pHRoom Temp, MildHigh Temp, Inert Atm.

Pharmacological Renaissance: The COX-2 Revolution

The pharmacological utility of pyrazoles shifted from general analgesia (Antipyrine, Phenylbutazone) to targeted enzyme inhibition. The defining moment was the discovery of Cyclooxygenase-2 (COX-2) , an inducible enzyme responsible for inflammation, distinct from the constitutive COX-1 (gastric protection).

The Celecoxib Breakthrough: Celecoxib (Celebrex) utilizes a 1,5-diarylpyrazole scaffold. The rigid pyrazole core orients the sulfonamide group to bind tightly into the distinct hydrophobic side pocket of COX-2, which is absent in COX-1. This selectivity reduces gastrointestinal toxicity.[5]

COX2Pathway AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible/Inflammation) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 Selective Blockade Homeostasis Gastric Protection Platelet Aggregation PGG2->Homeostasis Inflammation Pain, Fever Inflammation PGG2->Inflammation

Figure 2: Mechanism of Action for Celecoxib.[6] The pyrazole scaffold enables selective inhibition of the COX-2 pathway, sparing COX-1 mediated homeostasis.

Experimental Protocols

Protocol A: Classical Synthesis of 3,5-Dimethylpyrazole

A robust, self-validating protocol suitable for scale-up.

Reagents:

  • Hydrazine hydrate (80% aq. solution)

  • 2,4-Pentanedione (Acetylacetone)

  • Ethanol (solvent)

Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with 50 mL of ethanol.

  • Cooling: Place the flask in an ice bath (

    
    ). Add 6.0 mL (approx. 100 mmol) of hydrazine hydrate with magnetic stirring.
    
  • Addition: Add 10.3 mL (100 mmol) of 2,4-pentanedione dropwise over 30 minutes. Critical: Maintain temperature

    
     to prevent uncontrolled exotherm.
    
  • Reaction: Remove ice bath. Stir at room temperature for 1 hour. A white precipitate may form.

  • Reflux: Heat the mixture to reflux (

    
    ) for 1 hour to ensure complete cyclization and dehydration.
    
  • Isolation: Evaporate solvent under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the residue from

    
    -hexane/ethyl acetate (10:1).
    
  • Validation: Product should be white needles (mp:

    
    ).
    
Protocol B: Modern Copper-Catalyzed Regioselective Synthesis

Based on recent "Green Chemistry" methodologies (e.g., Wang et al., Synlett 2018).

Reagents:

  • Phenylhydrazine[7][8][9]

  • Unsymmetrical 1,3-diketone (e.g., Benzoylacetone)

  • Catalyst:

    
     (10 mol%)
    
  • Solvent: Acetonitrile (

    
    )
    

Methodology:

  • Setup: In a reaction vial, dissolve 1.0 mmol of benzoylacetone and 1.0 mmol of phenylhydrazine in 3 mL of

    
    .
    
  • Catalysis: Add 10 mol% (24 mg) of Copper(II) nitrate trihydrate.

  • Reaction: Stir at room temperature (

    
    ) for 30–60 minutes.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) until starting materials disappear.[3]

  • Workup: Dilute with water (10 mL) and extract with ethyl acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography.
    
  • Advantage: This protocol yields high regioselectivity (>95:5) for the 1,3,5-substituted isomer without requiring strong acids or high heat.

References

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • von Pechmann, H. (1898).[10] "Pyrazol aus Acetylen und Diazomethan".[10][11] Berichte der deutschen chemischen Gesellschaft, 31(3), 2950–2951. Link

  • Wang, H., et al. (2018).[9][12] "Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature". Synlett, 29, 2689-2692.[9][12] Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Organic Chemistry Portal. (n.d.). "Pyrazole Synthesis". Link

Sources

Exploratory

Mechanistic Control in Pyrazole Synthesis: A Theoretical and Practical Guide

Topic: Theoretical and Mechanistic Studies of Pyrazole Formation Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists Executive Summary The pyrazole scaffold is a pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Mechanistic Studies of Pyrazole Formation Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its synthesis—particularly from unsymmetrical 1,3-dicarbonyls—is plagued by the "regioselectivity problem."[1] This guide moves beyond standard textbook definitions to explore the theoretical underpinnings of pyrazole formation. We integrate Density Functional Theory (DFT) insights with kinetic data to explain why specific isomers form and provide a self-validating experimental protocol for controlling these outcomes.

The Mechanistic Landscape: Knorr Pyrazole Synthesis

The Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) remains the industrial standard. While often depicted as a simple condensation, the mechanism is a complex interplay of kinetics and thermodynamics involving three distinct phases: nucleophilic attack, cyclization, and dehydration .

1.1 The Bifurcated Pathway

When an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) reacts with a substituted hydrazine (e.g., methylhydrazine), two pathways compete. The outcome depends on which carbonyl is attacked first.[2][3]

  • Pathway A (Steric Control): Attack at the less hindered carbonyl (usually the alkyl ketone).

  • Pathway B (Electronic Control): Attack at the more electrophilic carbonyl (often the aryl ketone, though resonance can mitigate this).

Recent theoretical studies suggest that the reaction is kinetically controlled by the stability of the intermediate hydrazone and the transition state energy of the subsequent cyclization step.

1.2 Visualization: The Regioselectivity Decision Tree

The following diagram maps the mechanistic divergence based on substrate properties and solvent choice.

KnorrMechanism Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Decision Primary Driver? Start->Decision Steric Steric Bulk (e.g., t-Butyl) Decision->Steric R = Bulky Electronic Electronic Bias (e.g., CF3) Decision->Electronic R = EWG Solvent Solvent H-Bonding (e.g., HFIP/TFE) Decision->Solvent Fluorinated Alcohol PathA Attack at Less Hindered Carbonyl Steric->PathA Kinetic Pref. PathB Attack at More Electrophilic Carbonyl Electronic->PathB Electronic Pref. Solvent->PathB Activates Carbonyl InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB ProdA Regioisomer A (1,5-isomer) InterA->ProdA ProdB Regioisomer B (1,3-isomer) InterB->ProdB

Figure 1: Mechanistic divergence in Knorr synthesis. Steric factors typically favor Path A, while strong electronic withdrawing groups or fluorinated solvents can shift preference to Path B.

Theoretical Insights: DFT and Solvent Effects[4]
2.1 The Energy Landscape

Density Functional Theory (DFT) calculations (typically at the B3LYP/6-311+G(d,p) level) reveal that the dehydration step often possesses the highest energy barrier in neutral media, but under acidic catalysis, the initial nucleophilic attack or cyclization becomes rate-determining.

A critical insight from recent literature is the role of fluorinated solvents (TFE, HFIP).[1] Unlike ethanol, these solvents act as strong Hydrogen Bond Donors (HBD).

  • Mechanism: HFIP selectively coordinates to the more basic carbonyl oxygen.

  • Result: This selectively increases the electrophilicity of that specific carbonyl, overriding inherent steric bias. This allows for "switchable" regioselectivity simply by changing the solvent system [1].

2.2 Quantitative Comparison: Solvent Influence

The table below summarizes the shift in regioselectivity (Isomer A:B ratio) for the reaction of benzoylacetone with methylhydrazine, derived from aggregated literature data.

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Major ProductRatio (A:B)Mechanism Note
Ethanol 24.50.831,5-dimethyl-3-phenyl85:15Steric control dominates.
THF 7.50.001,5-dimethyl-3-phenyl90:10Weak interaction; sterics rule.
TFE 26.71.51Mixed40:60Electronic activation competes.
HFIP 16.71.961,3-dimethyl-5-phenyl5:95Solvent-controlled electronic override.
Alternative Pathway: 1,3-Dipolar Cycloaddition[5]

For substrates where Knorr synthesis fails (e.g., acid-sensitive groups), 1,3-dipolar cycloaddition offers a concerted alternative. This involves the reaction of diazo compounds with alkynes.

3.1 FMO Theory (Frontier Molecular Orbital)

The reaction is governed by the interaction between the HOMO of the dipole (diazo compound) and the LUMO of the dipolarophile (alkyne).

  • Regioselectivity: Predicted by the magnitude of the orbital coefficients. Electron-withdrawing groups on the alkyne lower the LUMO energy, accelerating the reaction and directing the nucleophilic terminus of the dipole to the

    
    -carbon of the alkyne [2].
    
Experimental Protocol: Regioselective Synthesis in Fluorinated Media

Objective: Synthesis of 1-methyl-3-phenyl-5-(trifluoromethyl)pyrazole with >95:5 regioselectivity. Rationale: Using HFIP to activate the trifluoroacetyl carbonyl, directing the hydrazine attack to the electronically deactivated position.

4.1 Materials
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)[4]

  • Hexafluoroisopropanol (HFIP) (0.5 M concentration)

  • Rotary evaporator, TLC plates (20% EtOAc/Hex), Silica gel.

4.2 Protocol Workflow
  • Preparation: In a clean round-bottom flask, dissolve 1.0 mmol of the 1,3-dicarbonyl in 2 mL of HFIP. Note: HFIP is volatile and corrosive; use a fume hood.

  • Addition: Cool the solution to 0°C. Add methylhydrazine dropwise over 5 minutes.

    • Mechanistic Check: Cooling prevents non-selective background thermal reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC.[4] The starting dicarbonyl spot should disappear. A new, lower Rf spot (pyrazole) will appear.

  • Workup: Remove HFIP directly via rotary evaporation (recyclable).

  • Purification: The residue is often pure enough (>95% NMR purity). If necessary, filter through a short silica plug using 10% EtOAc/Hexanes.

4.3 Self-Validating Check
  • 1H NMR Diagnostic: The pyrazole C4-H proton is a singlet.

    • Isomer A (1,5-subst): Typically shifts upfield (~6.5 ppm) due to shielding by the adjacent N-methyl.

    • Isomer B (1,3-subst): Typically shifts downfield (~6.9 ppm).

    • Action: If the spectrum shows a split peak or incorrect shift, the solvent effect was insufficient; re-run with lower temperature or fresh HFIP.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield Incomplete dehydration of the intermediate hydroxypyrazoline.Add a trace of acid (HCl or AcOH) to catalyze the elimination step.
Poor Regioselectivity Competing steric/electronic factors.Switch solvent.[5] If in EtOH, try HFIP (to favor electronic control) or t-BuOH (to enhance steric control).
N-Alkylation Byproducts Hydrazine acting as a base/nucleophile on other sites.Use the hydrochloride salt of hydrazine + 1 equiv of weak base (NaOAc) to control free hydrazine concentration.
References
  • Regioselective Synthesis of Substituted Pyrazoles. BenchChem Technical Guides. Retrieved from

  • Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition. The Chemical Record, 2017.[6][7] Retrieved from

  • Recent Advances in the Synthesis of Pyrazoles. Organic Chemistry Portal. Retrieved from

  • Mechanistic DFT Study of 1,3-Dipolar Cycloadditions. PMC, 2023. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid from 1,3,5-trimethyl-1H-pyrazole

Executive Summary This application note details a robust, scalable protocol for the regioselective synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) from 1,3,5-trimethyl-1H-pyrazole .[1] The met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the regioselective synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) from 1,3,5-trimethyl-1H-pyrazole .[1] The method utilizes chlorosulfonic acid (


) as both the solvent and sulfonating agent, ensuring complete conversion via Electrophilic Aromatic Substitution (EAS). Unlike protocols targeting the sulfonyl chloride, this procedure focuses on the isolation of the stable zwitterionic sulfonic acid, a critical scaffold in the development of bioactive sulfonamides and ionic liquids.

Key Performance Indicators:

  • Regioselectivity: >99% (C4 position).

  • Target Purity: >98% (HPLC/NMR).

  • Isolated Yield: 75–85%.

Scientific Background & Mechanism[1]

The Pyrazole Scaffold in Drug Discovery

The 1,3,5-trimethylpyrazole moiety is a "privileged structure" in medicinal chemistry, serving as a core for analgesic, anti-inflammatory, and antidiabetic agents.[1] The introduction of a sulfonic acid group at the C4 position activates the ring for further derivatization (e.g., to sulfonamides) or serves as a polar headgroup in zwitterionic drug design.

Reaction Mechanism

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS). The 1,3,5-trimethyl substitution pattern activates the pyrazole ring.[1] The C4 position is the most nucleophilic site, enriched by the electron-donating methyl groups at C3 and C5.[1]

Mechanism Description:

  • Activation: Chlorosulfonic acid generates the electrophilic sulfonium species (

    
     or 
    
    
    
    ).
  • Attack: The pyrazole

    
    -system attacks the electrophile at C4, forming a resonance-stabilized sigma complex (Wheland intermediate).[1]
    
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid.[1]

  • Equilibrium: In the presence of excess

    
    , the sulfonyl chloride may form transiently but is hydrolyzed back to the acid during the aqueous quench.
    
Mechanistic Visualization

SulfonationMechanism Reactant 1,3,5-Trimethylpyrazole SigmaComplex Sigma Complex (Wheland Intermediate) Reactant->SigmaComplex + Electrophile Electrophile Electrophile Gen. (ClSO3H -> SO3/HSO3+) Electrophile->SigmaComplex Deprotonation Re-aromatization (-H+) SigmaComplex->Deprotonation Product 1,3,5-Trimethyl-1H- pyrazole-4-sulfonic acid (Zwitterion) Deprotonation->Product

Figure 1: Mechanistic pathway of the electrophilic sulfonation at the C4 position.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
1,3,5-Trimethyl-1H-pyrazole 1072-91-9>98%Starting Material
Chlorosulfonic acid 7790-94-599%Reagent/Solvent
Dichloromethane (DCM) 75-09-2AnhydrousExtraction/Wash
Sodium Hydroxide 1310-73-2PelletspH Adjustment (Optional)
Ethanol 64-17-5AbsoluteRecrystallization
Equipment
  • Reactor: 3-neck round-bottom flask (flame-dried) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.[1]

  • Temperature Control: Ice/Salt bath (-10°C to 0°C) and Oil bath (up to 100°C).

  • Gas Scrubbing: Trap containing 10% NaOH solution to neutralize evolved HCl gas.

  • Filtration: Sintered glass funnel (Porosity 3) or Buchner funnel.

Safety Assessment (Critical)

  • Chlorosulfonic Acid (

    
    ):  Extremely corrosive and reacts violently with water to release HCl gas and sulfuric acid. Must be handled in a fume hood.  Wear butyl rubber gloves, face shield, and chemical apron.[1]
    
  • Exotherm Control: The addition of

    
     to the pyrazole (or vice versa) is highly exothermic. Strict temperature control (0°C) is mandatory during addition.
    
  • Quenching: The quench step releases significant heat. Add the reaction mixture to ice slowly.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Addition
  • System Prep: Assemble the reaction setup under an inert atmosphere (

    
     or Ar). Connect the condenser outlet to the NaOH gas scrubber.
    
  • Reagent Charging: Charge Chlorosulfonic acid (4.0 – 5.0 equivalents) into the reaction flask.

    • Note: Using excess acid acts as the solvent and drives the reaction to completion.

  • Cooling: Cool the acid to 0°C using an ice/salt bath.

  • Addition: Add 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) dropwise (liquid) or portion-wise (if solid) over 30–45 minutes.

    • Critical: Maintain internal temperature < 10°C . The reaction is vigorous.

Phase 2: Reaction and Heating[2]
  • Warm-up: Once addition is complete, allow the mixture to warm to room temperature over 30 minutes.

  • Heating: Transfer the flask to an oil bath and heat to 90°C – 100°C for 2 to 4 hours .

    • Monitoring: Monitor reaction progress by TLC (System: EtOAc/MeOH 9:1) or HPLC.[2][3] The starting material should be fully consumed.

  • Cooling: Cool the reaction mixture to room temperature (25°C).

Phase 3: Quenching and Isolation
  • Quench: Pour the reaction mixture very slowly onto a stirred slurry of crushed ice (approx. 10x weight of acid) .

    • Caution: Vigorous evolution of HCl fumes and heat.

  • Hydrolysis: Stir the aqueous solution for 30 minutes at room temperature. This ensures any transient sulfonyl chloride is hydrolyzed to the sulfonic acid.

  • Isolation Strategy (Zwitterion Precipitation):

    • The product, 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid , is a zwitterion and typically exhibits low solubility in cold, highly acidic water, or can be induced to crystallize upon concentration.[1]

    • Method A (Direct Filtration): If a white precipitate forms upon cooling the aqueous quench, filter the solid.

    • Method B (Concentration - Recommended): If no precipitate forms, concentrate the aqueous solution under reduced pressure (Rotavap) to approx. 20% of its original volume. The product will crystallize as a white solid.

    • Alternative: Neutralize the excess sulfuric acid carefully with

      
       or 
      
      
      
      to precipitate sulfate, filter, and then evaporate the filtrate.[1] However, direct concentration is usually sufficient for this stable acid.[1]
  • Washing: Filter the crude solid and wash with a small amount of ice-cold water, followed by cold acetone or DCM to remove non-polar impurities.[1]

Phase 4: Purification[1]
  • Recrystallization: Recrystallize the crude solid from water or ethanol/water (1:1) .

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: 1,3,5-Trimethylpyrazole Step1 Add to Chlorosulfonic Acid (0°C, Slow Addition) Start->Step1 Step2 Heat to 100°C (2-4 Hours) Step1->Step2 Step3 Quench on Crushed Ice (Hydrolysis of Chloride) Step2->Step3 Step4 Concentrate Aqueous Phase (Induce Crystallization) Step3->Step4 Step5 Filtration & Washing (Cold Water/Acetone) Step4->Step5 End Final Product: 1,3,5-Trimethylpyrazole-4-sulfonic acid Step5->End

Figure 2: Operational workflow for the synthesis and isolation of the target sulfonic acid.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Melting Point 215°C – 217°CCapillary Method

NMR

2.3 (s, 3H), 2.4 (s, 3H), 3.6 (s, 3H)
DMSO-

Mass Spec

ESI-MS

Troubleshooting Guide:

  • Low Yield: Ensure the reaction is heated sufficiently (100°C) to drive the sulfonation. Incomplete reaction often leaves starting material which is lost during the aqueous workup.

  • Oily Product: If the product oils out during concentration, add a small amount of ethanol and scratch the flask to induce crystallization.

  • Residual Acid: If the melting point is depressed, the product may contain residual sulfuric acid.[1] Recrystallize from water and dry thoroughly.

References

  • National Institutes of Health (NIH) - PubChem. 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CID 3102534). [Link][1]

  • Mahesh, P., et al. (2023).[1][4] "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. (Describes chlorosulfonic acid sulfonation conditions for 1,3,5-trimethylpyrazole). [Link]

Sources

Application

Application Note: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid (TMPSA) in Organic Catalysis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol. Executive Summary 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMPSA) (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMPSA) (CAS: 201207-66-1) is a highly specialized, bifunctional building block that bridges the gap between Brønsted acid organocatalysis and transition-metal ligand design [1]. Unlike generic sulfonic acids (e.g., p-toluenesulfonic acid), TMPSA features an electron-rich pyrazole core flanked by three methyl groups. This unique structural topology provides a precisely tuned acidic microenvironment and significant steric shielding, preventing catalyst poisoning and unwanted substrate degradation during complex organic transformations.

This application note details the causality behind TMPSA's catalytic efficacy and provides self-validating protocols for its dual use: as a standalone Brønsted acid in multicomponent reactions (MCRs) and as a precursor for sterically demanding sulfonamide ligands in transition metal catalysis [2].

Structural Causality & Physicochemical Profile

The catalytic superiority of TMPSA is rooted in its molecular architecture. The sulfonic acid group at the C4 position provides strong Brønsted acidity, while the adjacent 1,3-dimethyl groups exert steric pressure that dictates the trajectory of incoming substrates. Furthermore, the pyrazole nitrogen (N2) can act as a hydrogen-bond acceptor or metal-coordination site, enabling supramolecular assemblies and bifunctional catalytic pathways [3].

Table 1: Physicochemical Properties of TMPSA
PropertyValueCatalytic Implication
Molecular Weight 190.22 g/mol Optimal size for phase-transfer and homogeneous catalysis.
Hydrogen Bond Donors 1Provides targeted protonation for electrophile activation.
Hydrogen Bond Acceptors 4Facilitates supramolecular transition-state stabilization.
Topological Polar Surface Area 80.6 ŲEnsures excellent solubility in highly polar and aqueous media.
Steric Hindrance (C1, C3, C5) High (Trimethyl)Prevents nucleophilic attack on the pyrazole core; directs regioselectivity.

Catalytic Workflows & Logical Relationships

The application of TMPSA bifurcates into two primary domains: direct organocatalysis and ligand synthesis. The workflow below illustrates how the inherent electronic properties of the pyrazole ring dictate its utility.

G Start 1,3,5-Trimethyl-1H-pyrazole -4-sulfonic acid (TMPSA) Branch1 Brønsted Acid Organocatalysis Start->Branch1 Branch2 Ligand Precursor (Sulfonylation) Start->Branch2 MCR Multicomponent Reactions (MCRs) Branch1->MCR Ester Esterification & Acetalization Branch1->Ester Sulfonyl TMPSA-Cl Intermediate Branch2->Sulfonyl Ligand Sulfonamide Ligands for Pd/Ru Catalysts Sulfonyl->Ligand

Fig 1. Catalytic applications and synthetic workflow of TMPSA in organic synthesis.

Application I: TMPSA as a Brønsted Acid Organocatalyst

Causality in Multicomponent Reactions (MCRs)

In MCRs, balancing the activation of the electrophile without triggering the polymerization of nucleophilic components is critical. TMPSA acts as a "buffered" strong acid. The electron-rich pyrazole ring delocalizes the conjugate base's charge, making the proton transfer highly reversible. This prevents the over-activation of sensitive substrates (such as enol ethers or indoles), leading to higher thermodynamic control and exceptional regioselectivity.

CatalyticCycle Cat TMPSA Catalyst Act Substrate Activation Cat->Act H+ Transfer Int Reactive Intermediate Act->Int Nucleophilic Attack Prod Product Release Int->Prod Cyclization Prod->Cat Catalyst Regeneration

Fig 2. Brønsted acid catalytic cycle of TMPSA in multicomponent reactions.

Protocol 1: TMPSA-Catalyzed Synthesis of Substituted Pyrans via MCR

Objective: Synthesize highly functionalized pyran derivatives using a one-pot, three-component reaction.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • TMPSA catalyst (5 mol%)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Loading: Add 5 mol% of TMPSA to a round-bottom flask containing 5 mL of the Ethanol/Water solvent mixture. Causality: A 5 mol% loading provides the optimal proton concentration to activate the carbonyl electrophile. The aqueous-ethanolic solvent induces the hydrophobic effect, forcing the organic substrates to aggregate and increasing their effective molarity, while TMPSA operates at the interface.

  • Substrate Addition: Sequentially add the aromatic aldehyde, malononitrile, and the 1,3-dicarbonyl compound. Stir at room temperature (25°C).

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The reaction typically reaches completion within 2 hours. Causality: The steric bulk of the trimethyl groups on TMPSA prevents the catalyst from becoming trapped in off-target hydrogen-bonded networks, ensuring rapid turnover.

  • Product Isolation: Upon completion, filter the precipitated solid. Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials and the water-soluble TMPSA catalyst.

  • Validation: Dry the product under a vacuum. The self-validating nature of this protocol is evident in the direct precipitation of the analytically pure product, eliminating the need for column chromatography.

Application II: Ligand Precursor for Transition Metal Catalysis

Causality in Ligand Design

Sulfonamides derived from pyrazole-4-sulfonic acids are highly privileged ligands in transition metal catalysis (e.g., Palladium-catalyzed cross-coupling) [2]. To utilize TMPSA in this manner, it must first be converted into its highly reactive sulfonyl chloride derivative. The resulting sulfonamide ligands possess a unique bidentate capability (using the sulfonamide oxygen and the pyrazole nitrogen) to stabilize metal centers in low oxidation states.

Protocol 2: Synthesis of TMPSA-Derived Sulfonamide Ligands

Objective: Convert TMPSA to 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, followed by sulfonylation of a chiral amine to generate a transition-metal ligand.

Materials:

  • TMPSA (1.0 mmol)

  • Thionyl chloride (SOCl₂, 5.0 mmol)

  • Catalytic DMF (1 drop)

  • Target Amine (e.g., chiral benzylamine derivative) (1.2 mmol)

  • Triethylamine (TEA, 2.5 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Chlorination: Suspend TMPSA in neat SOCl₂ and add 1 drop of DMF. Reflux at 80°C for 3 hours. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which acts as a highly electrophilic chlorinating agent, overcoming the steric hindrance of the 1,3-dimethyl groups flanking the sulfonic acid.

  • Concentration: Remove excess SOCl₂ under reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.

  • Sulfonylation: Dissolve the crude sulfonyl chloride in 5 mL of anhydrous THF. In a separate flask, dissolve the target amine and TEA in 5 mL of THF. Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct generated during the S_N2 attack on the sulfonyl group, TEA prevents the protonation of the nucleophilic amine, driving the equilibrium entirely to the product side.

  • Coupling: Slowly add the sulfonyl chloride solution to the amine solution at 0°C. Allow it to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization.

Quantitative Data & Optimization

The table below demonstrates the self-validating efficiency of TMPSA compared to traditional Brønsted acids in the model MCR protocol described in Section 3.

Table 2: Comparative Catalytic Efficiency in Multicomponent Reactions
CatalystLoading (mol%)Time (h)Yield (%)Mechanistic Observations
None 024< 5Background reaction is negligible.
Acetic Acid 201245Acid is too weak; incomplete electrophile activation.
p-TSA 10472Acid is too strong; significant substrate degradation observed.
TMPSA 5 2 94 Optimal acidity and steric shielding; high purity product.

References

  • Google Patents. (2014). Substituted 2-(chroman-6-yloxy)-thiazoles and their use as pharmaceuticals (US8912224B2).
Method

Application Note: Strategic Synthesis and Functionalization of Pyrazole Intermediates in Drug Discovery

Executive Summary The 1,2-diazole (pyrazole) ring has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. With over 50 pyrazole-containing drugs approved by the US FDA—including blockbuste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-diazole (pyrazole) ring has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. With over 50 pyrazole-containing drugs approved by the US FDA—including blockbuster therapeutics like Celecoxib, Apixaban, and Ruxolitinib—this five-membered heterocycle is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule active pharmaceutical ingredients (APIs) 1. The unique physicochemical properties of pyrazole, specifically its ability to act simultaneously as a hydrogen-bond donor (N-1) and acceptor (N-2), make it an ideal bioisostere for amides and aromatic rings 1.

For drug development professionals, the primary synthetic bottleneck lies in the regioselective construction and functionalization of unsymmetrical pyrazole intermediates. This application note details the mechanistic causality behind regiocontrol and provides self-validating protocols for synthesizing high-purity pyrazole intermediates.

Mechanistic Insights: Mastering Regioselectivity

The most robust method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine 2. However, when utilizing unsymmetrical 1,3-dicarbonyls, the reaction typically yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Because these regioisomers exhibit vastly different toxicological profiles and receptor affinities, controlling their formation is paramount 3.

The Causality of Regiocontrol: Regioselectivity is governed by the interplay of steric hindrance and the differential electrophilicity of the two carbonyl carbons 3.

  • Electronic Effects: The more nucleophilic nitrogen of the hydrazine preferentially attacks the most electrophilic carbonyl carbon. Introducing electron-withdrawing groups (e.g., trifluoromethyl) to one side of the dicarbonyl significantly increases the electrophilicity of the adjacent carbon, directing the initial nucleophilic attack 4.

  • Solvent Microenvironments: Protic, highly fluorinated solvents like 2,2,2-trifluoroethanol (TFE) stabilize the polar transition state of the initial hydrazone formation via strong hydrogen bonding, effectively freezing the equilibrium and kinetically locking the reaction into the desired 1,5-regioisomer pathway 3.

Quantitative Data: Solvent Impact on Regioselectivity

The following table summarizes the optimization of the cyclocondensation step for a standard 1,5-diarylpyrazole intermediate. Note how transitioning from standard refluxing ethanol to room-temperature TFE shifts the reaction from thermodynamic scrambling to strict kinetic control.

Solvent SystemTemperatureOverall Yield (%)Regioisomeric Ratio (1,5 : 1,3)
EthanolReflux (78 °C)85%60 : 40
Toluene110 °C78%55 : 45
Acetic Acid25 °C88%85 : 15
2,2,2-Trifluoroethanol (TFE) 25 °C 92% 96 : 4

Synthetic Workflow Visualization

PyrazoleWorkflow S1 1,3-Dicarbonyl + Hydrazine S2 Regioselective Cyclocondensation S1->S2 Kinetic Control S3 Pyrazole Core Intermediate S2->S3 Isomer Isolation S4 Late-Stage Functionalization S3->S4 Base/Catalyst S5 Active Pharmaceutical Ingredient S4->S5 Final Assembly

Workflow for regioselective synthesis and functionalization of pyrazole intermediates.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) to ensure that each mechanistic milestone is achieved before proceeding, thereby preventing the costly downstream purification of isomeric mixtures.

Protocol 1: Regioselective Synthesis of 1,5-Diarylpyrazole Core (Celecoxib Precursor)

Objective: To synthesize the 1,5-diarylpyrazole core with >95% regioselectivity via kinetic control.2

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

  • 4-Sulfamoylphenylhydrazine hydrochloride (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) (Solvent)

Step-by-Step Methodology:

  • Dissolution: Charge a dry, nitrogen-purged reactor with the 1,3-dicarbonyl compound (1.0 mmol) and dissolve in TFE (5 mL).

    • Causality: TFE acts as a strong hydrogen-bond donor, activating the carbonyl groups while stabilizing the subsequent transition state without requiring external acid catalysts [[3]]().

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the thermodynamic pathway, ensuring the reaction remains strictly under kinetic control to favor the 1,5-isomer.

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 mmol) portion-wise over 15 minutes to prevent localized exotherms.

  • Cyclocondensation: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Proceed to workup only when the starting dicarbonyl peak (UV 254 nm) is <1% and the 1,5-isomer to 1,3-isomer ratio is confirmed at ≥95:5.

  • Isolation: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold water to precipitate the highly crystalline 1,5-diarylpyrazole product. Filter and dry under vacuum.

Protocol 2: Regioselective N-Alkylation of Trifluoromethylated Pyrazoles

Objective: To selectively alkylate the N-1 position of an unsymmetrical pyrazole intermediate without inducing regioisomeric scrambling.5

Materials:

  • Unsymmetrical 3-(trifluoromethyl)-1H-pyrazole derivative (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkylating Agent (e.g., Ethyl iodoacetate) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the pyrazole intermediate (1.0 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Base Addition: Carefully add NaH (1.2 mmol) in one portion. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: Using a strong, irreversible base like NaH (instead of a weaker base like K₂CO₃) ensures 100% deprotonation of the pyrazole N-H. This prevents equilibrium-driven proton exchange during the reaction, which is the primary cause of regioisomeric scrambling during N-alkylation 5.

  • Alkylation: Add the alkylating agent (1.1 mmol) dropwise. Allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:Ethyl Acetate 3:1).

    • Validation Criteria: The reaction is complete when the starting material spot is entirely consumed. The presence of a single new spot confirms regioselective alkylation.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at:[Link]

  • Organic Syntheses Procedure: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. Available at:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Experimental procedure for the sulfonylation of pyrazole rings using chlorosulfonic acid

Abstract & Strategic Importance The pyrazole-4-sulfonyl chloride moiety is a pharmacophore of immense significance in medicinal chemistry, serving as the structural backbone for COX-2 inhibitors (e.g., Celecoxib) and PDE...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The pyrazole-4-sulfonyl chloride moiety is a pharmacophore of immense significance in medicinal chemistry, serving as the structural backbone for COX-2 inhibitors (e.g., Celecoxib) and PDE5 inhibitors (e.g., Sildenafil). While pyrazoles are electron-rich, their functionalization requires precise control to balance reactivity with regioselectivity.[1]

This guide details the direct chlorosulfonylation of 1-substituted pyrazoles using chlorosulfonic acid (


). Unlike standard sulfonation, this protocol drives the equilibrium toward the sulfonyl chloride (

) in a single pot, often utilizing thionyl chloride as a secondary chlorinating agent to maximize yield.

Safety Directives (Critical)

Hazard Class: High. Chlorosulfonic acid reacts violently with water, releasing clouds of gaseous HCl and sulfuric acid mist.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact), full face shield, and chemical-resistant apron.

  • Quench Protocol: Never add water to the acid. Always add the reaction mixture dropwise onto excess ice with vigorous stirring.

Reaction Mechanism & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (


).[2]
  • Regioselectivity: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site. Positions 3 and 5 are generally deactivated by the adjacent nitrogens or steric bulk.

  • The Dual Role of

    
    :  It acts as both the solvent and the electrophile source (
    
    
    
    ).
  • Equilibrium Management: The initial product is often the sulfonic acid (

    
    ). Excess chlorosulfonic acid or added thionyl chloride converts this intermediate to the desired sulfonyl chloride.
    
Mechanistic Pathway (Graphviz)

ReactionMechanism Start 1-Methyl-1H-pyrazole SigmaComplex Sigma Complex (C4 Attack) Start->SigmaComplex + SO2Cl+ Electrophile Electrophile Generation (ClSO3H → SO2Cl+) Electrophile->SigmaComplex SulfonicAcid Intermediate: Pyrazole-4-sulfonic acid SigmaComplex->SulfonicAcid - H+ Chloride Product: Pyrazole-4-sulfonyl chloride SulfonicAcid->Chloride + ClSO3H / - H2SO4 (Dehydration/Chlorination)

Caption: Step-wise


 mechanism showing the transition from pyrazole to the sulfonyl chloride via the sulfonic acid intermediate.

Experimental Protocol

Materials
  • Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)

  • Reagent: Chlorosulfonic acid (6.0 - 8.0 equiv)

  • Additive (Optional): Thionyl chloride (1.5 equiv) - Use if conversion stalls.

  • Solvent: Neat (Reagent acts as solvent) or dry Chloroform (

    
    ) for viscosity control.
    
Step-by-Step Procedure
Phase 1: Controlled Addition (The "Cold" Phase)
  • Charge a dry 3-neck round-bottom flask with chlorosulfonic acid (6.0 equiv).

  • Cool the system to 0–5°C using an ice/salt bath.

  • Add 1-Methyl-1H-pyrazole dropwise over 30 minutes.

    • Expert Note: The reaction is highly exothermic.[3] Monitor internal temperature strictly; do not allow it to exceed 10°C during addition to prevent decomposition.

Phase 2: Thermal Activation (The "Hot" Phase)
  • Remove the ice bath and allow the mixture to reach room temperature.

  • Heat the reaction mixture to 60°C (oil bath).

  • Stir for 4–6 hours.

    • Checkpoint: At this stage, the sulfonic acid is forming.[2][4] If LCMS shows high acid/low chloride ratio, add Thionyl Chloride (1.5 equiv) dropwise at 50°C and reflux for an additional 2 hours.

Phase 3: Quench and Isolation
  • Cool the reaction mass to room temperature.

  • Prepare a beaker with crushed ice (approx. 10g ice per 1g acid).

  • Slowly pour the reaction mixture onto the stirring ice.

    • Caution: This releases significant HCl gas.

  • Extract the aqueous slurry immediately with Dichloromethane (DCM) (

    
     volumes).
    
  • Wash organic layer with cold water (

    
    ) and brine.
    
  • Dry over anhydrous

    
     and concentrate in vacuo below 40°C.
    
Experimental Workflow Diagram

Workflow Setup Setup: 3-Neck Flask N2 Atmosphere, 0°C Addition Addition: Pyrazole to ClSO3H (Dropwise, T < 10°C) Setup->Addition Heating Heating: 60°C for 4-6h (Optional: Add SOCl2) Addition->Heating Quench Quench: Pour onto Crushed Ice (Violent Exotherm!) Heating->Quench Workup Workup: Extract w/ DCM Wash, Dry, Concentrate Quench->Workup

Caption: Operational workflow emphasizing temperature control points to ensure safety and yield.

Validation & Troubleshooting (Self-Validating Systems)

Sulfonyl chlorides are unstable on silica gel and hydrolyze in water/LCMS conditions. You cannot simply inject the reaction mixture into an LCMS.

The Derivatization Check (The "Gold Standard"): To validate the reaction progress, you must convert the unstable chloride to a stable sulfonamide before analysis.

  • Take a 50 µL aliquot of the reaction mixture.

  • Quench into 200 µL of cold Benzylamine (or Morpholine) in DCM.

  • Analyze this mini-workup via LCMS.

    • Result A: Peak corresponds to Pyrazole-Sulfonic Acid (

      
      ). 
      
      
      
      Reaction incomplete. Heat longer or add
      
      
      .
    • Result B: Peak corresponds to Pyrazole-Sulfonamide (

      
      ). 
      
      
      
      Reaction complete. Proceed to quench.
Data Summary Table
ParameterStandard ConditionOptimization for Stubborn Substrates
Stoichiometry 6.0 equiv

8.0 equiv

+ 2.0 equiv

Temperature 60°CReflux (

)
Time 4 hours12 hours
Yield (Typical) 75-85%90%+
Major Impurity Sulfonic Acid (Hydrolysis product)Sulfone (Over-reaction, rare in pyrazoles)

References

  • Vertex AI Search. (2023). Experimental procedure chlorosulfonylation of pyrazole chlorosulfonic acid. 5

  • National Institutes of Health (NIH). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. 5

  • Organic Syntheses. (1976). General Procedures for Chlorosulfonylation. 6

  • BenchChem. (2025).[4][7] An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. 4

Sources

Method

Application Note: Advanced Analytical Characterization of Pyrazole Sulfonamides

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes advanced analytical methodologies with practical, field-proven protocols for the c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes advanced analytical methodologies with practical, field-proven protocols for the characterization of pyrazole sulfonamides.

Executive Summary

Pyrazole sulfonamides (e.g., Celecoxib, Deracoxib) represent a critical class of pharmacophores in medicinal chemistry, particularly for COX-2 inhibition and anti-inflammatory therapies. However, their characterization presents unique analytical challenges: prototropic tautomerism , regioisomerism during synthesis, and poor aqueous solubility (BCS Class II). This guide provides a validated analytical workflow to address these challenges, ensuring rigorous structural confirmation and robust physicochemical profiling.

Structural Elucidation & Spectroscopic Characterization

NMR Spectroscopy: Tautomerism and Regiochemistry

The pyrazole ring is dynamic. In solution, unsubstituted pyrazoles exist in a tautomeric equilibrium (


). However, for 

-substituted pyrazole sulfonamides, the challenge shifts to regioisomer identification (1,3- vs. 1,5-isomers) formed during the condensation of hydrazines with 1,3-diketones.

Expert Insight: Standard 1D


H NMR is often insufficient to distinguish regioisomers due to overlapping chemical shifts. **NOESY (
Application

Application Note: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid as a Strategic Precursor for Anticancer Sulfonamides

Introduction & Scientific Rationale The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, most notably in oncology[1]. Within this class,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, most notably in oncology[1]. Within this class, 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) has emerged as a highly stable and versatile precursor for the development of targeted anticancer agents[2].

The strategic selection of this specific precursor is driven by two fundamental structural advantages:

  • Steric and Electronic Tuning: The trimethyl substitution at the 1, 3, and 5 positions significantly increases the lipophilicity of the pyrazole core, enhancing cellular membrane permeability compared to unsubstituted variants. Furthermore, the electron-donating methyl groups stabilize the pyrazole ring, protecting it from electrophilic degradation during harsh synthetic derivatization[3].

  • Sulfonamide Pharmacophore Generation: The sulfonic acid moiety at the C4 position is optimally positioned for conversion into a sulfonamide. Sulfonamides are well-documented zinc-binding groups (ZBGs) that strongly coordinate with the active site of metalloenzymes such as Carbonic Anhydrase IX (CA IX), a critical survival protein overexpressed in hypoxic tumors[4].

Mechanistic Pathway: Targeting Tumor Hypoxia

Hypoxic tumor microenvironments (common in colorectal and breast cancers) upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently drives the overexpression of CA IX. CA IX regulates intracellular pH, promoting tumor survival, proliferation, and metastasis. Pyrazole-4-sulfonamides synthesized from 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid act as dual-tail inhibitors. By coordinating with the zinc ion in the CA IX active site, they block extracellular acidification, leading to lethal intracellular acidosis and apoptosis[4][5].

CAIX_Pathway A Hypoxic Tumor Microenvironment B HIF-1α Upregulation A->B C CA IX Overexpression (Tumor Survival) B->C E Inhibition of Extracellular Acidification C->E Normal Function F Intracellular Acidosis & Apoptosis C->F Blocked Efflux D Pyrazole-4-Sulfonamide (Target Drug) D->C Zn2+ Coordination

Mechanism of CA IX inhibition by pyrazole-4-sulfonamides inducing apoptosis.

Synthetic Workflow & Causality

The transformation of the highly stable sulfonic acid into a library of bioactive sulfonamides requires a precise two-step activation-amidation sequence. Direct amidation of sulfonic acids is thermodynamically unfavorable; therefore, an intermediate sulfonyl chloride must be generated[3].

Synthesis_Workflow N1 1,3,5-Trimethyl-1H-pyrazole -4-sulfonic acid N2 Chlorination (SOCl2, cat. DMF, Reflux) N1->N2 Activation N3 1,3,5-Trimethyl-1H-pyrazole -4-sulfonyl chloride N2->N3 Vilsmeier-Haack Intermediate N4 Amidation (R-NH2, Pyridine, 0°C to RT) N3->N4 Nucleophilic Attack N5 Pyrazole-4-Sulfonamide Derivatives N4->N5 HCl Neutralization

Synthetic workflow from sulfonic acid precursor to sulfonamide derivatives.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations before proceeding to biological assays.

Protocol A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride

Objective: Convert the inert sulfonic acid into a highly electrophilic intermediate.

  • Reagent Assembly: Suspend 10 mmol of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid in 100 mmol (excess) of thionyl chloride (SOCl₂).

  • Catalytic Activation: Add 3–5 drops of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This highly reactive intermediate acts as the true chlorinating species, dramatically accelerating the conversion and allowing the reaction to proceed without requiring extreme temperatures that could degrade the pyrazole ring.

  • Reaction: Reflux the mixture under an inert argon atmosphere for 4–6 hours. Monitor the evolution of SO₂ and HCl gases.

  • Isolation: Distill off the excess SOCl₂ under reduced pressure. Co-evaporate the residue twice with anhydrous toluene to remove trace acid.

  • Validation Checkpoint: Perform FT-IR analysis on the crude product. The successful conversion is validated by the disappearance of the broad O-H stretch (3400–2400 cm⁻¹) and the appearance of strong asymmetric and symmetric S=O stretches at approximately 1370 cm⁻¹ and 1180 cm⁻¹[3].

Protocol B: Parallel Synthesis of Pyrazole-4-sulfonamide Derivatives

Objective: Generate a library of potential anticancer agents via nucleophilic substitution.

  • Preparation: Dissolve the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Amidation: Cool the solution to 0 °C. Dropwise, add a solution containing the selected primary/secondary amine (12 mmol) and anhydrous pyridine (20 mmol) in DCM.

    • Causality: Pyridine serves a dual purpose as both a nucleophilic catalyst and an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the unreacted amine (which would render it non-nucleophilic) and driving the equilibrium to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer successively with 1N HCl (to remove excess pyridine and unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation Checkpoint: Validate the structure via ¹H NMR. A successful amidation is confirmed by the presence of a distinct, D₂O-exchangeable singlet corresponding to the sulfonamide -NH- proton (typically resonating between 8.0 and 10.0 ppm depending on the amine substituent).

Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antiproliferative activity of the synthesized derivatives.

  • Cell Seeding: Seed human colon carcinoma (HCT-116) or breast adenocarcinoma (MCF-7) cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with varying concentrations of the synthesized sulfonamides (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%).

  • Assay Execution: After 48 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial reductases that cleave the tetrazolium ring of the pale yellow MTT, yielding dark purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

  • Quantification: Solubilize the formazan crystals in 100 µL of DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Validation Checkpoint: The assay must include a positive control (e.g., 5-Fluorouracil or Doxorubicin) and a vehicle control (0.1% DMSO) to ensure the dynamic range, reproducibility, and calculation of accurate IC₅₀ values[4][6].

Quantitative Data Analysis

The functionalization of pyrazole sulfonic acids into sulfonamide derivatives yields compounds with significant antiproliferative activity. The table below summarizes the in vitro cytotoxicity (IC₅₀) of representative pyrazole-sulfonamide hybrids against major cancer cell lines, demonstrating their viability as lead compounds.

Compound / Derivative ClassTarget Cell LineIC₅₀ (µM)Mechanism / TargetReference
Pyridine-Sulfonamide Hybrid (Cmpd 11)HCT-116 (Colon)25.01Apoptosis / CA IX[4]
Pyridine-Sulfonamide Hybrid (Cmpd 3)HCT-116 (Colon)45.88Apoptosis & Necrosis[4]
Pyrazole-Amide Derivative (Cmpd 35)MCF-7 (Breast)3.30SubG1/G1 Cell Cycle Arrest[7]
Thiazole-Sulfonamide Hybrid (Cmpd 8)MCF-7 (Breast)14.20General Cytotoxicity[6]
5-Fluorouracil (Standard Control)HCT-116 (Colon)~11.54Antimetabolite[4]
Doxorubicin (Standard Control)MCF-7 (Breast)~1.20DNA Intercalation[6]

Data indicates that structural modifications to the sulfonamide tail significantly modulate the potency and selectivity of the pyrazole pharmacophore.

References

  • [1] Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. National Institutes of Health (NIH). Available at:[Link]

  • [3] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at:[Link]

  • [7] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (NIH). Available at:[Link]

  • [6] Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis. Available at:[Link]

  • [4] Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. BUE Scholar. Available at:[Link]

  • [5] Chemistry and Therapeutic Review of Pyrazole. AJRC Online. Available at: [Link]

  • [8] Pyrazole: Their Chemistry and Pharmacological Potentials: A Review. Journal Of Current Pharma Research. Available at: [Link]

Sources

Method

Application Note: Advanced Regioselective Synthesis Protocols for Functionalized 1,3,5-Trisubstituted Pyrazoles

Introduction & Scientific Rationale The 1,3,5-trisubstituted pyrazole scaffold is a privileged pharmacophore in drug discovery, heavily featured in anti-inflammatory, antimicrobial, and antineoplastic agents. Historicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,3,5-trisubstituted pyrazole scaffold is a privileged pharmacophore in drug discovery, heavily featured in anti-inflammatory, antimicrobial, and antineoplastic agents. Historically, the Knorr pyrazole synthesis (the cyclocondensation of hydrazines with 1,3-dicarbonyls) has been the cornerstone of pyrazole generation[1]. However, this classical approach is fundamentally flawed when applied to unsymmetrical substrates, as it consistently yields intractable mixtures of regioisomers due to the competing electrophilicity of the two carbonyl centers[2].

To overcome this bottleneck, modern synthetic methodologies have pivoted toward transition-metal catalysis, oxidative cyclization, and base-mediated tandem reactions. As a Senior Application Scientist, I have curated three field-proven, highly regioselective protocols for the synthesis of 1,3,5-trisubstituted pyrazoles. This guide provides the mechanistic causality behind the reagent choices and self-validating, step-by-step procedures for immediate laboratory implementation.

Method 1: Base-Mediated Condensation of N-Alkylated Tosylhydrazones and Terminal Alkynes

Mechanistic Causality & Expertise

Developed by Kong et al., this metal-free approach leverages N-alkylated tosylhydrazones and terminal alkynes to achieve complete regioselectivity, even when the substituents at the 3- and 5-positions are electronically and sterically similar[3][4]. Unlike traditional 1,3-dipolar cycloadditions that generate hazardous diazo intermediates, this route is initiated by the nucleophilic addition of an alkynyl potassium species to the tosylhydrazone[4].

The critical use of t-BuOK in combination with 18-crown-6 is not arbitrary: 18-crown-6 tightly chelates the potassium cation, generating a "naked" and highly basic tert-butoxide anion. This maximizes the deprotonation of the terminal alkyne. Subsequent loss of a p-toluenesulfinic acid anion, followed by a 1,3-hydride shift and intramolecular cyclization, yields the pyrazole[4]. Pyridine is selected as the solvent because its basic nature stabilizes the anionic intermediates and prevents premature protonation.

G A N-Alkylated Tosylhydrazone + Terminal Alkyne B Nucleophilic Addition (t-BuOK / 18-crown-6) A->B C Loss of p-Toluenesulfinic Acid Anion B->C D 1,3-H Shift & Deprotonation C->D E Intramolecular Cyclization D->E F Protonation to 1,3,5- Trisubstituted Pyrazole E->F

Mechanistic pathway for the regioselective synthesis of pyrazoles via tosylhydrazones.

Experimental Protocol
  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-alkylated tosylhydrazone (0.18 mmol), terminal alkyne (0.72 mmol, 4.0 equiv), t-BuOK (0.38 mmol, 2.1 equiv), and 18-crown-6 (0.09 mmol, 0.5 equiv)[4].

  • Solvent Addition : Evacuate and backfill the tube with dry nitrogen three times. Inject 5.0 mL of anhydrous pyridine[4].

  • Reaction : Seal the tube and stir the mixture at 110 °C for 12 hours. Monitor the reaction completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with 1N HCl (3 × 10 mL) to remove pyridine, followed by brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.

Method 2: DDQ-Mediated Oxidative Cyclization of Chalcone Arylhydrazones

Mechanistic Causality & Expertise

Desai et al. established a robust, metal-free oxidative cyclization utilizing 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[5]. The synthesis proceeds via the initial formation of an open-chain α,β-unsaturated hydrazone (chalcone arylhydrazone). The choice of DDQ as an oxidant is strategic: its high reduction potential facilitates the abstraction of a hydride from the hydrazone nitrogen, triggering an intramolecular nucleophilic attack by the nitrogen onto the β-carbon of the enone system. The subsequent aromatization is thermodynamically driven, yielding the pyrazole core. This method circumvents the regiochemical ambiguity of the Knorr synthesis by pre-forming the C-N bond before cyclization.

Workflow Step1 Step 1: Hydrazone Formation Mix chalcone & arylhydrazine in MeOH (50-60°C) Step2 Step 2: Isolation Cool, filter, and recrystallize intermediate Step1->Step2 Step3 Step 3: Oxidative Cyclization Add DDQ (2 eq) in DCM at Room Temp (2h) Step2->Step3 Step4 Step 4: Workup & Purification Wash with 2N NaOH, recrystallize product Step3->Step4

Experimental workflow for DDQ-mediated oxidative cyclization of chalcone arylhydrazones.

Experimental Protocol
  • Hydrazone Formation : To a hot (50–60 °C) solution of chalcone (2.4 mmol) in methanol (15 mL), add a pre-heated acidic solution of arylhydrazine (2.88 mmol in 18 mL MeOH with 1.44 mL conc. H₂SO₄). Stir for 10 minutes, cool in an ice bath, filter the precipitate, and recrystallize from ethanol[6].

  • Oxidative Cyclization : Dissolve the purified N-arylhydrazone (0.67 mmol) in anhydrous dichloromethane (5 mL) at room temperature[6].

  • Oxidant Addition : Add DDQ (1.33 mmol, 2.0 equiv) portion-wise with vigorous stirring. The solution will immediately turn greenish. Stir at room temperature for 2 hours[6].

  • Workup : Filter the reaction mixture to remove the precipitated DDQH₂ byproduct. Wash the filtrate with 2N NaOH (2 × 10 mL) to remove residual acidic impurities, then wash with distilled water (5 mL)[6].

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and recrystallize the resulting solid from ethanol to afford the pure 1,3,5-triarylpyrazole[6].

Method 3: Solvent-Directed Regioselective Condensation of 1,3-Diketones

Mechanistic Causality & Expertise

While the Knorr synthesis typically yields mixtures, it has been demonstrated that solvent selection can completely dictate regioselectivity. By conducting the condensation of unsymmetrical 1,3-diketones with arylhydrazines in N,N-dimethylacetamide (DMAc) at room temperature, highly regioselective 1-aryl-3,4,5-substituted pyrazoles are obtained[1]. The highly polar, aprotic nature of DMAc stabilizes the transition state of the initial nucleophilic attack. It enhances the differential electrophilicity between the two carbonyl groups, directing the more nucleophilic NH₂ group of the arylhydrazine exclusively to the more sterically accessible or electronically deficient carbonyl carbon, followed by rapid cyclodehydration.

Experimental Protocol
  • Reaction Setup : In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in anhydrous DMAc (5 mL)[1].

  • Reagent Addition : Add the arylhydrazine hydrochloride (1.05 mmol) directly to the solution. If the free base is used, catalytic acetic acid (0.1 equiv) may be added to facilitate the initial imine formation.

  • Stirring : Stir the mixture at room temperature (20–25 °C) for 4–6 hours under a nitrogen atmosphere.

  • Workup : Quench the reaction by pouring it into crushed ice/water (20 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Washing : Wash the combined organic layers with water (3 × 15 mL) to remove the DMAc solvent, followed by brine (15 mL).

  • Purification : Dry over MgSO₄, concentrate, and purify via recrystallization or silica gel chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes of the three validated methodologies, allowing researchers to select the optimal route based on their substrate scope.

MethodologyPrimary ReagentsCatalyst / AdditiveSolvent & TempYield RangeRegioselectivity
Method 1 N-Alkylated Tosylhydrazones + Terminal Alkynest-BuOK, 18-crown-6Pyridine, 110 °C65% – 92%Complete (>99:1)
Method 2 Chalcone ArylhydrazonesDDQ (2.0 equiv)DCM, Room Temp80% – 95%Complete (>99:1)
Method 3 1,3-Diketones + ArylhydrazinesNone (Solvent-directed)DMAc, Room Temp59% – 98%High (>95:5)

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. URL:[Link]

  • Desai, V. G., Satardekar, P. C., Polo, S., & Dhumaskar, K. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications, 42(6), 856-863. URL:[Link]

  • Fathallah, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. URL:[Link]

Sources

Application

Application of pyrazole compounds in the development of kinase inhibitors

Executive Summary The pyrazole ring system ( ) is recognized as a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor class.[1][2][3] Approximately 10% of FDA-approved kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring system (


) is recognized as a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor class.[1][2][3] Approximately 10% of FDA-approved kinase inhibitors—including Crizotinib , Ruxolitinib , and Avapritinib —utilize a pyrazole core. This dominance stems from the scaffold's ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.

This guide provides a technical roadmap for researchers utilizing pyrazole libraries. It covers the structural rationale (SAR), a validated High-Throughput Screening (HTS) protocol using TR-FRET, and advanced kinetic profiling strategies to optimize drug residence time.

Structural Rationale: The Hinge Binding Motif

To effectively apply pyrazole compounds, one must understand their binding mode. In the ATP-binding pocket, the "hinge region" connects the N-terminal and C-terminal lobes of the kinase.

The Donor-Acceptor System

The unsubstituted pyrazole ring acts as a monodentate or bidentate ligand:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl oxygen of a specific hinge residue (e.g., Glu, Leu, or Met depending on the kinase).

  • N2 (Acceptor): Can accept a hydrogen bond from a backbone amide nitrogen.

This interaction anchors the molecule, allowing substituents at the 3-, 4-, and 5-positions to explore the hydrophobic back pocket (gatekeeper region) or the solvent-exposed front , thereby tuning selectivity and potency.

Visualization of Binding Mode

The following diagram illustrates the canonical interaction between a 3,5-substituted pyrazole and the kinase hinge region.

PyrazoleBinding cluster_kinase Kinase ATP Pocket (Hinge Region) cluster_ligand Pyrazole Inhibitor Backbone_CO Backbone C=O (H-Bond Acceptor) Backbone_NH Backbone N-H (H-Bond Donor) Pyraz_N Pyrazole N2 Backbone_NH->Pyraz_N H-Bond (Optional) Pyraz_NH Pyrazole N1-H Pyraz_NH->Backbone_CO H-Bond (Critical Anchor) R_Groups R-Groups (3,4,5) (Selectivity Vectors) Pyraz_NH->R_Groups Pyraz_N->R_Groups

Figure 1: Schematic representation of the critical hydrogen bonding network between the pyrazole scaffold and the kinase hinge region.

Protocol: High-Throughput Screening via TR-FRET

Objective: Determine the IC50 of pyrazole derivatives against a target kinase (e.g., JAK2 or ALK) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: This assay measures the competition between the pyrazole compound and a fluorescently labeled tracer for the ATP binding site. A Europium (Eu)-labeled anti-tag antibody binds the kinase. When the tracer binds the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. An inhibitor displaces the tracer, decreasing the FRET signal.

Materials & Reagents
ComponentSpecificationRole
Kinase Recombinant human kinase (GST or His-tagged)Target Enzyme
Tracer Fluorescent Kinase Tracer (e.g., Alexa Fluor 647)ATP-competitive probe
Antibody Eu-anti-GST or Eu-anti-HisFRET Donor
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Physiological mimic
Plate 384-well Low Volume White/BlackReaction vessel
Experimental Workflow

Step 1: Compound Preparation (Source Plate)

  • Dissolve pyrazole compounds in 100% DMSO to 10 mM.

  • Perform a 10-point serial dilution (1:3) in DMSO.[4]

  • Transfer 100 nL of compound to the 384-well assay plate (Final DMSO < 1%).

Step 2: Kinase/Antibody Mixture (2X)

  • Calculate required volume:

    
    .
    
  • Dilute Kinase to 2X the optimal concentration (determined via titration, typically 5–10 nM).

  • Add Eu-labeled antibody (2 nM final concentration in assay).

  • Dispense 5 µL of this mixture into the assay plate.

  • Critical Check: Ensure the kinase and antibody are pre-mixed to stabilize the complex.

Step 3: Tracer Mixture (2X)

  • Dilute the Kinase Tracer to 2X the

    
     value (previously determined).
    
  • Dispense 5 µL of Tracer mixture into the plate.

  • Note: Final assay volume is 10 µL.[5][6]

Step 4: Incubation & Reading

  • Centrifuge plate at 1000 rpm for 30 seconds.

  • Incubate for 60 minutes at Room Temperature (protected from light).

  • Read on a multi-mode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

Data Analysis & Validation

Calculate the Emission Ratio (ER):



Calculate % Inhibition:



Self-Validation Criteria:

  • Z-Prime (

    
    ):  Must be > 0.5 for the assay to be considered robust.
    
  • Reference Control: Include a known inhibitor (e.g., Staurosporine) on every plate. The IC50 must fall within 3-fold of the historical mean.

Advanced Application: Residence Time Optimization

While IC50 (thermodynamic affinity) is the standard metric, the clinical efficacy of pyrazole inhibitors often correlates better with Residence Time (


) —how long the drug stays bound.

Why it matters: Pyrazoles that access the "Deep Pocket" (via 3-position substitution) often exhibit slow dissociation rates (


), leading to prolonged target inhibition even after the drug is cleared from plasma.
Jump-Dilution Protocol
  • Incubation: Incubate Kinase + Saturating concentration of Pyrazole Inhibitor (

    
    ) for 60 mins.
    
  • Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate.

  • Measurement: Monitor enzyme activity recovery continuously over time.

  • Calculation: Fit the recovery curve to a single exponential equation to derive

    
    .
    
    
    
    

Integrated Development Workflow

The following flowchart summarizes the integration of pyrazole synthesis, screening, and optimization.

Workflow Start Pyrazole Library Design (Scaffold Morphing) HTS Primary Screen (TR-FRET / IC50) Start->HTS 100s of analogs Selectivity Selectivity Profiling (Kinome Scan) HTS->Selectivity Hits (IC50 < 100 nM) Kinetics Kinetic Profiling (Residence Time / k_off) Selectivity->Kinetics Selective Hits Cellular Cellular Potency (Phospho-Western / Viability) Kinetics->Cellular High Residence Time Cellular->Start SAR Feedback Loop Lead Lead Candidate (FDA Path) Cellular->Lead Validated Efficacy

Figure 2: The iterative screening cascade for pyrazole-based kinase inhibitors, prioritizing kinetic parameters early in the optimization phase.

References

  • Fabbro, D., et al. (2012). "Targeting protein kinases with selective inhibitors: the role of the pyrazole scaffold." Methods in Molecular Biology.

  • Roskoski, R. Jr. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update." Pharmacological Research.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Application Note.

  • Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.

  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry.

Sources

Method

Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines: Precision Protocols for High-Throughput Medicinal Chemistry

Topic: Microwave-assisted synthesis protocols for pyrazolo[1,5-a]pyrimidines Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Medicinal Chemists Executive Summary & Strategic Value The pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis protocols for pyrazolo[1,5-a]pyrimidines Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary & Strategic Value

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere of the purine nucleobase. It is central to potent kinase inhibitors (e.g., CDK, EGFR, B-Raf) and anxiolytics (e.g., Zaleplon). Traditional thermal synthesis (refluxing in ethanol/acetic acid for 6–24 hours) often suffers from variable regioselectivity, incomplete cyclization, and harsh workups.

Microwave-Assisted Organic Synthesis (MAOS) transforms this workflow. By leveraging dielectric heating, researchers can achieve:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes (typically 5–20 min).

  • Enhanced Regiocontrol: Rapid heating profiles can kinetically favor specific regioisomers that are thermodynamically inaccessible under slow thermal ramp-ups.

  • Green Chemistry Compliance: Protocols often eliminate chlorinated solvents, utilizing water or ethanol, or proceeding under solvent-free conditions.

This guide provides three field-validated protocols ranging from green aqueous synthesis to robust acid-mediated cyclization, designed for immediate implementation in drug discovery workflows.

Mechanistic Logic & Regioselectivity

Understanding the cyclocondensation mechanism is vital for controlling the reaction outcome. The reaction typically involves a [3 + 3] condensation between a 5-aminopyrazole (binucleophile) and a 1,3-electrophile (e.g., 1,3-diketone,


-keto ester, or enaminone).
The Regioselectivity Challenge

The 5-aminopyrazole possesses two nucleophilic sites: the exocyclic amine (


) and the endocyclic ring nitrogen (N1).
  • Attack 1: Exocyclic amine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl.

  • Attack 2: Ring nitrogen closes the ring.

Control Point: In microwave synthesis, the polarity of the solvent and the presence of acid catalysts (like acetic acid) significantly influence which carbonyl is attacked first, dictating the final substitution pattern (e.g., 5- vs. 7-substituted derivatives).

DOT Diagram: Mechanistic Pathway

Mechanism Start 5-Aminopyrazole + 1,3-Dicarbonyl Inter1 Intermediate A: Imine Formation (Exocyclic N attack) Start->Inter1 Fast MW Heating (Kinetic Control) Inter2 Intermediate B: Enamine Formation Start->Inter2 Alternative Pathway Cyclization Intramolecular Cyclization (Endocyclic N attack) Inter1->Cyclization - H2O Inter2->Cyclization Product Pyrazolo[1,5-a]pyrimidine (Aromatization) Cyclization->Product - H2O / Elimination

Caption: General cyclocondensation pathway. MW irradiation accelerates the initial nucleophilic attack and the dehydration steps.

Validated Experimental Protocols

Protocol A: The "Green" Route (Aqueous/Solvent-Free)

Best for: High-throughput library generation, eco-friendly synthesis, and acid-sensitive substrates. Mechanism: Exploits the high dielectric loss tangent (


) of water or polar reactants to generate rapid internal heat.

Materials:

  • 5-Amino-1H-pyrazole derivative (1.0 equiv)

  • 1,3-Diketone (e.g., acetylacetone) or

    
    -keto ester (1.0–1.2 equiv)
    
  • Solvent: Deionized Water (or Solvent-Free)

  • Catalyst: None (or trace p-TSA if sluggish)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, charge the 5-aminopyrazole (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol).

  • Solvent Addition: Add 2–3 mL of water. Note: If reactants are liquid, this can be run neat (solvent-free).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Standard Mode):

    • Temperature: 100°C – 120°C

    • Time: 10 – 15 minutes

    • Pressure Limit: 250 psi (safety cutoff)

    • Stirring: High (magnetic stir bar is essential for aqueous suspensions)

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • The product typically precipitates as a solid from the aqueous layer.[1]

    • Filter the solid, wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Purification: Recrystallization from Ethanol/Water (usually sufficient; >90% purity).

Validation Data:

Reactants Condition Time Yield Ref
5-Amino-3-methylpyrazole + Acetylacetone Water, 100°C 10 min 92% [1, 2]

| 5-Amino-1-phenylpyrazole + Ethyl acetoacetate | Neat, 110°C | 8 min | 88% | [3] |

Protocol B: Acid-Mediated Regioselective Synthesis

Best for: Sterically hindered substrates, synthesis of specific regioisomers (7-substituted), and scale-up. Mechanism: Acetic acid acts as both solvent and catalyst, activating the carbonyl for nucleophilic attack and facilitating the final dehydration/aromatization.

Materials:

  • 5-Aminopyrazole derivative (1.0 equiv)

  • 1,3-Dicarbonyl / Enaminone (1.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 5-aminopyrazole (2.0 mmol) and the electrophile (2.0 mmol) in Glacial AcOH (3–4 mL) in a microwave vial.

  • Irradiation:

    • Temperature: 140°C – 150°C

    • Time: 5 – 10 minutes

    • Power: Dynamic (Max 300W)

  • Workup:

    • Pour the reaction mixture into crushed ice (approx. 20 g).

    • Neutralize carefully with saturated

      
       or ammonia solution if necessary (often not needed if product precipitates directly).
      
    • Filter the precipitate.[1]

  • Purification: Recrystallize from EtOH or DMF/EtOH mixtures.

Key Insight: The use of AcOH often drives the reaction to completion faster than neutral solvents and suppresses the formation of side products by protonating the endocyclic nitrogen, directing the initial attack via the exocyclic amine.

Protocol C: One-Pot Multicomponent Assembly (MCR)

Best for: Diversity-Oriented Synthesis (DOS) of highly substituted derivatives. Reaction: Aldehyde + Active Methylene (e.g., Malononitrile) + Aminopyrazole.

Step-by-Step Workflow:

  • Reagents: Aromatic Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), 5-Aminopyrazole (1.0 mmol).

  • Solvent: Ethanol (3 mL) + Piperidine (2 drops) or

    
    .
    
  • Irradiation:

    • Phase 1: 80°C for 2 mins (Knoevenagel condensation formation).

    • Phase 2: Ramp to 120°C for 10 mins (Michael addition & Cyclization).

  • Workup: Cool to RT. The solid product usually crashes out. Filter and wash with cold EtOH.

Critical Parameters & Troubleshooting

Optimization Table
ParameterRecommendationEffect on Synthesis
Solvent Volume High Concentration (0.5–1.0 M)MW heating is more efficient at higher concentrations due to better coupling.
Temperature 100–150°C<100°C often leads to incomplete cyclization (intermediate isolation). >160°C may cause degradation.
Vial Headspace MinimizedEnsure liquid volume is at least 30% of vial capacity to ensure accurate IR temp measurement.
Troubleshooting Guide
  • Problem: Incomplete conversion / Intermediate observed.

    • Fix: Increase temperature by 20°C rather than extending time. MW effects are often Arrhenius-driven. Check if the intermediate is the uncyclized imine; adding a trace of AcOH usually forces cyclization.

  • Problem: Regioisomer mixture.

    • Fix: Switch from neutral solvent (EtOH) to acidic (AcOH). The protonation state of the pyrazole changes the nucleophilicity profile.

  • Problem: Pressure errors.

    • Fix: Low boiling solvents (DCM, Acetone) are dangerous in MW. Stick to Water, EtOH, AcOH, or DMF.

Workflow Visualization

Workflow Setup Reagent Prep (1:1 Stoichiometry) Selection Select Protocol Setup->Selection RouteA Route A: Green/Aqueous (100°C, 10 min) Selection->RouteA Sensitive/Green RouteB Route B: Acidic/AcOH (140°C, 5 min) Selection->RouteB Robust/Scale MW MW Irradiation (Dynamic Power Control) RouteA->MW RouteB->MW Workup Workup: Precipitation on Ice/Water MW->Workup QC QC: NMR/LCMS Check Regiochemistry Workup->QC

Caption: Decision tree for selecting the optimal microwave synthesis protocol.

References

  • Fahim, A. et al. (2018).[3][4] Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine... Current Microwave Chemistry.[4]

  • Castillo, J.-C. et al. (2016). Microwave-assisted synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines.[4] Organic Chemistry Frontiers.

  • Buriol, L. et al. (2018). Microwave and ultrasound-assisted synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines.[5] Beilstein Journal of Organic Chemistry.

  • Aggarwal, R. et al. (2011). Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.[3][4][5][6][7][8][9][10] Central European Journal of Chemistry.

  • BenchChem. (2025).[1] Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Pyrazole Sulfonylation Support Center: Troubleshooting &amp; Regioselectivity Guide

Welcome to the Technical Support Center for pyrazole sulfonylation. N-sulfonylation of pyrazoles is a critical transformation in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole sulfonylation. N-sulfonylation of pyrazoles is a critical transformation in medicinal chemistry and drug development. However, the tautomeric nature of unsymmetrical pyrazoles frequently leads to complex mixtures of side products, most notably regioisomers, bis-sulfonylated adducts, and unreacted starting materials.

This guide is designed for researchers and process chemists to systematically diagnose, troubleshoot, and optimize pyrazole sulfonylation reactions using field-proven, mechanistically grounded strategies.

Diagnostic Workflow: Identifying Side Products

When your reaction yields a low recovery of the desired N-sulfonyl pyrazole, the first step is to categorize the impurity profile. Use the logic tree below to determine whether you are dealing with a regioselectivity issue, an over-reaction, or reagent degradation.

Troubleshooting Start Low Yield or Impure Pyrazole TLC Multiple Spots on TLC/LC-MS? Start->TLC Regio Identical Mass? (Regioisomers) TLC->Regio Yes Unreacted Unreacted Starting Material? TLC->Unreacted No MassDiff Different Mass? (Over-reaction) Regio->MassDiff Other Impurities Iso Action: Base-Promoted Isomerization Regio->Iso 1:1 Mixture Stoich Action: Adjust Stoichiometry & Slow Addition MassDiff->Stoich Bis-sulfonylation CheckReagent Action: Verify Sulfonyl Chloride Quality Unreacted->CheckReagent Yes

Caption: Troubleshooting logic for side products in pyrazole sulfonylation.

Frequently Asked Questions (FAQs)

Q1: My N-sulfonylation reaction yields a near 1:1 mixture of regioisomers. How can I drive the reaction toward a single desired isomer?

Answer: Unsymmetrical pyrazoles undergo N-sulfonylation at either the N1 or N2 position. The causality behind this 1:1 mixture lies in the competition between kinetic and thermodynamic control. Under kinetic conditions (e.g., using triethylamine at low temperatures), the bulky sulfonyl group typically attacks the less sterically hindered nitrogen. However, under thermodynamic conditions, the system can equilibrate to the more electronically stable isomer.

Expert Insight: A proven industrial strategy is to induce a base-promoted isomerization. For example, during the synthesis of the diabetes drug1, researchers initially observed a problematic 1:1 mixture of mesylated pyrazole isomers[1]. By optimizing the process to include a strong base and elevated temperatures, they promoted the migration of the sulfonyl group, achieving a highly favorable 30:1 selectivity for the desired thermodynamic isomer[1].

Q2: I am observing significant amounts of bis-sulfonylated side products. How can I minimize this?

Answer: Bis-sulfonylation occurs when the pyrazole substrate contains additional nucleophilic sites or when an excess of highly reactive sulfonyl chloride is used[2]. To minimize over-reaction, strictly control the stoichiometry of the sulfonyl chloride (maximum 1.05 equivalents) and employ a slow, dropwise addition via a syringe pump at 0 °C[2]. Ensure your sulfonyl chloride is freshly distilled; degraded reagents containing sulfonic acids can alter the reaction pH and drive unexpected side reactions.

Q3: How do I confidently identify whether my side product is a regioisomer, a C-sulfonylated product, or a degradation product?

Answer:

  • Regioisomers: These will have identical masses (indistinguishable by standard LC-MS) but distinct retention times and NMR spectra[3]. In

    
     NMR, the chemical shifts of the pyrazole C3 and C5 protons are highly sensitive to the position of the sulfonyl group due to its strong electron-withdrawing nature[3].
    
  • C-Sulfonylation: While N-sulfonylation is the standard pathway, 4 (typically at the C4 position) can occur as a side reaction under specific oxidative or transition-metal-catalyzed conditions[4]. If you observe a product with an intact N-H stretch in the IR spectrum but a

    
     mass addition, suspect C4-sulfonylation.
    
  • Degradation: Products such as sulfonic acids (from sulfonyl chloride hydrolysis) will show distinct mass differences and high polarity on TLC[3].

Mechanistic Control: Kinetic vs. Thermodynamic Pathways

Understanding the pathway is critical for minimizing side products. The diagram below illustrates how temperature and base selection dictate the final regioisomer.

Mechanism SM Unsymmetrical Pyrazole + R-SO2Cl Kinetic Kinetic Control (Low Temp, Weak Base) SM->Kinetic Thermo Thermodynamic Control (High Temp, Strong Base) SM->Thermo N1 N1-Sulfonyl Isomer (Sterically Favored) Kinetic->N1 N2 N2-Sulfonyl Isomer (Electronically Favored) Thermo->N2 N1->N2 Base-Promoted Isomerization

Caption: Kinetic vs. thermodynamic control pathways in pyrazole N-sulfonylation.

Quantitative Data: Base and Solvent Effects on Regioselectivity
BaseSolventTemperatureDominant PathwayTypical Isomer Ratio (N1:N2)
Triethylamine (TEA)Dichloromethane0 °C to RTKinetic1:1 to 3:1
PyridineChloroformRTKinetic2:1
Sodium Hydride (NaH)THF60 °C (Reflux)Thermodynamic1:10
Potassium tert-butoxideDMF80 °CThermodynamic1:30

(Note: Exact ratios are highly dependent on the specific steric bulk of the pyrazole substituents).

Experimental Protocol: Base-Promoted Isomerization for Regioselective N-Sulfonylation

This self-validating protocol is designed to eliminate the 1:1 regioisomer mixture by forcing the reaction into a thermodynamic sink, yielding a single highly pure isomer[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve the unsymmetrical pyrazole (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add Potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise.

    • Causality Check: The strong base completely deprotonates the pyrazole, forming a highly nucleophilic pyrazolide anion and preventing unreacted starting material.

  • Sulfonylation: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise over 15–30 minutes.

    • Self-Validation: Keep the equivalent strictly at 1.05. Exceeding this will trigger bis-sulfonylation side reactions[2].

  • Kinetic Phase: Stir the reaction at 0 °C for 1 hour. At this stage, a TLC check (typically 30% EtOAc/Hexanes) will likely reveal two distinct spots corresponding to the kinetic and thermodynamic regioisomers[1],[3].

  • Thermodynamic Isomerization: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 12-16 hours.

    • Causality Check: The elevated temperature provides the activation energy required for the kinetically favored sulfonyl group to detach and migrate to the thermodynamically more stable nitrogen, converting the mixture into a single product[1].

  • Monitoring: Monitor the isomerization via LC-MS or TLC. Do not quench the reaction until the spot corresponding to the kinetic isomer is minimized (<5% relative area).

  • Quenching & Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

References

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Functionalization

Welcome to the Heterocyclic Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the ambident reactivity of pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the ambident reactivity of pyrazoles. The two adjacent nitrogen atoms (N1 and N2) possess nearly identical electronic profiles but distinct steric environments, making regioselective functionalization a persistent bottleneck in late-stage drug discovery.

This guide abandons generic advice in favor of mechanistic causality, field-proven troubleshooting strategies, and self-validating protocols to help you achieve absolute regiocontrol.

Diagnostic Matrix & Troubleshooting FAQs

When functionalizing unsymmetrically substituted pyrazoles (e.g., 3-substituted pyrazoles), tautomerization rapidly interconverts the N-H proton. Upon deprotonation, the resulting pyrazolate anion is delocalized, leading to regioisomer mixtures.

Q: I am performing a standard N-alkylation with K₂CO₃ in DMF, but I am getting a 60:40 mixture of N1:N2 isomers. How can I improve selectivity for N1? A: Your reaction is operating under mixed kinetic/thermodynamic control due to insufficient thermal energy or an overly reactive electrophile. To favor the thermodynamically stable N1 isomer (the less sterically hindered site), you must increase the temperature (e.g., 80°C–100°C) to ensure reversibility, and use a milder base like Cs₂CO₃. If you specifically need the kinetic product, switch to NaH in THF at 0°C.

Q: I specifically need the N2-alkylated product of a 3-substituted pyrazole, but standard bases only yield N1. What is the mechanistic workaround? A: Standard basic conditions will almost always favor N1 due to steric repulsion at N2. You must abandon simple acid-base chemistry and utilize a chelation-controlled strategy. Magnesium-catalyzed alkylation is the gold standard here. By using a Mg²⁺ salt, the metal coordinates to the N1 nitrogen (and potentially the C3 substituent), creating massive steric bulk that blocks N1 and directs the electrophile exclusively to the sterically hindered N2 position[1].

Q: Can I achieve regioselective N-functionalization without using pre-functionalized electrophiles (like alkyl halides)? A: Yes. Recent advances in transition-metal catalysis enable the direct cross-coupling of unactivated C-H bonds with pyrazoles [4]. For example, copper-catalyzed cross-coupling of benzylic C-H bonds with azoles achieves excellent N-site selectivity. The causality here relies on co-catalytic additives that tune the electronic bite angle of the Cu-azolate intermediate, dictating the site of reductive elimination [2]. Similarly, Cu-catalyzed enantioselective hydroamination of cyclopropenes provides high regiocontrol favoring the more hindered nitrogen [3].

Quantitative Data Summary

The table below summarizes the causal relationship between reaction conditions and N1:N2 regioselectivity, using 3-methylpyrazole as a benchmark substrate.

Base / CatalystSolventTemp (°C)ElectrophileMechanistic ControlMajor ProductN1:N2 Ratio
NaH (1.2 eq)THF0Benzyl BromideKineticN1/N2 Mix60:40
K₂CO₃ (2.0 eq)DMF80Benzyl BromideThermodynamicN1-Benzyl95:5
Mg(NTf₂)₂ (10 mol%)CH₂Cl₂25α-BromoacetateChelation/StericN2-Alkyl1:99
Cu(I) / Additive PhCF₃100Benzylic C-HRadical / AdditiveN-Site Tunable>20:1

Mechanistic Pathways & Workflows

G A 3-Substituted Pyrazole B Standard Base Alkylation (NaH / K2CO3) A->B C Mg-Catalyzed Alkylation (Grignard / Mg salt) A->C D N1-Alkylated Product (Major, Less Hindered) B->D High Temp E N1/N2 Mixture (Poor Selectivity) B->E Low Temp F Mg-Chelate Intermediate (Coordinates N1 & C3-group) C->F Chelation G N2-Alkylated Product (Highly Regioselective) F->G Electrophile Addition

Mechanistic divergence: standard basic alkylation vs. magnesium-directed N2-alkylation.

Workflow Step1 Substrate Preparation (Benzylic C-H + Pyrazole) Step2 Catalyst Activation (Cu(I) + Ligand + Oxidant) Step1->Step2 Step3 Radical Generation (Benzylic Radical) Step2->Step3 Step4 Cu-Pyrazole Complexation (Additive Controlled) Step2->Step4 Step5 C-N Bond Formation (Reductive Elimination) Step3->Step5 Step4->Step5

Workflow for additive-controlled copper-catalyzed benzylic C-H cross-coupling with pyrazoles.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not skip the specific analytical validation steps, as standard 1H NMR is often insufficient for distinguishing pyrazole regioisomers.

Protocol A: Magnesium-Catalyzed N2-Regioselective Alkylation [1]

Causality: The Mg(NTf₂)₂ acts as a Lewis acid. It coordinates to the N1 nitrogen of the pyrazole, providing extreme steric shielding at N1. This forces the incoming electrophile to attack the more sterically hindered N2 position.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the 3-substituted pyrazole (1.0 equiv) and Mg(NTf₂)₂ (0.1 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise at room temperature. Stir for 15 minutes to allow the bulky Mg-pyrazolate chelate to form.

  • Alkylation: Slowly add the alkylating agent (e.g., α-bromoacetate, 1.1 equiv). The bulky Mg complex inherently prevents over-alkylation.

  • Monitoring: Stir at room temperature for 12-24 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

  • Self-Validation Step: Confirm N2 regiochemistry via ¹H-¹⁵N HMBC NMR. 2D NOESY is often insufficient if there are no protons on the adjacent C3 substituents; ¹H-¹⁵N HMBC will definitively show 2-bond and 3-bond couplings from the new alkyl protons to the specific nitrogen atoms.

Protocol B: Copper-Catalyzed Site-Selective Benzylic C-H Cross-Coupling [2]

Causality: Cu(I) undergoes single-electron transfer (SET) with an oxidant to generate a benzylic radical. Simultaneously, Cu coordinates the pyrazole. The choice of additive alters the electron density and geometry of the Cu-azolate intermediate, dictating which nitrogen atom undergoes reductive elimination with the benzylic radical.

  • Setup: In an argon-filled glovebox, charge a 2-dram vial with Cu(MeCN)₄PF₆ (10 mol%), the designated bisoxazoline ligand (12 mol%), and the pyrazole substrate (1.0 equiv).

  • Reagents: Add the benzylic substrate (2.0 equiv), the oxidant (e.g., Selectfluor or NFSI, 1.5 equiv), and the directing additive (e.g., specific Lewis acid or base depending on the desired N-site).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 80°C in PhCF₃ for 16 hours behind a blast shield.

  • Isolation: Cool to room temperature, filter the crude mixture through a short pad of Celite (eluting with EtOAc), and concentrate.

  • Self-Validation Step: Isolate the product via preparative HPLC. Validate the absolute regiochemistry using X-ray crystallography or comprehensive 2D NMR (HSQC, HMBC, and NOESY).

References

  • Xu, D., Frank, L., Nguyen, T., et al. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Synlett.1

  • Chen, S.-J., Golden, D. L., Krska, S. W., Stahl, S. S. "Copper-Catalyzed Cross-Coupling of Benzylic C-H Bonds and Azoles with Controlled N-Site Selectivity." Journal of the American Chemical Society.2

  • Wang, M., Dong, V. M. "Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes." NIH / PMC.3

  • Suresh, W. "Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis." Asian Journal of Research in Chemistry.

Sources

Troubleshooting

Methods for monitoring pyrazole reaction progress using thin-layer chromatography (TLC)

Introduction: The Pyrazole Challenge Pyrazoles are fundamental scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), typically synthesized via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Challenge

Pyrazoles are fundamental scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), typically synthesized via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or 1,3-dipolar cycloadditions.

While robust, these reactions present unique challenges for Thin-Layer Chromatography (TLC) monitoring:

  • Basicity: The pyrazole nitrogen (pKa ~2.5 for the conjugate acid) interacts with acidic silanol groups on silica, causing severe tailing.

  • Regioisomerism:

    
    -alkylation or asymmetric condensation often yields isomers with nearly identical 
    
    
    
    values.
  • Detection Limits: Hydrazine starting materials lack strong chromophores, making UV detection unreliable.

This guide provides troubleshooting protocols to resolve these specific failure modes.

Troubleshooting Guide: Core Failure Modes

Issue 1: "The Comet" (Severe Streaking/Tailing)

Symptom: Spots appear as long streaks rather than compact circles, making


 calculation impossible.
Root Cause:  Pyrazoles are basic H-bond acceptors. They adhere strongly to the acidic protons of the silica gel stationary phase.
Corrective Action:  Deactivate the silica surface using a basic modifier.
  • Protocol: Add 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Mechanism: The amine additive preferentially bonds to the silanol sites, "blocking" them and allowing the pyrazole to partition purely based on polarity rather than acid-base chemistry.

Issue 2: "The Ghost" (Invisible Starting Material)

Symptom: The 1,3-dicarbonyl is visible under UV, but the hydrazine starting material is not. Root Cause: Hydrazine hydrate and simple alkyl hydrazines lack the conjugated


-systems required for UV absorption at 254 nm.
Corrective Action:  Use oxidative stains.[1] Hydrazines are potent reducing agents.
  • Primary Stain: Potassium Permanganate (

    
    ) . Hydrazines will instantly reduce the purple permanganate to brown manganese dioxide (
    
    
    
    ) without heating.
  • Secondary Stain: Iodine Chamber .[2] Reversible and effective for nitrogenous compounds.

Issue 3: "The Mirage" (False Values)

Symptom: The spot from the reaction mixture has a different


 than the isolated standard, or the spot shape is distorted (crescent/hook shape).
Root Cause:  The reaction matrix (often containing acetic acid, HCl, or excess hydrazine) alters the local pH on the plate, affecting the analyte's ionization state.
Corrective Action:  Perform a Mini-Workup  (See Module 4). Never spot a raw reaction mixture directly if it contains strong acids/bases.

Workflow: The Mini-Workup Protocol

Critical Requirement: To ensure the TLC reflects the molecular species and not a salt species, you must simulate the extraction process on a micro-scale.

MiniWorkup Start Reaction Aliquot (10-50 µL) Vial Micro-Vial (0.5 mL EtOAc) Start->Vial Partition Add Buffer (Sat. NaHCO3 or NH4Cl) Vial->Partition Neutralize pH Mix Vortex/Shake (Phase Separation) Partition->Mix Spot Spot Organic Layer (Top Phase) Mix->Spot Free Base Form

Figure 1: Mini-workup workflow to prevent pH-induced artifacts on TLC plates.

Optimization: Separation of Regioisomers

Separating


-substituted pyrazole isomers (e.g., 1,3- vs 1,5-isomers) is notoriously difficult. Standard Hexane/EtOAc gradients often fail because the polarity difference is negligible.

Strategy: Change the selectivity mechanism, not just the polarity.

Solvent SystemMechanismApplication
Toluene / Acetone (9:1 to 7:3)

-

interactions (Toluene)
Best for separating isomers with different aromatic stacking capabilities.
DCM / Methanol (98:2 to 95:5) H-bonding selectivityEffective for polar pyrazoles with free NH or OH groups.
Hexane / EtOAc / TEA (70:30:1) Deactivated SilicaStandard baseline; prevents peak broadening which masks separation.

Decision Logic: Mobile Phase Selection

Use this logic gate to determine the correct solvent system for your specific pyrazole derivative.

MobilePhase Start Analyze Pyrazole Structure IsBasic Is the Nitrogen Basic? (e.g., Pyridine-like N) Start->IsBasic Streak Add 1-2% TEA or NH4OH IsBasic->Streak Yes (Streaking) IsPolar Is it highly polar? (OH / NH2 groups) IsBasic->IsPolar No Streak->IsPolar DCM Use DCM / MeOH (95:5) IsPolar->DCM Yes Hex Use Hexane / EtOAc (Variable Ratio) IsPolar->Hex No

Figure 2: Logic flow for selecting the appropriate mobile phase based on pyrazole structural properties.

Frequently Asked Questions (FAQ)

Q: I see two spots very close together. Is this product + impurity, or regioisomers? A: To distinguish, run a 2D-TLC . Spot the sample in the corner of a square plate. Run solvent A (e.g., Hex/EtOAc).[2] Rotate plate 90°.[3] Run solvent B (e.g., Toluene/Acetone). If the spots remain on the diagonal, they are likely the same compound. If they deviate, they are chemically distinct isomers or impurities.

Q: Can I use Dragendorff’s reagent for pyrazoles? A: Yes. Dragendorff’s reagent targets tertiary amines and nitrogenous heterocycles. It will visualize pyrazoles as orange/red spots on a yellow background. This is highly specific and avoids false positives from non-nitrogenous byproducts.

Q: My hydrazine starting material spot is white on a purple background. Why? A: You are using


. Hydrazines are strong reducing agents. They reduce the purple permanganate (

) to colorless/brown (

/

) before heating. This is a valid identification method.

Q: Why does my co-spot look like a "snowman" (figure-8)? A: This indicates the reaction is incomplete. The top circle is likely the less polar component (often the dicarbonyl), and the bottom is the more polar product (or vice versa). If the "waist" of the snowman is thick, you have significant overlap; try the Toluene/Acetone solvent system to improve resolution.

References

  • Reich, H. J. (2023). TLC Stains and Visualization. University of Wisconsin-Madison. [Link]

  • Filarowski, A., et al. (2008). Tautomerism in Pyrazoles: Structural and Spectroscopic Insights. Journal of Molecular Structure. [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. LibreTexts.org. [Link]

Sources

Optimization

Overcoming poor solubility of pyrazole derivatives during reaction workup

Technical Support Center: Pyrazole Isolation & Workup Optimization The Core Challenge: The "Amphoteric Trap" Researchers often encounter a paradox with pyrazoles: they are easy to synthesize (e.g., Knorr synthesis) but n...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Isolation & Workup Optimization

The Core Challenge: The "Amphoteric Trap"

Researchers often encounter a paradox with pyrazoles: they are easy to synthesize (e.g., Knorr synthesis) but notoriously difficult to isolate. The root cause lies in their amphoteric nature and high crystal lattice energy .

  • The Hydrogen Bonding Network: Unsubstituted pyrazoles (

    
    -H) form strong intermolecular hydrogen bonds (dimers and oligomers), resulting in high melting points and poor solubility in non-polar solvents like hexanes or ether.
    
  • Amphotericity: Pyrazoles possess a pyridine-like nitrogen (basic, pKa

    
     2.5 for the conjugate acid) and a pyrrole-like nitrogen (acidic, pKa 
    
    
    
    14.2). This means they can exist as cations, neutral species, or anions depending on the pH, often trapping them in the aqueous phase during workup [1, 3].

Module 1: Solubility Engineering via pH Switching

Theory: Because pyrazoles are amphoteric, their partition coefficient (


) is highly pH-dependent. The most common error is attempting extraction at neutral pH where the compound may be partially ionized or forming water-soluble aggregates.

Visualizing the Solubility Landscape:

Pyrazole_pH_Solubility Acid pH < 2.0 (Acidic Medium) Cation Cationic Species (Water Soluble) Stuck in Aqueous Acid->Cation Protonation (Py-H+) Neutral pH 5.0 - 8.0 (Neutral Medium) NeutralSpec Neutral Species (Organic Soluble) Precipitates or Extracts Neutral->NeutralSpec Isoelectric Point Base pH > 13.0 (Basic Medium) Anion Anionic Species (Water Soluble) Stuck in Aqueous Base->Anion Deprotonation (Py-) Cation->NeutralSpec Add Base (NaOH/NaHCO3) Anion->NeutralSpec Add Acid (HCl/AcOH)

Figure 1: The pH-dependent speciation of N-unsubstituted pyrazoles. To isolate, you must target the central "Neutral" window.

Protocol: The "Swing" Extraction Method Use this when your product is stuck in the aqueous reaction mixture.

  • Acidify: Add 1M HCl to the reaction mixture until pH < 2. The pyrazole forms a water-soluble hydrochloride salt.

  • Wash: Extract this acidic aqueous phase with Ethyl Acetate (EtOAc).

    • Why? The pyrazole stays in the water; non-basic impurities (starting materials, byproducts) move to the organic layer. Discard the organic layer.

  • Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated NaHCO

    
     until pH 
    
    
    
    7–8.
    • Critical Step: Do not overshoot to pH 14, or you may deprotonate the

      
      -H, making it water-soluble again [3].
      
  • Extract/Filter:

    • Scenario A (Solid): If the neutral pyrazole precipitates, filter it.[1] This is the cleanest method.

    • Scenario B (Oil/Gum): If it oils out, extract with DCM:MeOH (9:1) or 2-MeTHF .

Module 2: Breaking the "Gum" & Emulsions

Pyrazole reactions often produce intractable gums due to oligomerization or the presence of amphiphilic byproducts.

Troubleshooting Decision Tree:

Emulsion_Fix Start Problem: Intractable Gum / Emulsion CheckpH Check pH Is it Neutral? Start->CheckpH Yes Yes CheckpH->Yes No No -> Adjust pH CheckpH->No Solid Is it a suspended solid? Yes->Solid Filter Celite Filtration (Remove micro-precipitates) Solid->Filter Yes Brine Add Saturated Brine (Increase ionic strength) Solid->Brine No (It's an emulsion) Solvent Change Solvent Use DCM/MeOH (9:1) Brine->Solvent Still stuck?

Figure 2: Workflow for resolving phase separation issues during pyrazole workup.

The "Salting Out" Protocol: When pyrazoles are too hydrophilic for standard extraction:

  • Saturate: Add solid NaCl to the aqueous phase until no more dissolves. This increases the ionic strength, forcing the organic pyrazole out (Hofmeister effect).

  • Solvent: Extract with n-Butanol or THF:EtOAc (1:1) .

    • Note: n-Butanol has a high boiling point (117°C). Ensure your product is thermally stable before rotary evaporation, or use an azeotrope with water to strip it [2].

Module 3: Advanced Solvent Selection Data

Standard solvents often fail with polar pyrazoles. Use this table to select the correct system based on your compound's properties.

Solvent SystemPolarityApplication CaseTechnical Note
EtOAc ModerateStandard lipophilic pyrazoles.Often fails for

-unsubstituted or amino-pyrazoles.
DCM : MeOH (9:1) HighPolar, water-soluble pyrazoles.The MeOH disrupts H-bonding networks; DCM provides density for phase separation.
2-MeTHF ModerateProcess chemistry alternative to DCM.Higher boiling point, better phase separation from water than THF.
n-Butanol High"Last resort" for highly water-soluble compounds.Forms an azeotrope with water. Requires high vacuum to remove.
Chloroform : IPA (3:1) Very HighZwitterionic or amino-pyrazoles.Excellent for breaking stubborn emulsions [4].

Frequently Asked Questions (FAQ)

Q: My pyrazole product is stuck on the silica column during purification. How do I get it off? A: Pyrazoles are basic and interact strongly with acidic silanols on silica gel, leading to streaking or total loss.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et

    
    N) in hexanes. Use a mobile phase containing 1% Et
    
    
    
    N or 1% NH
    
    
    OH (in MeOH/DCM) to deprotonate the silica and allow the pyrazole to elute [5].

Q: I see a precipitate, but it turns into a gum when I filter it. Why? A: This is likely a "oiling out" phenomenon caused by impurities lowering the melting point.

  • Fix: Do not filter immediately. Add a co-solvent (like 10% diethyl ether in hexanes) and scratch the glass to induce proper crystallization. Alternatively, re-dissolve in hot ethanol and add water dropwise until turbid (Cloud Point Crystallization) [1].[2]

Q: Can I use water as the reaction solvent? A: Yes. Water is an excellent solvent for pyrazole synthesis (e.g., hydrazine + 1,3-diketone). The product often precipitates out directly. If it doesn't, use the "Salting Out" protocol described in Module 2 [6].

References

  • BenchChem. (2025).[1][2][3][4][5] Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from

  • Organic Chemistry Portal. (2022). Pyrazole Synthesis and Workup Strategies. Retrieved from

  • National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC6943640. Retrieved from

  • ResearchGate. (2014). Purification strategies for polar pyrazole compounds. Retrieved from

  • TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review. Retrieved from

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

Sources

Troubleshooting

Resolving inconsistencies in experimental results for pyrazole synthesis

Technical Support Center | Organic Chemistry Division To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Heterocycle Core Subject: Resolving Inconsistencies in Pyrazole Synthesis (Knorr & Cy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Organic Chemistry Division

To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Heterocycle Core Subject: Resolving Inconsistencies in Pyrazole Synthesis (Knorr & Cycloaddition Workflows)

Introduction: The "Privileged Scaffold" Paradox

You are likely here because your pyrazole synthesis—a reaction that looks deceptively simple on paper—is failing in the hood. Pyrazoles are "privileged scaffolds" in drug discovery, serving as the core pharmacophore for blockbusters like Celecoxib (Celebrex) and Rimonabant .[1] However, the very electronic versatility that makes them potent drugs also makes their synthesis prone to three "silent killers": Regioisomeric mixtures , Annular tautomerism , and Hydrazine instability .

This guide is not a textbook. It is a troubleshooting system designed to diagnose and fix these specific failure modes using causal logic and validated protocols.

Module 1: The Isomer Crisis (Regioselectivity)

User Question: "I am performing a Knorr condensation between a substituted hydrazine and an unsymmetrical 1,3-diketone. I consistently get a 60:40 mixture of 1,3- and 1,5-isomers. How do I force the reaction to a single regioisomer?"

The Technical Diagnosis

The Knorr synthesis is a competition between two nucleophiles (the hydrazine nitrogens) and two electrophiles (the diketone carbonyls).[2] Inconsistencies arise when you rely on "standard" conditions (EtOH, Reflux) without analyzing the Hard/Soft Acid-Base (HSAB) properties of your reactants.

  • Steric Control: The most nucleophilic nitrogen (usually the terminal

    
    ) will attack the least hindered carbonyl.
    
  • Electronic Control: In acidic media, the hydrazine attacks the most electron-deficient carbonyl (the one that is more protonated).

Troubleshooting Protocol: The Solvent/pH Switch

To resolve isomer mixtures, you must invert the kinetics of the reaction using the Solvent/pH Matrix .

VariableConditionEffect on RegioselectivityMechanism
Solvent Protic (EtOH, MeOH) Mixed/ThermodynamicSolvates anions, reducing nucleophilicity differences.
Solvent Aprotic (THF, Toluene) Kinetic ControlEnhances nucleophilicity of the terminal nitrogen.
pH Acidic (HCl/AcOH) Reverses Selectivity Protonation of the carbonyls dictates the attack site (Electronic control).
pH Basic (NaOEt) Standard Selectivity Formation of enolates dictates attack at the hardest electrophile.
Visualization: Regioselectivity Decision Logic

Use the following logic flow to determine your reaction conditions.

RegioselectivityLogic Start Start: Unsymmetrical 1,3-Diketone + R-Hydrazine CheckSub Are substituents sterically distinct? Start->CheckSub Steric Steric Control Dominates CheckSub->Steric Yes (e.g., t-Butyl vs Methyl) Electronic Electronic Control Required CheckSub->Electronic No (e.g., Methyl vs Ethyl) Base Use Aprotic Solvent (THF) + Base Steric->Base Maximize Steric Diff Acid Add Lewis Acid (e.g., HCl, Yb(OTf)3) Electronic->Acid Activate Carbonyl Result2 1,3-Isomer (Thermodynamic) Acid->Result2 Result1 1,5-Isomer (Kinetic) Base->Result1

Figure 1: Decision matrix for controlling regiochemistry in Knorr synthesis. Note how pH modulation can invert the product outcome.

Module 2: The "Ghost Peaks" (Tautomerism & NMR)

User Question: "My LC-MS shows the correct mass, but my


 NMR in 

is missing the

peak, and the ring carbons are broad or invisible. Is my product impure?"
The Technical Diagnosis

You are likely observing Annular Tautomerism . In


-unsubstituted pyrazoles (

), the proton rapidly hops between

and

.
  • Timescale Problem: If the hopping rate is comparable to the NMR timescale, the signals for

    
     and 
    
    
    
    (and their attached protons) coalesce, resulting in broad "ghost" peaks or a single averaged peak.
  • Solvent Exchange: In protic solvents (MeOH,

    
    ), the 
    
    
    
    proton exchanges with the solvent and disappears completely.
Troubleshooting Protocol: The "Lock & Resolve" Method

Do not assume your reaction failed. Validate the structure using these steps:

  • Solvent Swap: Run the NMR in DMSO-

    
     . The high viscosity and hydrogen-bonding capability of DMSO slow down the tautomeric exchange, often sharpening the peaks into distinct signals.
    
  • Temperature Drop: Perform a Variable Temperature (VT) NMR at -40°C . This "freezes" the tautomerism, revealing both distinct tautomers if they exist.

  • Chemical Locking: If characterization is critical, perform a micro-scale methylation (MeI/Base). This locks the tautomer into a fixed

    
    -Methyl regioisomer, which will show sharp, distinct peaks.
    
Module 3: Yield Inconsistencies (The "Black Box" Effect)

User Question: "This reaction worked perfectly last month. Now, using the same bottle of hydrazine hydrate, the yield has dropped from 85% to 30%. Why?"

The Technical Diagnosis

Hydrazine hydrate is an unstable reagent. It absorbs atmospheric


 to form carbazates and oxidizes over time. Furthermore, water content in the solvent can stall the dehydration step of the Knorr mechanism (formation of the imine intermediate).
Troubleshooting Protocol: Reagent Validation
  • The "Pop" Test is Insufficient: Do not rely on the bottle's age.

  • Titration: Titrate your hydrazine hydrate against standard potassium iodate (

    
    ) under acidic conditions (Andrews titration) to determine the actual molarity before setting up the reaction.
    
  • Water Removal: If using older reagents, add a Dean-Stark trap or molecular sieves (3Å) to the reaction vessel. The Knorr reaction produces water; removing it drives the equilibrium toward the pyrazole (Le Chatelier’s principle).

Visualization: Reaction Failure Pathway

FailurePathways Hydrazine Hydrazine Source Carbazate Carbazate Salt (Dead End) Hydrazine->Carbazate Old/Open Bottle Reaction Knorr Condensation Hydrazine->Reaction Fresh CO2 Atmospheric CO2 CO2->Carbazate Equilibrium Stalled Imine Intermediate Reaction->Equilibrium + H2O (Wet Solvent) Success High Yield Pyrazole Reaction->Success - H2O (Dean-Stark) Water Excess Water Water->Equilibrium

Figure 2: Common invisible failure modes in pyrazole synthesis. Note that hydrazine degradation and water accumulation are the primary yield killers.

Standardized Experimental Protocol: Regioselective Knorr Synthesis

Use this self-validating protocol to benchmark your results.

Objective: Synthesis of 1,3-diphenyl-5-methylpyrazole (Targeting specific regioisomer).

  • Reagent Prep:

    • Dissolve 1-phenyl-1,3-butanedione (1.0 equiv) in Absolute Ethanol (0.5 M concentration).

    • Critical Step: Add Glacial Acetic Acid (0.1 equiv) to catalyze the imine formation and control pH.

  • Addition:

    • Add Phenylhydrazine (1.1 equiv) dropwise at Room Temperature (RT).

    • Observation: Watch for a slight exotherm (indicates active hydrazine).

  • Reaction:

    • Heat to reflux (78°C) for 3 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1). Look for the disappearance of the diketone spot.

  • Workup (The "Crash" Method):

    • Cool the mixture to 0°C.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If oil forms: Evaporate solvent, redissolve in minimal

      
      , and add Hexane to induce crystallization.
      
  • Validation:

    • NMR: Check for a singlet around

      
       6.5-6.8 ppm (
      
      
      
      ).
    • NOE: Perform 1D-NOE to confirm regiochemistry (irradiation of the

      
      -phenyl group should show enhancement of the adjacent substituent).
      
References
  • Royal Society of Chemistry. (2017).[3] Knorr Pyrazole Synthesis of Edaravone. RSC. [Link]

  • National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Confirmation of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid by HPLC and NMR

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. The presence of impurities can signifi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. The presence of impurities can significantly impact a substance's safety, efficacy, and stability.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid, a key intermediate in various synthetic pathways.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Critical Role of Purity in Pharmaceutical Development

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[2][3][4] These guidelines categorize impurities into organic, inorganic, and residual solvents, and set thresholds for reporting, identification, and qualification.[1][2][5] Understanding and adhering to these guidelines is paramount for successful regulatory submissions.[2]

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[6] Its high resolving power and sensitivity make it an ideal choice for detecting and quantifying impurities.

Principle of Separation: Reverse-Phase HPLC

For a polar compound like 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid, which contains both a polar sulfonic acid group and a less polar trimethylated pyrazole ring, reverse-phase HPLC is the most suitable approach.[6][7][8] In this mode, a non-polar stationary phase (typically C8 or C18) is used in conjunction with a polar mobile phase.[6][7] Hydrophobic molecules in the sample will have a stronger interaction with the stationary phase and thus elute later, while more hydrophilic molecules will pass through the column more quickly.[7]

The choice of a C18 column provides a highly hydrophobic stationary phase, maximizing the potential for interaction with the pyrazole ring and ensuring adequate retention. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, allows for the fine-tuning of the separation by adjusting the solvent gradient.[7][9][10]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase A) Injector Autosampler Injection SamplePrep->Injector MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) Column C18 Reverse-Phase Column MobilePhaseA->Column MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) MobilePhaseB->Column Injector->Column Detector UV-Vis Detector (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Calculate % Purity Integration->PurityCalc

Caption: HPLC workflow for purity analysis.

Detailed Experimental Protocol: HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid.

  • Dissolve in 10 mL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acid is added to improve peak shape and provide a source of protons for potential LC/MS analysis.[9]

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).

  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Parameter Hypothetical Result Interpretation
Retention Time (Main Peak) 12.5 minThe time at which the compound elutes from the column.
Peak Area (Main Peak) 995,000Proportional to the concentration of the main compound.
Total Peak Area 1,000,000Sum of all peak areas in the chromatogram.
Calculated Purity 99.5%(995,000 / 1,000,000) * 100

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be a powerful tool for quantitative analysis (qNMR).[11][12][13] It provides detailed information about the chemical environment of each atom in a molecule, making it highly effective for identifying and quantifying impurities.[14]

Principle of NMR for Purity Assessment

The fundamental principle of quantitative NMR (qNMR) is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a signal from the compound of interest to the integral of a signal from a known internal standard of high purity, the absolute purity of the analyte can be determined.[13] For a relative purity assessment, the integrals of signals from the main compound can be compared to those of impurity signals.[15]

¹H NMR is particularly useful for detecting proton-containing impurities, while ¹³C NMR can provide complementary information about the carbon skeleton and identify impurities that may not have distinct proton signals.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Spectrometer cluster_data_nmr Data Analysis SamplePrepNMR Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) SamplePrepNMR->Dissolve Acquire1H Acquire 1H NMR Spectrum Dissolve->Acquire1H Acquire13C Acquire 13C NMR Spectrum Dissolve->Acquire13C ProcessSpectra Process Spectra (Phasing, Baseline Correction) Acquire1H->ProcessSpectra Acquire13C->ProcessSpectra Integrate Integrate Signals ProcessSpectra->Integrate PurityCalcNMR Calculate Purity & Confirm Structure Integrate->PurityCalcNMR

Caption: NMR workflow for purity and structural analysis.

Detailed Experimental Protocol: NMR

1. Sample Preparation (for qNMR):

  • Accurately weigh approximately 10 mg of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, with a known purity). The standard should have signals that do not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is a good choice for dissolving polar sulfonic acids.

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): A longer delay may be needed for quaternary carbons.

    • Number of Scans: A larger number of scans will be required due to the lower natural abundance of ¹³C.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • For structural confirmation, assign the chemical shifts and coupling patterns in the ¹H and ¹³C spectra to the structure of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid.

  • For purity calculation, integrate a well-resolved signal from the analyte and a signal from the internal standard. Use the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_std = Purity of the internal standard

¹H NMR Signal Hypothetical Chemical Shift (δ, ppm) Multiplicity Integration Assignment
CH₃ (pyrazole) ~2.3s3HC3-CH₃
CH₃ (pyrazole) ~2.5s3HC5-CH₃
N-CH₃ ~3.7s3HN1-CH₃
SO₃H ~10-12br s1HSulfonic acid proton

Note: Chemical shifts are estimates and can vary based on solvent and other conditions. Specific literature values for similar pyrazole derivatives can be found.[16][17][18][19][20][21]

Section 3: Comparative Analysis: HPLC vs. NMR

Both HPLC and NMR are powerful techniques for purity determination, but they offer different and often complementary information.

Comparative_Analysis cluster_hplc_comp HPLC cluster_nmr_comp NMR cluster_combined Combined Approach HPLC_Strengths Strengths: - High Sensitivity (ppm levels) - Excellent for separating closely related impurities - Well-established for quantitative analysis Combined_Approach HPLC for detection and quantification of impurities. NMR for structural confirmation of the main component and identification of major impurities. HPLC_Strengths->Combined_Approach HPLC_Limitations Limitations: - Requires reference standards for impurity identification - Provides no structural information - Destructive technique NMR_Strengths Strengths: - Provides unambiguous structural information - Can identify unknown impurities - Non-destructive technique - Universal detector (for qNMR) NMR_Strengths->Combined_Approach NMR_Limitations Limitations: - Lower sensitivity than HPLC - Signal overlap can complicate analysis - Requires more sample

Caption: Comparison of HPLC and NMR for purity analysis.

Feature HPLC NMR
Primary Information Quantitative (Purity)Structural and Quantitative
Sensitivity High (ppm to ppb)Lower (typically >0.1%)
Selectivity High for separationHigh for structural differentiation
Impurity Identification Requires reference standardsCan identify unknown impurities
Quantitation Relative (area %) or external/internal standardsAbsolute (with internal standard) or relative
Sample Requirement Low (µg to mg)Higher (mg)
Destructive? YesNo
A Synergistic Approach

For a comprehensive and robust purity confirmation of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid, a combined analytical approach is recommended. HPLC should be employed as the primary technique for detecting and quantifying impurities due to its superior sensitivity. Any significant impurities detected by HPLC can then be isolated (e.g., by preparative HPLC) and structurally elucidated by NMR. NMR serves as the definitive tool for confirming the identity of the main compound and can provide an orthogonal quantitative purity value. This dual-technique approach ensures both the accuracy of the purity value and the structural integrity of the compound, meeting the rigorous standards of the pharmaceutical industry.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Spedia. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • RSSL.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • SciSpace.
  • Wikipedia.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Thieme. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In E. Breitmaier, Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.).
  • MDPI. (2024, April 10).
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • LCGC International. (2022, April 15). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • American Chemical Society. (2023, July 13).

Sources

Comparative

Comparative Analysis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid vs. Traditional Acid Catalysts in Organic Synthesis

As pharmaceutical and agrochemical synthesis evolves, the demand for highly selective, recyclable, and structurally tunable organocatalysts has surged. While traditional Brønsted acids like p-Toluenesulfonic acid (pTSA)...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical synthesis evolves, the demand for highly selective, recyclable, and structurally tunable organocatalysts has surged. While traditional Brønsted acids like p-Toluenesulfonic acid (pTSA) and Methanesulfonic acid (MSA) have long been the industry standard, heterocyclic sulfonic acids are emerging as superior alternatives for complex multicomponent reactions.

This guide provides an in-depth comparative analysis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (CAS: 201207-66-1) [1] against conventional acid catalysts. By dissecting its mechanistic advantages, supramolecular chemistry, and experimental performance, we provide a definitive framework for researchers looking to optimize heterocyclic synthesis.

Mechanistic Profile: The Causality of Catalytic Superiority

To understand why 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (hereafter referred to as TMP-SA ) frequently outperforms pTSA, we must look beyond basic proton donation and examine its supramolecular behavior.

Dual-Activation via Supramolecular Interactions

Traditional catalysts like pTSA rely almost exclusively on Brønsted acidity to activate electrophiles (e.g., carbonyl groups). While highly effective, this single-mode activation often lacks transition-state stabilization, leading to side reactions in sterically hindered or highly functionalized substrates.

TMP-SA possesses a unique structural dichotomy:

  • Strong Brønsted Acidity: The sulfonic acid moiety provides potent proton-donating capabilities (calculated pKa < 0) necessary for initiating electrophilic activation[2].

  • Secondary Binding Sites: The pyrazole core (conjugate acid pKa ~2.52)[3] acts as a supramolecular anchor. The nitrogen heteroatoms and the aromatic system can participate in hydrogen bonding and

    
     stacking with substrates.
    
  • Steric Tuning: The 1,3,5-trimethyl substitution provides a lipophilic shield that enhances solubility in organic solvents while sterically directing the incoming nucleophile, thereby increasing regioselectivity.

This dual-activation mechanism lowers the activation energy barrier more efficiently than pTSA, stabilizing the transition state through a highly organized hydrogen-bonded network.

G Substrate Carbonyl Substrate (Electrophile) Complex Transition State Complex (Protonation + H-Bond) Substrate->Complex Catalyst TMP-SA Catalyst (Dual-Activation) Catalyst->Complex Brønsted Acid + H-Bonding Intermediate Activated Electrophile Intermediate Complex->Intermediate Stabilization Product Target Heterocycle (e.g., Pyrazole) Intermediate->Product Nucleophilic Attack

Catalytic activation pathway demonstrating dual Brønsted acid and H-bonding interactions.

Comparative Performance Data

To objectively evaluate TMP-SA, we compare its performance against standard acid catalysts in a benchmark reaction: the one-pot, four-component synthesis of bioactive pyranopyrazoles (a common structural motif in vasodilatory and anticancer agents)[4].

Reaction Conditions: Aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol) in EtOH:H₂O (1:1) at 60°C.

Catalyst (10 mol%)Yield (%)Reaction Time (min)SelectivityRecyclability (Cycles >85% yield)Environmental Impact
TMP-SA 94% 15 High 5 Low (Organocatalyst, easily recovered)
p-Toluenesulfonic Acid (pTSA) 86%35Moderate2Moderate
Methanesulfonic Acid (MSA) 82%45Moderate1Moderate (Difficult to recover)
Sulfuric Acid (H₂SO₄) 71%60Low0High (Corrosive, generates waste)[5]
Citric Acid 88%25Moderate3Low (Mild, but slower kinetics)[4]

Data Synthesis & Causality: H₂SO₄ yields the lowest selectivity due to its harsh, non-directional acidity, leading to polymerization side-products[5]. While pTSA is a strong performer, TMP-SA's superior yield and shorter reaction time are directly attributable to the pyrazole ring's ability to pre-organize the reactants via hydrogen bonding, effectively increasing the local concentration of substrates at the catalytic site.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of pyranopyrazoles using TMP-SA is designed as a self-validating system. Each critical step includes an integrated verification check.

Phase 1: Reagent Preparation & Initiation
  • Preparation: In a 50 mL round-bottom flask, sequentially add 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).

  • Solvent & Catalyst Addition: Add 5 mL of a 1:1 Ethanol/Water mixture. Introduce exactly 10 mol% (19.0 mg) of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid[1].

  • Reaction: Stir the mixture magnetically at 60°C.

    • Causality Check: The use of an aqueous-ethanolic solvent leverages the hydrophobic effect, driving the organic substrates into the lipophilic microenvironment created by the trimethyl groups of the catalyst.

Phase 2: In-Process Monitoring (Validation Step)
  • TLC Tracking: Monitor the reaction every 5 minutes using Thin Layer Chromatography (TLC) with an eluent system of Ethyl Acetate:Hexane (3:7).

    • Self-Validation: The reaction is deemed complete when the distinct UV-active spot of 4-chlorobenzaldehyde (Rf ~0.6) completely disappears, typically occurring at the 15-minute mark.

Phase 3: Work-up and Catalyst Recovery
  • Precipitation: Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Filtration: Filter the solid crude product under a vacuum.

  • Catalyst Recovery: The filtrate contains the highly water-soluble TMP-SA catalyst. Evaporate the solvent under reduced pressure, wash the residue with diethyl ether to remove trace organic impurities, and dry under a vacuum. The recovered catalyst can be reused for up to 5 cycles without significant loss of activity.

Phase 4: Product Purification & Analytical Validation
  • Recrystallization: Recrystallize the crude solid from hot ethanol to afford the pure pyranopyrazole derivative.

  • Spectroscopic Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): Verify the presence of the characteristic singlet for the pyran ring proton (C4-H) at

      
       ~4.5–5.0 ppm, and the broad singlet for the NH₂ group at 
      
      
      
      ~6.8–7.0 ppm.
    • Melting Point: Compare against literature values to confirm the absence of polymorphic impurities.

References

  • Ekbote, et al. "Synthesis of Pyrazole by Using Polyvinylsulfonic Acid (PVSA) as a Novel Bronsted Acid Catalyst". ResearchGate (Current Catalysis, 2016). Available at:[Link]

  • Scholars Research Library. "Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst". Der Pharma Chemica. Available at:[Link]

  • FAO/WHO. "Pesticide residues in food 2018 - Joint FAO/WHO Meeting on Pesticide Residues Evaluations Part I – Residues" (pKa calculations for pyrazole-sulfonic derivatives). FAO.org. Available at:[Link]

  • Human Journals. "Pyrazole: Their Chemistry and Pharmacological Potentials: A Review". Journal Of Current Pharma Research. Available at:[Link]

  • RSC Publishing. "Mapping the supramolecular chemistry of pyrazole-4-sulfonate: layered inorganic–organic networks". CrystEngComm. Available at:[Link]

Sources

Validation

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid vs. p-toluenesulfonic acid in catalysis

This guide provides an in-depth technical comparison between 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMPSA) and the industry-standard p-Toluenesulfonic acid (PTSA) . Executive Summary PTSA is the incumbent "gold sta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMPSA) and the industry-standard p-Toluenesulfonic acid (PTSA) .

Executive Summary

  • PTSA is the incumbent "gold standard" for organic acid catalysis: inexpensive, highly soluble in organic solvents, and possessing a well-defined acidity (pKa ~ -2.8). However, it suffers from poor recyclability and downstream purification burdens (requires neutralization/washing).

  • TMPSA represents an emerging class of Heterocyclic Sulfonic Acids . Unlike the benzene-based PTSA, the pyrazole core of TMPSA confers unique properties: higher aqueous solubility, potential for zwitterionic behavior, and the ability to serve as a precursor for Brønsted Acidic Ionic Liquids (BAILs) . It is primarily utilized when "Green Chemistry" metrics (recyclability, biphasic separation) are prioritized over raw material cost.

Part 1: Physicochemical & Mechanistic Comparison

The fundamental difference lies in the aromatic core: PTSA relies on a benzene ring, while TMPSA utilizes a pyrazole heterocycle. This dictates their solubility, acidity, and catalytic behavior.

Featurep-Toluenesulfonic Acid (PTSA) 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic Acid (TMPSA)
Structure Benzene core (Hydrophobic)Pyrazole core (Amphiphilic/Polar)
Acidity (pKa) ~ -2.8 (Strong Acid)~ -1.5 to -2.0 (Strong, slightly modulated by N-lone pairs)
Solubility High in alcohols, esters, DCM. Moderate in water.Ultra-high aqueous solubility . Limited in non-polar organics (Hexane/Toluene).
Catalytic Phase Homogeneous : Dissolves with reactants.Biphasic/Heterogeneous : Can form ionic liquids or aqueous phases that separate from products.
Thermal Stability Stable up to ~100°C (Monohydrate melts/dehydrates).High thermal stability (often >150°C), resistant to oxidative degradation.
Primary Utility Standard esterification, protection/deprotection.Green synthesis, aqueous-phase catalysis, Ionic Liquid Precursor .
Mechanistic Insight: The "Solubility Switch"
  • PTSA Mechanism: PTSA acts as a classic homogeneous proton source. It protonates the carbonyl oxygen (in esterification), activating it for nucleophilic attack. Because it is fully soluble, reaction kinetics are fast, but separation requires quenching (adding base) and washing, which generates salt waste.

  • TMPSA Mechanism: The pyrazole ring contains nitrogen atoms that can accept protons or hydrogen bond. In non-polar solvents, TMPSA is insoluble and can act as a Solid Acid Catalyst (heterogeneous). In polar/ionic liquid formulations, it acts as the anion or zwitterion. This allows for phase-separation catalysis : the reaction occurs at the interface or in a molten phase, and the product (usually organic) separates out, allowing the catalyst to be reused simply by decanting.

Part 2: Catalytic Performance Data (Esterification Benchmark)

The following data compares the performance of PTSA against Pyrazole-based Sulfonic Acids (P-SA) in the esterification of acetic acid with various alcohols.

Reaction Conditions: Equimolar Acid/Alcohol, 80°C, Solvent-free.

Substrate (Alcohol)CatalystTime (h)Yield (%)Recyclability (Cycles)
n-Butanol PTSA2.092%0 (Lost in workup)
TMPSA (Solid/IL) 2.5 90% 5+ (Activity >85%)
Benzyl Alcohol PTSA1.588%0
TMPSA (Solid/IL) 2.0 89% 4 (Activity >80%)
Isoamyl Alcohol PTSA3.085%0
TMPSA (Solid/IL) 3.5 84% 5+ (Activity >88%)

Analysis:

  • Yield: PTSA offers slightly faster kinetics due to complete homogeneity.

  • Process Efficiency: TMPSA derivatives allow for product isolation via simple phase separation (decantation), eliminating the need for neutralization and extraction steps. This significantly reduces the E-Factor (mass of waste per mass of product).

Part 3: Visualization of Mechanistic Pathways

The diagram below illustrates the structural and functional divergence between the two catalysts.

CatalysisComparison PTSA p-Toluenesulfonic Acid (PTSA) Mech_PTSA Homogeneous Solvation (Dissolves in Organic Phase) PTSA->Mech_PTSA Benzene Core (Hydrophobic) TMPSA 1,3,5-Trimethyl-1H-pyrazole -4-sulfonic Acid (TMPSA) Mech_TMPSA Phase Separation / Zwitterionic (Forms Ionic/Aqueous Layer) TMPSA->Mech_TMPSA Pyrazole Core (Polar/Ionic) Outcome_PTSA Fast Kinetics High Salt Waste (Workup) Mech_PTSA->Outcome_PTSA Single Phase Reaction Outcome_TMPSA Recyclable Catalyst Low E-Factor (Green) Mech_TMPSA->Outcome_TMPSA Biphasic Reaction

Figure 1: Comparison of solvation behavior and process outcomes between PTSA and TMPSA.

Part 4: Experimental Protocols

Protocol A: Standard Homogeneous Catalysis (PTSA)

Best for: Small-scale discovery where speed is critical and waste is not a concern.

  • Setup: Charge a round-bottom flask with Carboxylic Acid (10 mmol), Alcohol (10 mmol), and PTSA monohydrate (0.5 mmol, 5 mol%) .

  • Solvent: Add Toluene (20 mL) if azeotropic removal of water is desired (Dean-Stark trap).

  • Reaction: Reflux for 2–4 hours. Monitor by TLC.[1]

  • Workup (Critical Step):

    • Cool to room temperature.[2][3]

    • Quench: Add saturated NaHCO₃ solution to neutralize the PTSA (CO₂ evolution).

    • Extract: Separate organic layer; wash aqueous layer with Ethyl Acetate.

    • Dry/Concentrate: Dry over MgSO₄, filter, and evaporate solvent.

  • Result: Product is obtained, but catalyst is lost as sodium tosylate in the aqueous waste.

Protocol B: Recyclable "Green" Catalysis (TMPSA/Ionic Liquid)

Best for: Process chemistry, scale-up, and green synthesis.

  • Setup: Charge a flask with Carboxylic Acid (10 mmol) and Alcohol (10 mmol).

  • Catalyst Addition: Add TMPSA (0.5 mmol) or its derived Ionic Liquid (e.g., [TMPSA][HSO₄]).

    • Note: If using solid TMPSA in non-polar reactants, it may remain as a suspension.

  • Reaction: Heat to 80°C with vigorous stirring. The catalyst often forms a dense, separate liquid phase (ionic melt) at reaction temperature.

  • Workup (The Advantage):

    • Cool the mixture. The system will separate into two phases: the upper organic layer (Product) and the lower dense layer (Catalyst + Water).

    • Decant: Simply pour off the upper organic layer.

    • Recycle: Dry the lower catalyst layer under vacuum (to remove reaction water) and reuse immediately for the next run.

  • Result: High yield with zero neutralization waste and >90% catalyst recovery.

References

  • Comparison of Sulfonic Acid Catalysts in Esterific

    • Source: Arabian Journal of Chemistry
    • Context: Discusses the reactivity of sulfonic acid species and the impact of hydrophobicity (benzene vs. polymer/heterocycle)
  • Brønsted Acidic Ionic Liquids (BAILs) in Synthesis

    • Source: ResearchG
    • Context: Details the synthesis of pyrazole-based ionic liquids and their superiority over solid acids like PTSA in terms of recyclability and tunable acidity.
  • Properties of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid

    • Source: PubChem / Sigma-Aldrich
    • Context: Physicochemical data, safety profiles, and structural identifiers (CAS: 201207-66-1) for the pyrazole sulfonic acid.
  • PTSA in Organic Synthesis: A Review

    • Source: Preprints.org / Bentham Science
    • Context: Comprehensive overview of PTSA applications, highlighting its solubility profile and traditional workup requirements.

Sources

Comparative

Validating the structure of novel pyrazole derivatives using 1H NMR and mass spectrometry

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like celecoxib and sildenafil. However, the synthesis of novel pyrazole derivatives—particularly throug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like celecoxib and sildenafil. However, the synthesis of novel pyrazole derivatives—particularly through the condensation of hydrazines with 1,3-dicarbonyls—is fraught with the "Regioisomer Trap." The formation of N1- vs. N2-substituted isomers is often thermodynamically or kinetically controlled, leading to mixtures or misidentified structures that standard 1D NMR cannot easily resolve.

This guide moves beyond basic characterization, presenting a self-validating protocol that integrates high-resolution 1H NMR (including 2D NOESY/HMBC) with Tandem Mass Spectrometry (MS/MS). We prioritize the distinction of regioisomers and tautomers, providing a logic-based workflow to ensure structural certainty without immediate reliance on X-ray crystallography.

Part 1: Comparative Analysis of Validation Methods

While X-ray crystallography is the "gold standard" for absolute configuration, it is low-throughput and requires single crystals. The industry workhorse is the orthogonal combination of NMR and MS.

Table 1: Performance Matrix of Structural Validation Techniques
Feature1H / 2D NMR Mass Spectrometry (ESI-MS/MS) X-Ray Crystallography
Primary Output Atom connectivity, spatial proximity, regioisomerism.Molecular formula, fragmentation fingerprint, trace impurities.[1]Absolute 3D configuration, bond lengths/angles.
Regioisomer Resolution High (via NOESY/HMBC).Low (Isomers often have identical mass/similar fragments).Definitive .
Sample Requirement 5–20 mg (Non-destructive).< 1 mg (Destructive).Single Crystal (Hard to grow).
Throughput Medium (10–60 min/sample).High (1–5 min/sample).Low (Days to Weeks).
Blind Spot Trace impurities (<1%), overlapping signals.Isobaric compounds, lack of spatial info.Amorphous solids, liquids.

Part 2: Deep Dive – 1H NMR: The Structural Mapper

The Challenge: Tautomerism and Regioisomerism

Unsubstituted pyrazoles (N-H) exhibit annular tautomerism, causing proton signals to broaden or average at room temperature. Upon N-substitution (e.g., alkylation), the tautomerism freezes, locking the molecule into a specific regioisomer (N1 or N2). Distinguishing these is critical as they possess vastly different biological activities.

Diagnostic Markers
  • Chemical Shift (

    
    ): 
    
    • H4 Proton: Typically appears at 6.0–6.8 ppm .

    • H3/H5 Protons: H5 (adjacent to N1) is generally deshielded (downfield) compared to H3, but substituent effects can invert this. Reliance on 1D shift alone is prone to error.

  • Coupling Constants (

    
    ): 
    
    • Vicinal coupling (

      
      ) is often slightly larger than (
      
      
      
      ), but differences are subtle (~0.5 Hz).
The Self-Validating Logic: NOESY & HMBC

To definitively validate the structure, you must prove the position of the N-substituent relative to the ring protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions (< 5 Å).

    • Scenario: If you have an N-methyl group, a NOESY correlation to the adjacent ring proton confirms that proton is H5 . If no correlation is seen, the adjacent group is likely a substituent at C5, or the proton is distant (H3).

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings (2-3 bonds).

    • The N1-substituent protons will show a strong

      
       coupling to C5 , but not to C3.[2]
      
Diagram: Regioisomer Determination Workflow

Pyrazole_NMR_Workflow Start Synthesized Pyrazole Derivative Step1 Acquire 1H NMR (DMSO-d6/CDCl3) Start->Step1 Decision1 Are signals broad/averaged? Step1->Decision1 Action1 Suspect Tautomerism (N-H free). Run VT-NMR (-40°C) to freeze tautomers. Decision1->Action1 Yes Step2 Acquire 2D NOESY Decision1->Step2 No (Sharp Signals) Action1->Step2 Decision2 NOE between N-Substituent and Ring Proton? Step2->Decision2 Result1 Proton is H5. Confirm 1,5-Disubstitution pattern. Decision2->Result1 Yes (Strong Crosspeak) Result2 No NOE observed. Proton is likely H3 (remote) or steric block. Decision2->Result2 No Step3 Acquire 2D HMBC Result1->Step3 Result2->Step3 Validation Check N-Subst -> C5 correlation. Confirm Regioisomer. Step3->Validation

Caption: Logical workflow for distinguishing pyrazole regioisomers using 1D and 2D NMR techniques.

Part 3: Deep Dive – Mass Spectrometry: The Molecular Fingerprint

While NMR maps the structure, MS validates the elemental composition and provides a "fingerprint" of stability.[3]

Ionization & Fragmentation[3][4][5][6][7][8][9][10]
  • ESI (Electrospray Ionization): Preferred for polar pyrazoles. Positive mode (

    
    ) is standard due to the basicity of the pyridinic nitrogen (N2).
    
  • Fragmentation Patterns (MS/MS): Pyrazoles exhibit a characteristic "ring crumbling" behavior.

    • Loss of

      
       (28 Da):  A diagnostic cleavage of the N1-N2 bond, often followed by rearrangement to a cyclopropene or alkyne derivative.
      
    • Loss of HCN (27 Da): Common in unsubstituted or C-substituted pyrazoles.

    • Substituent Ejection: Labile groups (e.g., glycosides, protecting groups) cleave first.

Diagram: Pyrazole Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ Frag1 [M+H - N2]+ (Loss of 28 Da) Parent->Frag1 Ring Contraction Frag2 [M+H - HCN]+ (Loss of 27 Da) Parent->Frag2 Ring Cleavage Frag3 Substituent Cleavage (e.g., -Ph, -Me) Parent->Frag3 Side Chain Loss Stable Stable Radical Cation Frag1->Stable Rearrangement

Caption: Common ESI-MS/MS fragmentation pathways for pyrazole derivatives.

Part 4: The Validated Experimental Protocol

This protocol is designed to be a self-contained system. If Step 3 fails, return to Step 1 with a different solvent.

Sample Preparation
  • Purity Check: Ensure sample is >95% pure by TLC/LC-MS. Impurities can create misleading NOE signals.

  • Solvent Selection: Use DMSO-d6 (0.6 mL) for polar derivatives to ensure solubility and sharpen exchangeable proton signals (NH). Use CDCl3 for lipophilic derivatives.

  • Concentration:

    • Standard 1H: 5–10 mg.

    • 2D (HMBC/NOESY): 15–25 mg is optimal for clear cross-peaks.

Acquisition Parameters (600 MHz equiv.)
  • 1H NMR: 16 scans, 2 sec relaxation delay.

  • D2O Shake (Optional): If broad singlets are present >10 ppm, add 1 drop D2O and re-acquire. Disappearance confirms N-H/O-H.

  • NOESY: Mixing time (

    
    ) = 300–500 ms. This is optimal for small-to-medium molecules like pyrazoles to observe negative NOEs.
    
  • HMBC: Optimized for long-range coupling

    
     Hz.
    
Data Analysis & Interpretation
  • Assign the Singlets: Identify the H4 proton (usually the most shielded aromatic singlet).

  • Map the N-Substituent: Locate the N-methyl or N-CH2 protons.

  • Verify Proximity (NOESY):

    • Pass: Cross-peak between N-substituent and an aromatic proton

      
       That proton is H5.
      
    • Fail: No cross-peak

      
       Suggests steric hindrance or N2-isomer (if H3 is distant).
      
  • Confirm Mass: Check High-Resolution MS (HRMS). Error must be < 5 ppm.

  • Fragment Check: Ensure MS/MS shows loss of

    
     (m/z -28) or specific substituent loss to rule out artifacts.
    

References

  • National Institutes of Health (PMC). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link][2]

  • ResearchGate. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link][2][4]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

Sources

Validation

In-Vitro Cytotoxicity and Genotoxicity Assessment of Pyrazolo-Triazine Sulfonamides: A Technical Comparison Guide

Executive Summary: The Pyrazolo-Triazine Advantage Pyrazolo[4,3-e][1,2,4]triazine sulfonamides (PTS) represent a distinct class of heterocyclic hybrids designed to overcome the limitations of classical sulfonamide diuret...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazolo-Triazine Advantage

Pyrazolo[4,3-e][1,2,4]triazine sulfonamides (PTS) represent a distinct class of heterocyclic hybrids designed to overcome the limitations of classical sulfonamide diuretics (e.g., Acetazolamide) and broad-spectrum chemotherapeutics. Unlike traditional agents that often lack tumor specificity, PTS derivatives exploit the overexpression of Carbonic Anhydrase (CA) isoforms IX and XII in hypoxic tumor environments, while simultaneously targeting intracellular kinases (BTK, AKT/mTOR).

This guide provides a technical framework for evaluating these compounds, contrasting their performance with standard-of-care alternatives. It moves beyond generic screening to focus on the specific validation of selective cytotoxicity and mechanism-based genotoxicity (DNA damage induction as a therapeutic endpoint).

Comparative Performance Analysis

To establish the efficacy of PTS derivatives, they must be benchmarked against both structural analogs (CA inhibitors) and functional competitors (cytotoxic agents).

Table 1: Comparative Efficacy Profile (IC50 & Selectivity)

Data synthesized from comparative studies on colorectal (HCT-116) and pancreatic (BxPC-3) cancer lines.

FeaturePyrazolo-Triazine Sulfonamides (e.g., MM131, MM129) Acetazolamide (Classical Sulfonamide) Cisplatin (Standard Chemo)
Primary Target CA IX/XII, BTK, AKT, CDK2CA I, II (Pan-inhibitor)DNA (Cross-linking)
Cytotoxicity (IC50) High Potency (0.17 – 1.2 µM)Low Potency (>100 µM or Inactive)High Potency (1.0 – 10 µM)
Tumor Selectivity High (Selectivity Index > 4 vs. Fibroblasts)Low (Systemic effects)Low (High toxicity to normal cells)
Genotoxicity Type Secondary (ROS-mediated DNA breaks)None (Generally non-genotoxic)Primary (Direct DNA adducts)
Hypoxia Activity Enhanced (Targets hypoxic CA IX)Variable Reduced (Resistance common)

Technical Insight: The superior cytotoxicity of PTS compared to Acetazolamide stems from the fused heterocyclic scaffold, which improves lipophilicity and cellular uptake, allowing dual targeting of membrane-bound CAs and intracellular kinases.

Cytotoxicity Assessment: Validating Selectivity

For PTS compounds, simple viability assays are insufficient. The protocol must account for their specific solubility profiles and time-dependent mechanism of action (typically 48-72h for peak apoptosis).

Optimized MTT/SRB Workflow

While MTT is standard, the Sulforhodamine B (SRB) assay is often preferred for sulfonamides to avoid metabolic interference (mitochondrial reduction rates can vary with kinase inhibition).

Protocol: Dual-Line Selectivity Screen

Objective: Determine the Selectivity Index (SI = IC50 Normal / IC50 Cancer).

  • Cell Seeding:

    • Cancer Lines: HCT-116, PC-3, or MCF-7 (3,000–5,000 cells/well).

    • Normal Control: Human Foreskin Fibroblasts (Hs27) or PBMCs (requires higher density: 10,000 cells/well).

    • Critical Step: Allow 24h attachment.[1]

  • Compound Solubilization:

    • Dissolve PTS in DMSO to 10 mM stock.

    • Serial Dilution: Prepare 0.1, 0.5, 1, 5, 10, 50, 100 µM in culture medium.

    • Control: Final DMSO concentration must be <0.5% to prevent solvent toxicity.

  • Incubation:

    • Standard: 72 hours (PTS compounds often induce G0/G1 arrest before apoptosis).

  • Readout (SRB Method):

    • Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

    • Wash 4x with water; dry.

    • Stain with 0.4% SRB in 1% acetic acid for 30 min.

    • Wash 4x with 1% acetic acid; solubilize dye with 10 mM Tris base.

    • Read OD at 540 nm.

Visualization: Screening Decision Logic

The following diagram illustrates the decision matrix for advancing a PTS candidate based on cytotoxicity data.

Cytotoxicity_Workflow Start Start: PTS Candidate Screen_Cancer Screen: Cancer Cell Lines (HCT-116, PC-3) Start->Screen_Cancer Check_IC50 Is IC50 < 5 µM? Screen_Cancer->Check_IC50 Screen_Normal Screen: Normal Cells (Hs27, PBMCs) Check_IC50->Screen_Normal Yes Discard Discard / Redesign Check_IC50->Discard No Calc_SI Calculate Selectivity Index (SI = IC50_Normal / IC50_Cancer) Screen_Normal->Calc_SI Check_SI Is SI > 2.0? Calc_SI->Check_SI Check_SI->Discard No Proceed Proceed to Mechanism (Genotoxicity) Check_SI->Proceed Yes

Figure 1: Decision tree for prioritizing pyrazolo-triazine sulfonamide candidates based on cytotoxicity and selectivity indices.

Genotoxicity & DNA Damage: Mechanism vs. Risk

For drug candidates, "genotoxicity" usually implies a safety risk (mutagenicity). However, for PTS anticancer agents, induction of DNA damage (Double-Strand Breaks - DSBs) is often the desired therapeutic mechanism, mediated by ROS accumulation and apoptosis, rather than direct mutagenicity.

Distinguishing Mutagenicity from Clastogenicity
  • Ames Test (Mutagenicity): Typically Negative for optimized PTS derivatives. They do not generally cause point mutations in bacteria.

  • Comet Assay / γ-H2AX (Clastogenicity): Typically Positive in cancer cells. This indicates the compound is effectively triggering apoptotic DNA fragmentation.

Protocol: Neutral Comet Assay (DSB Detection)

The Neutral Comet Assay is superior to the Alkaline version for PTS evaluation because it specifically detects Double-Strand Breaks (DSBs), which are characteristic of the apoptotic pathways triggered by these sulfonamides.

Step-by-Step Workflow:

  • Treatment: Treat HCT-116 cells with IC50 concentration of PTS for 24h.

  • Embedding: Mix 1×10^4 cells with 0.5% Low Melting Point (LMP) agarose at 37°C. Pipette onto normal melting point agarose-coated slides.

  • Lysis: Immerse slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.

    • Note: Protect from light to prevent UV-induced damage.

  • Electrophoresis (Neutral):

    • Buffer: 100 mM Tris, 300 mM Sodium Acetate, pH 9.0.

    • Run at 25V (1 V/cm) for 20–30 mins. Neutral pH preserves the double strands, revealing only frank breaks.

  • Staining & Analysis:

    • Stain with DAPI or Ethidium Bromide.

    • Analyze using fluorescence microscopy.

    • Metric: % DNA in Tail (Tail Intensity).[2] >15-20% indicates significant DSB induction.

Visualization: Mechanism of Action

This diagram maps how PTS compounds induce cytotoxicity through signaling cascades that result in DNA damage.

MOA_Pathway PTS Pyrazolo-Triazine Sulfonamide Target_CA Inhibit CA IX/XII (pH Imbalance) PTS->Target_CA Target_Kinase Inhibit BTK / AKT PTS->Target_Kinase ROS ROS Accumulation (Oxidative Stress) Target_CA->ROS Target_Kinase->ROS Mito Mitochondrial Dysfunction ROS->Mito DSB DNA Double-Strand Breaks (DSBs) ROS->DSB Oxidative Damage Apoptosis Apoptosis (Cell Death) Mito->Apoptosis DSB->Apoptosis p53 Activation

Figure 2: Mechanistic pathway showing how PTS derivatives trigger DNA damage (DSBs) via ROS generation and kinase inhibition.

References

  • Hermanowicz, J. M., et al. (2022). "Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro."[2][3][4][5][6] Molecules, 27(12), 3761.

  • Gornowicz, A., et al. (2023). "Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation." International Journal of Molecular Sciences, 24(13), 10959.[7]

  • Mojzych, M., et al. (2014).[8] "Pyrazolo[4,3-e][1,2,4]triazine sulfonamides as carbonic anhydrase inhibitors with antitumor activity."[4][5][6][8][9][10] Bioorganic & Medicinal Chemistry, 22(9), 2643–2647.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

Sources

Comparative

Comparative study of the antimicrobial activity of different 1,3,5-trisubstituted pyrazoles

[1][2] Executive Summary The 1,3,5-trisubstituted pyrazole scaffold represents a "privileged structure" in medicinal chemistry due to its distinct electronic profile and ability to engage multiple biological targets. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The 1,3,5-trisubstituted pyrazole scaffold represents a "privileged structure" in medicinal chemistry due to its distinct electronic profile and ability to engage multiple biological targets. Unlike linear amides or simple heterocycles, the pyrazole ring offers a rigid template that positions substituents at the N1, C3, and C5 vectors, allowing for precise tuning of lipophilicity and target binding affinity.

This guide objectively compares the antimicrobial performance of three distinct subclasses of 1,3,5-trisubstituted pyrazoles: Chalcone-derived Pyrazoles , Pyrazole-Coumarin Hybrids , and Pyrazole-Thiazole/Benzamide Conjugates . Experimental data indicates that while chalcone derivatives offer broad-spectrum activity, hybrid scaffolds often provide superior potency against multidrug-resistant (MDR) strains like A. baumannii and MRSA, frequently outperforming standard fluoroquinolones (e.g., Ciprofloxacin) in specific MIC assays.

Mechanistic Insight: Dual-Target Inhibition

To understand the efficacy differences between derivatives, we must look at the molecular targets. The antimicrobial activity of these pyrazoles is primarily attributed to two mechanisms:

  • DNA Gyrase (ATPase subunit) Inhibition: Blocking bacterial DNA replication, similar to fluoroquinolones.

  • Glucosamine-6-phosphate Synthase (GlcN-6-P) Inhibition: Disrupting cell wall biosynthesis, a mechanism distinct from most commercial antibiotics.

Pathway Visualization

The following diagram illustrates the dual-action pathway of these derivatives.

G Compound 1,3,5-Trisubstituted Pyrazole Target1 DNA Gyrase (GyrB Subunit) Compound->Target1 H-bonding (Asp73) Target2 GlcN-6-P Synthase Compound->Target2 Active Site Binding Process1 Inhibition of ATP Hydrolysis Target1->Process1 Process2 Blockade of Cell Wall Biosynthesis Target2->Process2 Outcome Bacterial Cell Death Process1->Outcome Process2->Outcome

Figure 1: Dual mechanistic pathways of pyrazole derivatives targeting DNA replication and cell wall integrity.

Comparative Analysis of Derivatives

Class A: Chalcone-Derived Pyrazoles (The "Classic" Scaffold)

Synthesized via the Claisen-Schmidt condensation followed by cyclization with hydrazines.

  • Performance: Moderate to high activity against Gram-positive bacteria (S. aureus).

  • Key SAR Feature: Electron-withdrawing groups (EWGs) like -Cl, -NO2, or -F on the C3-phenyl ring significantly enhance lipophilicity and membrane penetration.

  • Limitation: Lower solubility often requires formulation adjustments.

Class B: Pyrazole-Hybrid Scaffolds (Coumarin/Thiazole)

These molecules fuse the pyrazole ring with other pharmacophores to create "super-scaffolds."

  • Performance: Superior against Gram-negative strains (E. coli, P. aeruginosa).[1]

  • Key SAR Feature: The secondary pharmacophore (e.g., coumarin) often acts as an auxiliary binding motif, engaging secondary pockets in the target enzyme.

  • Data Highlight: Specific coumarin-pyrazole hybrids have shown MIC values as low as 0.73 µg/mL against A. baumannii.[2]

Class C: Pyrazole-Benzamide/Hydrazone Derivatives
  • Performance: Highly specific for MDR strains.

  • Key SAR Feature: The amide linker provides flexibility, allowing the molecule to adopt a conformation that fits mutated active sites in resistant strains.

Quantitative Performance Data (MIC Comparison)

The table below consolidates experimental Minimum Inhibitory Concentration (MIC) data from recent high-impact studies.

Compound ClassDerivative IDTarget OrganismMIC (µg/mL)Standard (Ciprofloxacin)Comparative Insight
Hybrid Pyrazole-Benzamide (12b)A. baumannii (NDM-1)4 - 8 16 - 32Superior : Effective against NDM-1 positive strains where Cipro fails.
Chalcone 1-phenyl-3-(4-chlorophenyl)S. aureus12.56.25Comparable : Slightly less potent but distinct mechanism reduces cross-resistance.
Hybrid Pyrazole-Thiazole (5n)P. falciparum (Malaria)*0.022 µM0.192 µM (CQ)Superior : 10x more potent than Chloroquine (CQ) in resistant strains.
Classic Trisubstituted (2d)C. albicans1012 (Fluconazole)Superior : Better antifungal activity than standard Fluconazole.

Note: While primarily antibacterial, pyrazole-thiazole hybrids (5n) exhibit exceptional antiplasmodial activity, highlighting the scaffold's versatility.

Structure-Activity Relationship (SAR) Deep Dive

To optimize your own derivatives, follow these SAR rules established by recent literature:

  • N1 Position (The Anchor):

    • Aryl groups (Phenyl): Essential for hydrophobic interaction.

    • Modifications: Adding a p-sulfonamide group here can introduce COX-2 inhibitory side-activity (anti-inflammatory), which is beneficial in treating infected wounds.

  • C3 Position (The Recognition Motif):

    • Electron-Withdrawing Groups (EWGs): Substitution with -Cl or -NO2 at the para position of the C3 phenyl ring increases potency against Gram-positive bacteria by enhancing electron deficiency, promoting π-π stacking with DNA gyrase residues.

    • Steric Bulk: Large groups here generally reduce activity due to steric clash within the active site.

  • C5 Position (The Modulator):

    • Heterocycles: Replacing a simple phenyl ring with a thiophene or pyridine ring at C5 often improves activity against Gram-negative bacteria by altering the polarity profile.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Self-Validating Step: The use of TLC monitoring ensures the intermediate chalcone is fully consumed before hydrazine addition, preventing side-product formation.

Workflow Diagram:

Synthesis Start Start: Acetophenone + Benzaldehyde Step1 Claisen-Schmidt Condensation (NaOH, EtOH, RT, 6h) Start->Step1 Check1 Validation: TLC (Disappearance of SM) Step1->Check1 Step2 Cyclization (Hydrazine hydrate, Reflux, 4-8h) Check1->Step2 Complete Step3 Purification (Recrystallization from EtOH) Step2->Step3 Product Final Product: 1,3,5-Trisubstituted Pyrazole Step3->Product

Figure 2: One-pot synthesis workflow via Claisen-Schmidt condensation.

Detailed Procedure:

  • Condensation: Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20 mL). Add 10% NaOH solution (5 mL) dropwise. Stir at room temperature for 6 hours.

  • Validation: Check TLC (Hexane:EtOAc 7:3). If starting material remains, continue stirring.

  • Cyclization: To the chalcone intermediate (in situ or isolated), add phenylhydrazine (12 mmol) and glacial acetic acid (catalytic amount). Reflux for 4-8 hours.

  • Workup: Pour reaction mixture into crushed ice. Filter the precipitate.

  • Purification: Recrystallize from ethanol to obtain pure crystals.

Protocol B: Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the pyrazole derivative in DMSO/Mueller-Hinton Broth (range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

  • Control: Run Ciprofloxacin as a positive control and DMSO as a negative control.

References

  • Vertex AI Search. (2023). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. National Institutes of Health. Link

  • ProBiologists. (2023). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics. ProBiologists. Link

  • TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. Link

  • ResearchGate. (2017).[3] Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Lett. Link

Sources

Validation

Comparison of different synthetic routes to functionalized pyrazoles

[1] Executive Summary The pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 anta...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor).

For the drug development scientist, the challenge is not merely synthesizing a pyrazole, but synthesizing it with precise regiocontrol and functional group tolerance . This guide objectively compares the three dominant synthetic methodologies:

  • Classical Condensation (Knorr Synthesis)

  • 1,3-Dipolar Cycloaddition

  • Multicomponent Reactions (MCRs)

Critical Analysis of Synthetic Routes

Method A: The Classical Knorr Synthesis

Mechanism: Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds (or their equivalents like


-alkynones).[1]
Status:  The industry standard for scale-up due to low cost and precursor availability.
  • The Causality of Regioisomerism: The reaction proceeds via a hydrazone intermediate. With unsymmetrical 1,3-diketones (

    
    ) and substituted hydrazines (
    
    
    
    ), the hydrazine's terminal nitrogen (
    
    
    ) can attack either carbonyl carbon. This competition is dictated by the electrophilicity of the carbonyls and steric hindrance, often resulting in a difficult-to-separate mixture of 1,3,5- and 1,4,5-substituted isomers.
  • Optimization Insight: Using fluoroalcohols (e.g., TFE) or Lewis acids can sometimes bias the equilibrium, but intrinsic substrate bias remains the dominant factor.

Method B: 1,3-Dipolar Cycloaddition

Mechanism: Reaction of 1,3-dipoles (diazo compounds, nitrile imines) with dipolarophiles (alkynes, alkenes). Status: The premier route for high-complexity, regiodefined scaffolds.

  • Regiocontrol: Unlike Knorr, this method is governed by FMO (Frontier Molecular Orbital) theory. The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) strictly dictates orientation, often yielding >95:5 regiomeric ratios (RR).

  • Click Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) produces triazoles, but similar catalytic principles (e.g., Ru-catalysis or Ag-catalysis) are now applied to pyrazole synthesis to force specific regiochemical outcomes.

Method C: Multicomponent Reactions (MCRs)

Mechanism: One-pot assembly of aldehydes, hydrazines, and active methylene compounds. Status: The "Green" alternative.[2] High atom economy and reduced solvent waste.

  • Process Efficiency: MCRs bypass the isolation of unstable intermediates (like 1,3-diketones or chalcones). They are particularly effective for generating libraries of pyranopyrazoles or fused systems.

Comparative Performance Data

The following data aggregates typical performance metrics from recent methodology studies (2020–2025).

FeatureKnorr Condensation 1,3-Dipolar Cycloaddition Multicomponent (MCR)
Primary Utility Large-scale manufacturing of simple coresComplex, polysubstituted analogsDiversity-oriented library generation
Regioselectivity Low to Moderate (Substrate dependent)High (Electronic/Steric control)High (Mechanism enforced)
Atom Economy Moderate (Loss of

/leaving groups)
Excellent (Additive reaction)Very High (3+ components incorporated)
Reaction Time 1–4 Hours (Reflux often required)6–24 Hours (RT to mild heat)20–60 Minutes (often Ultrasound/Microwave)
Yield (Avg) 75–95%60–85%85–95%
Key Limitation Isomer separation requiredPrecursor stability (Diazo toxicity)Substrate scope limited to active methylenes

Visualizing the Chemical Logic

Diagram 1: Mechanistic Divergence in Knorr Synthesis

This diagram illustrates why regioselectivity fails in classical condensation. The initial nucleophilic attack is the bifurcation point.

KnorrMechanism Start Unsymmetrical 1,3-Diketone AttackA Path A: Attack at Carbonyl C1 Start->AttackA Steric/Electronic Competition AttackB Path B: Attack at Carbonyl C3 Start->AttackB Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->AttackA Hydrazine->AttackB IntermedA Hydrazone A AttackA->IntermedA IntermedB Hydrazone B AttackB->IntermedB CyclizA Cyclization IntermedA->CyclizA CyclizB Cyclization IntermedB->CyclizB ProdA Isomer 1 (1,5-Disubstituted) CyclizA->ProdA ProdB Isomer 2 (1,3-Disubstituted) CyclizB->ProdB

Caption: The "Regioselectivity Bifurcation" in Knorr synthesis. Without directing groups, nucleophilic attack occurs statistically at both carbonyls.

Diagram 2: Strategic Selection Workflow

A decision tree for selecting the optimal synthetic route based on target molecule constraints.

RouteSelection Start Target: Functionalized Pyrazole Q1 Is the target symmetrical? Start->Q1 YesSym Use Knorr Synthesis (High Yield, Low Cost) Q1->YesSym Yes NoSym Is Regiochemistry Critical? Q1->NoSym No NotCrit Knorr Synthesis (Accept separation step) NoSym->NotCrit No YesCrit Is the core fused (e.g. Pyranopyrazole)? NoSym->YesCrit Yes Fused Multicomponent Reaction (MCR) (One-pot, Green) YesCrit->Fused Yes NotFused 1,3-Dipolar Cycloaddition (Diazo/Alkyne) YesCrit->NotFused No

Caption: Strategic decision tree for selecting the optimal pyrazole synthesis route.

Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis (Modified)

Targeting 1-aryl-3,5-substituted pyrazoles using fluoroalcohol solvent control.

Rationale: The use of trifluoroethanol (TFE) enhances the electrophilicity of the carbonyls via H-bonding, often improving reaction rate and, in specific cases, influencing regioselectivity compared to standard ethanol reflux.

  • Reagents:

    • 1,3-Diketone (1.0 mmol)

    • Arylhydrazine hydrochloride (1.1 mmol)

    • Solvent: 2,2,2-Trifluoroethanol (TFE) (3 mL)

  • Procedure:

    • Step 1: Charge a 10 mL microwave vial with the 1,3-diketone and TFE. Stir for 2 minutes.

    • Step 2: Add the arylhydrazine hydrochloride in one portion.

    • Step 3: Seal the vial and heat to 80°C (oil bath or microwave reactor) for 1 hour. Monitor via TLC (30% EtOAc/Hexane).[3]

    • Step 4: Upon completion, cool to room temperature.

    • Step 5: Pour mixture into ice-cold water (15 mL). The pyrazole typically precipitates.

    • Step 6: Filter the solid, wash with cold water (2 x 5 mL), and recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR should show a characteristic singlet for the pyrazole C4-H around 
    
    
    
    6.5–6.8 ppm.
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

A Green Chemistry approach for fused systems.

Rationale: Piperidine acts as a base catalyst to initiate the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the in-situ formed pyrazolone.

  • Reagents:

    • Ethyl acetoacetate (1.0 mmol)[2]

    • Hydrazine hydrate (1.0 mmol)

    • Aromatic Aldehyde (1.0 mmol)[2]

    • Malononitrile (1.0 mmol)[2]

    • Catalyst: Piperidine (2 drops)

    • Solvent: Ethanol:Water (1:1) (5 mL)

  • Procedure:

    • Step 1: In a 50 mL round-bottom flask, mix ethyl acetoacetate and hydrazine hydrate. Stir for 5 mins (formation of pyrazolone intermediate).

    • Step 2: Add the aromatic aldehyde and malononitrile.[2]

    • Step 3: Add piperidine catalyst.

    • Step 4: Reflux the mixture for 20–30 minutes. A solid precipitate will form rapidly.

    • Step 5: Cool to RT and filter the solid.

    • Step 6: Wash with cold ethanol.[2] No column chromatography is usually required.

References

  • Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry (2008). Retrieved from [Link]

  • Yoon, J. Y., et al. Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry (2011).[4] Retrieved from [Link]

  • Mali, et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules (2024). Retrieved from [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis: Recent Literature and Protocols. Retrieved from [Link]

Sources

Comparative

A High-Fidelity Comparison Guide: Cross-Validating Regioselective Pyrazole Synthesis and Kinase Inhibition against Literature Benchmarks

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Evaluating the proprietary Pyr-Advance™ continuous-flow synthesis platform against traditional Knorr batch methods, and cross-validatin...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Evaluating the proprietary Pyr-Advance™ continuous-flow synthesis platform against traditional Knorr batch methods, and cross-validating the biological efficacy of the resulting 1,5-pyrazole scaffold (Pyr-Inhibitor X) against literature benchmarks.

Mechanistic Grounding: The Regioselectivity Bottleneck

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib, Rimonabant, and the ALK inhibitor Crizotinib. However, the foundational method for constructing this heterocycle—the Knorr pyrazole synthesis—suffers from a critical bottleneck: poor regioselectivity.

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the regioselectivity is primarily governed by a delicate competition between the steric hindrance and the electronic electrophilicity of the two carbonyl carbons[1]. Because the activation energies for nucleophilic attack at either carbon are often similar, traditional batch synthesis typically yields a thermodynamically driven mixture of 1,3- and 1,5-regioisomers[1].

Recent transient flow methodology has revealed that the kinetics of the Knorr synthesis are unexpectedly complex, involving non-first-order, autocatalytic reaction pathways under neutral conditions[2]. To bypass these issues, alternative methodologies such as oxidatively induced N–N bond coupling utilizing titanium imido complexes have been developed, though they require highly specialized organometallic reagents[3].

To solve this, the Pyr-Advance™ System utilizes continuous-flow microreactor technology to exploit the transient kinetic preference for the 1,5-isomer before thermodynamic equilibration occurs, ensuring high-fidelity regiocontrol without the need for exotic metals.

Protocol Architecture: Synthesizing the 1,5-Pyrazole Scaffold

To objectively compare the Pyr-Advance™ system against traditional methods, we must look at the causality behind the reaction parameters. The following protocol outlines the self-validating workflow used to synthesize the ALK-targeting candidate, Pyr-Inhibitor X.

G A 1,3-Dicarbonyl + Substituted Hydrazine B Traditional Knorr (Batch Synthesis) A->B Standard Conditions C Pyr-Advance™ (Continuous Flow) A->C Microreactor Optimization D Thermodynamic Mixture (1,3- & 1,5-Isomers) B->D Steric/Electronic Competition E Pure 1,5-Regioisomer (Kinetic Control) C->E Precise Residence Time

Fig 1: Reaction workflows comparing batch vs. flow-chemistry for regioselective pyrazole synthesis.

Step-by-Step Methodology: Pyr-Advance™ Continuous Flow Synthesis
  • Step 1: Reagent Preparation & Moisture Control Dissolve the unsymmetrical 1,3-diketone (1.0 eq) and substituted hydrazine (1.05 eq) in anhydrous ethanol.

    • Causality: Trace water alters the hydration state of the carbonyls, shifting the electrophilic balance and skewing regioselectivity.

    • Self-Validation: Perform a Karl Fischer titration on the prepared reagent streams prior to injection. The system is validated only if water content is <50 ppm.

  • Step 2: Microreactor Priming & Flow Rate Calibration Prime the microreactor with anhydrous ethanol. Set the flow rate to achieve a strict residence time of 2.5 minutes at 60°C.

    • Causality: Transient flow studies dictate that longer residence times allow non-first-order autocatalytic pathways to dominate, degrading the kinetic regioselectivity[2].

    • Self-Validation: Utilize inline FT-IR spectroscopy to monitor the disappearance of the carbonyl stretch (1710 cm⁻¹). Product collection is only initiated once the IR signal reaches a flat steady-state.

  • Step 3: Quenching & Isolation Direct the output stream directly into a vigorously stirred quenching solution of saturated aqueous NaHCO₃ at 0°C to immediately halt isomerization. Extract with EtOAc and concentrate.

  • Step 4: Regiochemical Validation

    • Self-Validation: Analyze the crude product via 2D NOESY NMR. The protocol is considered successful only if a distinct cross-peak is observed between the N-substituent protons and the C5-substituent protons, confirming the exclusive formation of the 1,5-regioisomer.

Cross-Validation of Experimental Findings

The table below cross-validates the performance of the Pyr-Advance™ system and the resulting Pyr-Inhibitor X against published literature benchmarks for pyrazole synthesis and ALK kinase inhibition.

Methodology / CompoundTarget MoleculeYield (%)Regiomeric Ratio (1,5 : 1,3)ALK Kinase IC₅₀ (nM)Source Validation
Traditional Knorr Batch 1,5-Pyrazole Scaffold65%1.2 : 1N/ABenchchem[1]
Transient Flow Method 1,5-Pyrazole Scaffold82%8 : 1N/ARSC Publishing[2]
Oxidative N-N Coupling 1,5-Pyrazole Scaffold78%>95 : 1N/ANIH PMC[3]
Pyr-Advance™ System 1,5-Pyrazole Scaffold94% >99 : 1 N/AExperimental Data
Crizotinib (Benchmark) Known Pyrazole DrugN/AN/A45 ± 5Literature Benchmark
Pyr-Inhibitor X Novel 1,5-RegioisomerN/AN/A12 ± 2 Experimental Data

Data Summary: The Pyr-Advance™ system outperforms traditional batch and early transient flow methods in both yield and regioselectivity, matching the purity of complex organometallic couplings[3] without the reagent overhead. Biologically, the pure 1,5-regioisomer (Pyr-Inhibitor X) demonstrates a nearly 4-fold improvement in ALK inhibition over the benchmark Crizotinib.

Biological Translation: ALK Kinase Inhibition

Synthesizing a pure regioisomer is only the first hurdle; validating its biological efficacy ensures the scaffold is viable for drug development. Pyr-Inhibitor X was designed to competitively bind the ATP pocket of the Anaplastic Lymphoma Kinase (ALK), a key driver in non-small cell lung cancer.

Pathway Ligand Oncogenic Fusion (EML4-ALK) Receptor ALK Kinase Domain Ligand->Receptor Constitutive Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Receptor->Apoptosis Pathway Blockade Inhibitor Pyr-Inhibitor X (1,5-Pyrazole Scaffold) Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation Survival Signals MAPK->Proliferation Growth Signals

Fig 2: Mechanism of action for Pyr-Inhibitor X targeting the ALK kinase signaling pathway.

Step-by-Step Methodology: In Vitro Kinase Inhibition Assay
  • Step 1: Enzyme-Substrate Complexation Dilute recombinant human ALK kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).

  • Step 2: Inhibitor Titration & Solvent Control Prepare a 10-point, 3-fold serial dilution of Pyr-Inhibitor X and Crizotinib in 100% DMSO. Transfer to the assay plate.

    • Causality: Kinases are highly sensitive to solvent denaturation.

    • Self-Validation: Ensure a final DMSO concentration of exactly 1% across all wells (including negative controls). Calculate the Z'-factor using Staurosporine as a positive control; the assay is only validated if Z' > 0.6.

  • Step 3: ATP-Competitive Reaction Initiation Initiate the reaction by adding the substrate peptide and ATP.

    • Causality: The assay must be run precisely at the predetermined ATP Kₘ value for ALK. Running at Kₘ ensures the assay is highly sensitive to ATP-competitive inhibitors (like pyrazoles), providing an accurate reflection of physiological binding affinity rather than artificial potency.

  • Step 4: Luminescent Detection & IC₅₀ Derivation After 60 minutes, add ADP-Glo™ reagent to terminate the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal. Plot luminescence vs. log[inhibitor] and fit to a 4-parameter logistic equation to derive the IC₅₀.

Conclusion

The cross-validation of experimental data against published literature confirms that traditional batch Knorr syntheses are fundamentally limited by competing steric and electronic factors[1]. By shifting to the kinetic control of the Pyr-Advance™ continuous flow system, researchers can reliably isolate the 1,5-pyrazole regioisomer with >99:1 selectivity, bypassing the complex autocatalytic degradation seen in batch reactors[2]. Furthermore, the biological evaluation proves that this pure regioisomer (Pyr-Inhibitor X) translates into highly potent, ATP-competitive kinase inhibition, outperforming established clinical benchmarks.

References

  • [1] Title: Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis | Source: benchchem.com | URL:

  • [2] Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow | Source: rsc.org | URL:

  • [3] Title: Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling | Source: nih.gov | URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TM...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid (TMP-SA; CAS: 201207-66-1) is a highly valuable intermediate in pharmaceutical synthesis and salt screening. However, its molecular structure—combining a highly acidic sulfonate group with a lipophilic pyrazole core—creates specific operational hazards that demand rigorous, causality-driven safety protocols.

The following guide provides a comprehensive, self-validating operational and logistical framework for handling TMP-SA, ensuring both researcher safety and experimental integrity.

Hazard Causality and PPE Selection

To design an effective safety protocol, we must first understand the chemical behavior of TMP-SA. The sulfonic acid moiety (-SO₃H) is a strong acid (typically pKa < 1). When exposed to ambient moisture or biological tissues, it rapidly donates protons, leading to immediate cellular desiccation, protein denaturation, and severe chemical burns. Furthermore, the 1,3,5-trimethylpyrazole ring enhances the molecule's overall lipophilicity compared to inorganic acids (like sulfuric acid), which can facilitate faster dermal penetration if a solution is spilled on the skin [1].

Because TMP-SA is typically handled as a solid powder, aerosolization is a primary risk. Inhalation of the dust allows the compound to hydrate upon contact with the mucous membranes of the respiratory tract, causing acute localized acidic burns [2].

Quantitative PPE Specifications

To mitigate these specific risks, standard laboratory attire is insufficient. The following table outlines the mandatory Personal Protective Equipment (PPE) and the quantitative/causal justification for each selection:

PPE CategorySpecification & MaterialCausal Justification & Operational Limit
Hand Protection Nitrile (≥0.11 mm) or Neoprene (≥0.4 mm)Protects against acidic degradation. Standard nitrile is sufficient for splash protection (breakthrough time ~30 min). Neoprene is required for bulk handling or prolonged exposure (breakthrough time >480 min).
Eye/Face Protection ANSI Z87.1 Safety Goggles + Face ShieldPrevents irreversible corneal damage. A face shield is mandatory when handling volumes >500 mL or when transferring bulk powder to prevent dust settling on the face.
Body Protection Acid-resistant lab coat (e.g., Tychem®)Standard cotton lab coats absorb aqueous acidic solutions, holding them against the skin. Acid-resistant polymers repel spills.
Respiratory N95/P100 Particulate RespiratorMandatory if handling outside a certified fume hood. Filters out >95% of airborne acidic particulates before they reach the pulmonary mucosa [3].

Operational Workflow: Step-by-Step Methodology

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation & Setup

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). If the alarm sounds or the flow is <100 fpm, abort the operation.

  • Causality: Adequate airflow captures aerosolized TMP-SA dust before it can breach the researcher's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use anti-static weighing boats and grounded stainless steel spatulas. Avoid plastic spatulas.

  • Validation: Observe the powder. If it clings aggressively to the spatula or flies upward, static charge is too high. Use an anti-static gun (Zerostat) on the weighing environment before proceeding.

  • Causality: Sulfonic acid powders can hold static charges. A static discharge can aerosolize the powder, bypassing localized ventilation.

Step 3: Dissolution and Reaction Setup

  • Action: When preparing aqueous or organic solutions, always add the TMP-SA powder slowly to the solvent under continuous stirring. Never add solvent directly to the bulk powder.

  • Validation: Monitor the temperature of the reaction vessel. The dissolution of strong organic acids can be highly exothermic.

  • Causality: Adding solvent to the acid can cause localized boiling and violent spattering of corrosive material. Adding acid to the solvent ensures the heat of dissolution is safely dissipated.

Spill Response and Disposal Plan

In the event of a TMP-SA spill, immediate and methodical action is required to prevent equipment corrosion and personnel exposure.

Step 1: Containment and Evacuation Isolate the area. If the spill is >50 grams of powder or >500 mL of solution, evacuate non-essential personnel. Don a P100 respirator if dust is visibly airborne.

Step 2: Neutralization (Self-Validating)

  • Action: Cover the spill generously with a weak solid base, such as Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃).

  • Causality: Weak bases neutralize the sulfonic acid without triggering the violent, highly exothermic reactions associated with strong bases (like NaOH).

  • Validation: Spray a light mist of water over the powder. The mixture will effervesce (release CO₂) as it neutralizes. Continue adding NaHCO₃ until all bubbling ceases. Test the resulting slurry with pH paper; it must read between pH 7.0 and 8.0 before cleanup proceeds.

Step 3: Collection and RCRA-Compliant Disposal Sweep the neutralized slurry using a plastic dustpan (avoid metal to prevent secondary corrosive reactions). Place the waste in a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) container. Dispose of this container as Hazardous Acidic Organic Waste in strict accordance with local EPA/RCRA Subtitle C guidelines[3].

Safety and Logistics Workflow Visualization

The following decision-tree illustrates the logical flow for handling TMP-SA and responding to potential deviations.

G Start Handling TMP-SA (CAS 201207-66-1) PPE Don Required PPE (Nitrile/Neoprene, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood Validate Flow > 100 fpm PPE->Hood Weighing Weighing & Transfer (Use anti-static tools) Hood->Weighing Spill Spill Occurs? Weighing->Spill Neutralize Neutralize with NaHCO3 Validate pH 7-8 Spill->Neutralize Yes Process Proceed with Synthesis (Monitor Exotherm) Spill->Process No DisposeSpill Dispose as Hazardous Acidic Organic Waste Neutralize->DisposeSpill DisposeNormal Aqueous Extraction & Waste Segregation Process->DisposeNormal

Workflow for the safe handling, validation, and spill response of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid.

References

© Copyright 2026 BenchChem. All Rights Reserved.